8-aminopyrene-1,3,6-trisulfonic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-aminopyrene-1,3,6-trisulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO9S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWIIGKQNLYDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402188 | |
| Record name | 8-aminopyrene-1,3,6-trisulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51987-58-7 | |
| Record name | 8-aminopyrene-1,3,6-trisulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Aminopyrene-1,3,6-trisulfonic acid (APTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminopyrene-1,3,6-trisulfonic acid, commonly known as APTS, is a highly water-soluble, anionic fluorescent dye.[1][2][3] Its robust green fluorescence and significant Stokes shift make it an invaluable tool in various biomedical and biotechnological applications.[2][4] APTS is particularly renowned for its use in the sensitive detection and analysis of carbohydrates, including the glycan profiling of glycoproteins, a critical aspect of drug development and disease biomarker discovery.[5][6] The dye's primary utility lies in its ability to be covalently coupled to molecules containing aldehyde or ketone groups, such as the reducing ends of sugars, through a process called reductive amination.[1] The resulting stable, fluorescently tagged molecules can then be readily analyzed by techniques like capillary electrophoresis with laser-induced fluorescence detection (CE-LIF).[5][6] This guide provides a comprehensive overview of the chemical and physical properties of APTS, its synthesis, key applications, and detailed experimental protocols.
Chemical and Physical Properties
APTS is most commonly available as its trisodium (B8492382) salt.[2] Its key chemical and physical properties are summarized in the tables below.
General Properties
| Property | Value |
| Synonyms | APTS, Trisodium 8-aminopyrene-1,3,6-trisulfonate[2] |
| CAS Number | 196504-57-1[2] |
| Molecular Formula | C₁₆H₈NNa₃O₉S₃[2] |
| Molecular Weight | 523.40 g/mol [2] |
| Form | Solid[6] |
| Storage Temperature | 2-8°C, protected from light[2] |
Spectroscopic Properties
| Property | Value |
| Excitation Maximum (λex) | ~425 nm[7] |
| Emission Maximum (λem) | ~503 nm[7] |
| Fluorescence | Strong Green[2] |
| pH Sensitivity | Fluorescence intensity is stable between pH 4-10[7][8] |
Solubility
| Solvent | Solubility |
| Water | Highly soluble |
| PBS (pH 7.2) | 10 mg/mL[7] |
| DMSO | 2 mg/mL[7] |
| DMF | 0.2 mg/mL[7] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is typically performed by specialized chemical manufacturers. While detailed, proprietary synthesis protocols are not widely published in the scientific literature, the general approach involves the sulfonation and subsequent amination of pyrene. The process is complex and requires careful control of reaction conditions to achieve the desired trisulfonated and mono-aminated product with high purity. Due to its commercial availability from various suppliers, in-house synthesis is uncommon for most research and development laboratories.
Applications in Research and Drug Development
The primary application of APTS is as a fluorescent labeling agent for the analysis of saccharides and glycoproteins.[5] Its high sensitivity and the anionic nature imparted by the three sulfonate groups make it ideal for high-resolution separation of labeled glycans by capillary electrophoresis.[6]
Glycan Analysis
The glycosylation of proteins is a critical quality attribute for many biopharmaceuticals, such as monoclonal antibodies, as it can significantly impact their efficacy, stability, and immunogenicity. APTS is widely used for the characterization and quality control of these therapeutic proteins. The process involves the enzymatic release of N-glycans from the glycoprotein (B1211001), followed by their fluorescent labeling with APTS. The resulting labeled glycans are then separated by CE-LIF, providing a detailed glycan profile.
Glucose Sensing
APTS is also utilized in the development of fluorescent glucose sensors.[8] These systems typically employ a two-component approach consisting of the APTS dye and a quencher molecule appended with a boronic acid group.[9] In the absence of glucose, the quencher interacts with the dye, suppressing its fluorescence.[9] When glucose is present, it binds to the boronic acid, causing a conformational change that disrupts the quencher-dye interaction and restores the fluorescence of APTS.[9] The intensity of the fluorescence signal is proportional to the glucose concentration.
Experimental Protocols
Protocol 1: APTS Labeling of N-Glycans from Glycoproteins for Capillary Electrophoresis
This protocol describes the reductive amination of N-glycans released from a glycoprotein sample.
Materials:
-
Glycoprotein sample
-
PNGase F (N-Glycanase)
-
APTS (this compound)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Acetic acid or Citric acid
-
Acetonitrile
-
Water (HPLC-grade)
-
Solid-phase extraction (SPE) cartridges for cleanup
Procedure:
-
Deglycosylation:
-
Denature the glycoprotein sample by heating.
-
Incubate the denatured protein with PNGase F to release the N-glycans. Follow the enzyme manufacturer's recommended conditions for temperature and incubation time.
-
-
APTS Labeling Reaction:
-
Dry the released glycans using a vacuum centrifuge.
-
Prepare the labeling solution: Dissolve APTS and a reducing agent (e.g., sodium cyanoborohydride) in a solution of acetic acid or citric acid in a suitable solvent (e.g., water or DMSO).
-
Add the labeling solution to the dried glycans.
-
Incubate the reaction mixture at a temperature between 37°C and 55°C for a duration ranging from 50 minutes to overnight. Optimal conditions may vary depending on the glycans and should be optimized. Using citric acid as a catalyst at 55°C for 50 minutes has been shown to be efficient.
-
-
Cleanup of Labeled Glycans:
-
After incubation, remove the excess APTS and reducing agent from the labeled glycans. This is a critical step to reduce background signal during analysis.
-
Solid-phase extraction (SPE) with graphitized carbon or other suitable cartridges is a common method for cleanup.
-
Wash the SPE cartridge with a high percentage of organic solvent (e.g., acetonitrile) to remove hydrophobic impurities.
-
Apply the labeling reaction mixture to the conditioned cartridge.
-
Wash the cartridge with water to remove salts and excess APTS.
-
Elute the labeled glycans with an aqueous solution containing a moderate percentage of acetonitrile.
-
-
Analysis by Capillary Electrophoresis:
-
Dry the eluted, labeled glycans and reconstitute in the CE running buffer or water.
-
Analyze the sample using a capillary electrophoresis instrument equipped with a laser-induced fluorescence detector. The excitation and emission wavelengths should be set appropriately for APTS (e.g., excitation at 488 nm and emission at 520 nm).
-
Mandatory Visualizations
Experimental Workflow for APTS Labeling and Glycan Analysis
Caption: Workflow for N-glycan analysis using APTS labeling and CE-LIF.
Principle of a Two-Component APTS-Based Glucose Sensor
Caption: Glucose sensing mechanism using APTS and a boronic acid-appended quencher.
References
- 1. biotium.com [biotium.com]
- 2. This compound trisodium salt | 196504-57-1 | FA45174 [biosynth.com]
- 3. APTS [this compound, trisodium salt] *CAS 196504-57-1* | AAT Bioquest [aatbio.com]
- 4. - this compound trisodium salt - Hangzhou Handy Biotechnology Co., Ltd. [zjhandybio.com]
- 5. Acid-catalyzed reductive amination of aldoses with 8-aminopyrene-1,3,6-trisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Exploring the use of APTS as a fluorescent reporter dye for continuous glucose sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Core Principles of APTS Fluorescent Dye
8-Aminopyrene-1,3,6-trisulfonic acid, commonly known as APTS, is a highly versatile, water-soluble, and anionic fluorescent dye. Its fundamental principle lies in its ability to covalently label biomolecules, particularly those containing aldehyde or ketone groups, through a process called reductive amination. This reaction forms a stable, fluorescently tagged molecule that can be easily detected and quantified. APTS is characterized by its strong green fluorescence, significant Stokes shift, and a multi-anionic nature, which makes it an ideal tool for various bioanalytical applications, most notably in the field of glycomics.
The core structure of APTS is based on a pyrene (B120774) backbone, a polycyclic aromatic hydrocarbon, which is responsible for its intrinsic fluorescence. The molecule is functionalized with an amine group and three sulfonic acid groups. The primary amine group serves as the reactive handle for conjugation to biomolecules. The sulfonic acid groups impart high water solubility and a strong negative charge to the dye, which is particularly advantageous in electrophoretic separation techniques.
The fluorescence of APTS is governed by the principles of electronic excitation and emission. When APTS absorbs a photon of light at its excitation maximum, an electron is promoted to a higher energy level. As the electron returns to its ground state, it emits a photon of light at a longer wavelength, a phenomenon known as fluorescence. The difference between the excitation and emission wavelengths is referred to as the Stokes shift.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of APTS is essential for its effective application in research and development. These properties dictate the optimal conditions for labeling, detection, and data interpretation.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₈NNa₃O₉S₃ | [1] |
| Molecular Weight | 523.40 g/mol | [2] |
| CAS Number | 196504-57-1 | [1][2][3] |
| Excitation Maximum (λex) | ~425 nm | [1][3] |
| Emission Maximum (λem) | ~503 nm | [1][3] |
| Appearance | Yellow solid | [1] |
| Solubility | Water soluble | [1] |
| pH Sensitivity | Fluorescence intensity is stable between pH 4-10 | [1][3] |
Key Applications in Research and Drug Development
The unique properties of APTS have led to its widespread adoption in several key areas of life science research and pharmaceutical development.
Glycan Analysis and Glycomics
The most prominent application of APTS is in the high-resolution analysis of carbohydrates. Glycans, which play critical roles in numerous biological processes, can be released from glycoproteins and then labeled with APTS. The resulting fluorescently tagged glycans can be separated with high efficiency using techniques like capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection. The strong negative charge imparted by the three sulfonate groups of APTS ensures efficient migration and separation of even neutral glycans in an electric field.[4][5][6] This methodology is instrumental in:
-
Glycoprofiling of therapeutic proteins: Ensuring the batch-to-batch consistency and efficacy of monoclonal antibodies and other glycoprotein-based drugs.
-
Biomarker discovery: Identifying changes in glycosylation patterns associated with diseases such as cancer and autoimmune disorders.
-
Fundamental glycobiology research: Studying the structure and function of glycans in cellular processes.
Cellular Imaging
APTS can be utilized as a fluorescent probe for cellular imaging, although its application in this area is less common than in glycan analysis. Due to its high water solubility and membrane impermeability, APTS itself is not readily taken up by live cells. However, it can be used to label cell surface glycans or introduced into cells through permeabilization techniques for specific applications. More commonly, APTS-labeled biomolecules, such as glycans or dextrans, are used to study cellular processes like endocytosis and cell surface receptor interactions.
Studying Protein-Glycan Interactions and Signaling Pathways
While APTS is not directly involved in signaling pathways, APTS-labeled glycans are valuable tools for investigating the role of glycosylation in cell signaling. By fluorescently tagging specific glycans, researchers can:
-
Perform receptor binding assays: Quantify the interaction between a specific glycan and its receptor on the cell surface.
-
Track glycan trafficking: Visualize the internalization and intracellular fate of glycans and their cognate receptors.
-
Investigate glycan-mediated cell signaling: Although direct evidence of APTS-labeled glycans in complex signaling cascade studies is limited, they can be used to probe the initial binding events that trigger downstream signaling. For example, by observing the binding of APTS-labeled sialic acid analogs to inhibitory receptors like CD22, researchers can gain insights into the regulation of B-cell activation.[5]
Experimental Protocols
Protocol 1: APTS Labeling of N-Glycans from Glycoproteins for Capillary Electrophoresis
This protocol outlines the general steps for the enzymatic release of N-glycans from a glycoprotein (B1211001), followed by fluorescent labeling with APTS.
Materials:
-
Glycoprotein sample
-
Denaturation solution (e.g., containing SDS and a reducing agent)
-
PNGase F enzyme
-
APTS labeling solution (containing APTS, a reducing agent like sodium cyanoborohydride or 2-picoline borane, and acetic acid in a solvent like DMSO or THF)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges for cleanup
-
Water and acetonitrile (B52724) for SPE washes and elution
Methodology:
-
Denaturation: The glycoprotein sample is first denatured to ensure efficient access of PNGase F to the glycosylation sites. This is typically achieved by heating the sample in the presence of a detergent and a reducing agent.
-
Enzymatic Deglycosylation: N-glycans are released from the denatured glycoprotein by incubation with PNGase F.
-
Fluorescent Labeling: The released glycans, which have a free reducing end, are mixed with the APTS labeling solution. The reaction proceeds via reductive amination, where the amine group of APTS reacts with the aldehyde group of the glycan to form a Schiff base, which is then reduced to a stable secondary amine linkage. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[7]
-
Cleanup: After the labeling reaction, excess APTS and other reaction components are removed using HILIC SPE. The labeled glycans are retained on the column while the excess dye is washed away. The purified APTS-labeled glycans are then eluted with water.
-
Analysis: The purified, labeled glycans are ready for analysis by capillary electrophoresis with laser-induced fluorescence detection.
Visualizations
Logical Workflow for APTS Labeling and Analysis
Caption: Workflow for N-glycan analysis using APTS labeling.
Reductive Amination Reaction of APTS with a Glycan
Caption: Reductive amination of a glycan with APTS dye.
Conclusion
APTS fluorescent dye is a powerful and indispensable tool in modern biological and pharmaceutical research. Its robust chemistry, favorable spectroscopic properties, and versatility make it the gold standard for glycan analysis. A thorough understanding of its basic principles and the availability of optimized experimental protocols are key to leveraging its full potential in advancing our knowledge of glycobiology and in the development of novel therapeutics. As analytical techniques continue to evolve, the applications of APTS are likely to expand, further solidifying its importance in the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound fluorescence, BioReagent, = 96.0 HPCE 196504-57-1 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescence Mechanism of APTS Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminopyrene-1,3,6-trisulfonic acid, trisodium (B8492382) salt (APTS), is a highly versatile, water-soluble, and intensely fluorescent anionic dye. Its pyrene (B120774) core, substituted with an amino group and three sulfonic acid moieties, imparts unique photophysical properties that have made it an indispensable tool in various biochemical and analytical applications. APTS exhibits strong green fluorescence with a significant Stokes shift, making it readily detectable with common fluorescence instrumentation.[1] Its primary utility lies in the high-sensitivity analysis of carbohydrates and glycoproteins through covalent labeling.[2] This guide provides a comprehensive overview of the core fluorescence mechanism of APTS, its application in sensing, and detailed protocols for its use.
Core Fluorescence Mechanism
The intrinsic fluorescence of APTS originates from the π-conjugated system of its pyrene core. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state. The subsequent return to the ground state (S₀) is accompanied by the emission of a photon, which is observed as fluorescence.
The amino group (-NH₂) on the pyrene ring acts as an electron-donating group, influencing the electronic structure and thus the photophysical properties of the molecule. The three sulfonic acid groups (-SO₃⁻) ensure high water solubility and render the dye anionic, which is particularly advantageous for electrophoretic separations.[2] Unlike its hydroxyl-substituted analog, pyranine (B1669890) (HPTS), which is known for its excited-state intramolecular proton transfer (ESIPT), the amino group of APTS is less acidic. Consequently, APTS fluorescence is largely insensitive to pH changes within the physiological range (pH 4-10).[3][4]
The solvatochromic properties of APTS, or the change in its spectral properties with solvent polarity, are not extensively documented but are expected for a molecule with its electronic structure. Changes in the solvent environment can alter the energy levels of the ground and excited states, potentially leading to shifts in the excitation and emission maxima.
Quantitative Photophysical Data
A summary of the key photophysical parameters for APTS is provided in the table below. It is important to note that while the fluorescence lifetime for the closely related compound HPTS is well-documented, specific values for APTS are less commonly reported in the literature.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~425 nm | [3] |
| Emission Maximum (λem) | ~503 nm | [3] |
| Stokes Shift | ~78 nm | Calculated from λex and λem |
| Molar Extinction Coefficient (ε) | Not explicitly found for APTS | |
| Fluorescence Quantum Yield (Φf) | Not explicitly found for APTS | |
| Fluorescence Lifetime (τ) | Not explicitly found for APTS (HPTS is 5.4 ns) | [5] |
| Molecular Weight | 523.40 g/mol | [6] |
| Chemical Formula | C₁₆H₈NNa₃O₉S₃ | [6] |
| pH Sensitivity | Insensitive in the range of pH 4-10 | [3][4] |
Signaling Pathways and Quenching Mechanisms
A significant application of APTS in sensing relies on the modulation of its fluorescence through Photoinduced Electron Transfer (PET). This is prominently demonstrated in glucose sensing systems where APTS is used in conjunction with a quencher molecule, typically a boronic acid-appended viologen.
In the absence of glucose, the viologen quencher is in close proximity to the APTS molecule. Upon excitation of APTS, an electron is transferred from the excited state of the dye to the viologen. This non-radiative decay pathway effectively quenches the fluorescence of APTS.
When glucose is introduced into the system, it binds to the boronic acid moiety of the quencher. This binding event disrupts the interaction between the APTS and the viologen, preventing the photoinduced electron transfer. As a result, the fluorescence of APTS is restored. The intensity of the fluorescence is therefore directly proportional to the concentration of glucose.[7]
References
- 1. APTS [this compound, trisodium salt] *CAS 196504-57-1* | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. This compound =96.0 HPCE,solid 196504-57-1 [sigmaaldrich.com]
- 7. Exploring the use of APTS as a fluorescent reporter dye for continuous glucose sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
APTS excitation and emission spectra details
An In-depth Technical Guide to the Excitation and Emission Spectra of 8-Aminopyrene-1,3,6-trisulfonic acid (APTS)
Introduction
This compound, commonly known as APTS, is a highly water-soluble, anionic fluorescent dye.[1] Its utility is most prominent in the field of glycobiology, where it serves as a high-sensitivity labeling reagent for the analysis of saccharides and glycoproteins by capillary electrophoresis (CE) and other separation techniques.[2][3] The dye possesses three sulfonate groups, which render it highly polar and impart a significant negative charge, facilitating the electrophoretic separation of otherwise neutral carbohydrate molecules.[3] A key feature of APTS is its strong green fluorescence and the stability of its fluorescence intensity across a wide physiological pH range.[4][5]
This guide provides a detailed overview of the core spectral properties of APTS, standardized protocols for its spectral measurement, and a discussion of the factors influencing its fluorescence characteristics.
Core Photophysical Properties
The fluorescence of APTS is characterized by a distinct excitation (absorption) spectrum and a corresponding emission spectrum. The primary photophysical parameters are summarized below. While excitation and emission maxima are well-documented, other quantitative metrics such as molar absorptivity, quantum yield, and fluorescence lifetime are not consistently reported in scientific literature or vendor specifications.
Data Presentation: Photophysical Properties of APTS
| Parameter | Value | Conditions / Notes |
| Excitation Maximum (λ_ex) | ~425 nm | In aqueous buffer (e.g., PBS, pH 7.4).[4][5] Some sources report ~424 nm.[3] |
| Emission Maximum (λ_em) | ~503-505 nm | In aqueous buffer (e.g., PBS, pH 7.4).[3][4][5] |
| Stokes Shift | ~78-80 nm | Calculated from typical λ_ex and λ_em values.[6] |
| Molar Absorptivity (ε) | Not Reported | This value is not consistently published in surveyed literature. |
| Fluorescence Quantum Yield (Φ_F) | Not Reported | This value is not consistently published in surveyed literature. |
| Fluorescence Lifetime (τ) | Not Reported | This value is not consistently published in surveyed literature. |
| pH Sensitivity | Insensitive | Emission remains constant over the pH range of 4-10.[4][5] |
Environmental Factors Influencing APTS Spectra
pH Insensitivity
A significant advantage of APTS is the stability of its fluorescence over a broad pH range, particularly within physiological conditions (pH 4-10).[4][7] This insensitivity is attributed to the nature of the amino group substituent. Unlike hydroxylated pyrene (B120774) derivatives (like HPTS) whose phenolic proton's dissociation significantly alters the fluorophore's electronic structure, the pKa of the amino group on APTS is low.[8] Within the 4-10 pH range, the protonation state of the amine does not change in a way that substantially affects the absorption and emission properties of the conjugated pyrene ring system.
Solvent Effects (Solvatochromism)
While specific solvatochromic data for APTS is not widely available, general principles of fluorescence suggest that the polarity of the solvent can influence the spectral properties of a dye. These interactions can differentially stabilize the ground and excited states of the fluorophore, potentially leading to shifts in the excitation and emission maxima. Given its high polarity due to the three sulfonate groups, APTS is most commonly used and characterized in aqueous buffers. Its solubility is also reported in polar organic solvents like DMSO and DMF, though detailed spectral characteristics in these solvents are not readily found.[4]
Experimental Protocols
This section provides a standardized methodology for measuring the excitation and emission spectra of APTS using a standard spectrofluorometer.
Materials and Reagents
-
APTS, trisodium (B8492382) salt (CAS 196504-57-1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-purity water (e.g., 18 MΩ·cm)
-
1 cm pathlength quartz fluorescence cuvettes
-
Spectrofluorometer with excitation and emission monochromators
Stock Solution Preparation
-
Accurately weigh a small amount of APTS powder (e.g., 5.23 mg).
-
Dissolve the powder in a known volume of PBS (e.g., 10.0 mL) to create a 1 mM stock solution.
-
Protect the stock solution from light by wrapping the container in aluminum foil and store at 2-8°C.
Working Solution and Measurement
-
Dilute the 1 mM stock solution with PBS (pH 7.4) to a final concentration between 1-10 µM. A concentration that yields an absorbance below 0.05 at the excitation maximum (~425 nm) is recommended to minimize inner filter effects.
-
Prepare a "blank" sample using the same PBS buffer used for dilution.
-
Transfer the blank and the APTS working solution to separate, clean quartz cuvettes.
Spectrofluorometer Setup and Data Acquisition
The following workflow outlines the steps for acquiring high-quality spectra.
4.4.1 Emission Spectrum Acquisition
-
Place the blank cuvette in the spectrofluorometer.
-
Set the excitation wavelength to 425 nm.
-
Set the excitation and emission slit widths to a value that provides good signal without saturating the detector (e.g., 2-5 nm).
-
Scan the emission monochromator from 440 nm to 700 nm. Save this spectrum as the "Emission Blank".
-
Replace the blank with the APTS sample cuvette.
-
Acquire the emission spectrum using the exact same instrument settings. Save this as the "Emission Sample".
-
Perform spectral subtraction (Sample - Blank) to obtain the corrected APTS emission spectrum.
4.4.2 Excitation Spectrum Acquisition
-
Place the blank cuvette in the spectrofluorometer.
-
Set the emission wavelength to the observed emission maximum (e.g., 505 nm).
-
Keep slit widths the same as the emission scan for consistency.
-
Scan the excitation monochromator from 350 nm to 490 nm. Save this spectrum as the "Excitation Blank".
-
Replace the blank with the APTS sample cuvette.
-
Acquire the excitation spectrum using the exact same instrument settings. Save this as the "Excitation Sample".
-
Perform spectral subtraction (Sample - Blank) to obtain the corrected APTS excitation spectrum. This spectrum should be corrected for the lamp intensity profile if the instrument software has this feature.
Conclusion
References
- 1. - this compound trisodium salt - Hangzhou Handy Biotechnology Co., Ltd. [zjhandybio.com]
- 2. This compound fluorescence, BioReagent, = 96.0 HPCE 196504-57-1 [sigmaaldrich.com]
- 3. biotium.com [biotium.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the use of APTS as a fluorescent reporter dye for continuous glucose sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Solubility Profile of (3-Aminopropyl)triethoxysilane (APTS): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Aminopropyl)triethoxysilane (APTS) is a versatile organosilane compound widely utilized in surface modification, bioconjugation, and as a coupling agent in the development of advanced materials and drug delivery systems. A thorough understanding of its solubility in both aqueous and organic media is paramount for its effective application. This technical guide provides an in-depth analysis of the solubility of APTS, including quantitative data, experimental considerations, and the critical role of hydrolysis and condensation in aqueous environments.
Solubility in Aqueous Solutions: A Dynamic Process
The interaction of APTS with water is not a simple dissolution but a dynamic process involving rapid hydrolysis and subsequent condensation. Upon contact with water, the ethoxy groups of the APTS molecule are hydrolyzed to form silanol (B1196071) groups. These silanol groups are highly reactive and can then condense with other silanol groups to form siloxane bonds, leading to the formation of oligomers and eventually a cross-linked polysiloxane network.
This hydrolytic instability means that while APTS is initially miscible with water, its long-term solubility is limited by these condensation reactions. The rate of hydrolysis and condensation is significantly influenced by the pH of the aqueous solution.
Key Observations:
-
Initial High Solubility: APTS is initially highly soluble in water, with some sources estimating its solubility to be as high as 1,000,000 mg/L, indicating miscibility. However, this value represents the initial state before significant hydrolysis and condensation occur.
-
Hydrolytic Instability: Multiple sources emphasize that APTS is hydrolytically unstable and reacts with water.[1][2] This reaction leads to the formation of ethanol (B145695) and silanetriols.
-
pH Dependence: The rate of hydrolysis of alkoxysilanes is catalyzed by both acids and bases. Generally, hydrolysis is faster at acidic or alkaline pH compared to neutral pH.[3][4] Condensation of the resulting silanols is also pH-dependent.
The Hydrolysis and Condensation Pathway
The reaction of APTS in water can be visualized as a two-step process: hydrolysis followed by condensation. The following diagram illustrates this pathway.
Solubility in Organic Solvents
In contrast to its reactive nature in water, APTS exhibits good solubility in a range of common organic solvents. This is attributed to its molecular structure, which contains both a polar amino group and nonpolar alkyl and ethoxy groups, allowing for favorable interactions with various solvent types.
Quantitative Solubility Data:
| Solvent | Molar Mass ( g/mol ) | Polarity Index | Solubility | Reference(s) |
| Water | 18.02 | 10.2 | Reacts (initially miscible) | [1][2] |
| Ethanol | 46.07 | 4.3 | Miscible | [5] |
| Methanol | 32.04 | 5.1 | Soluble | [6] |
| Acetone | 58.08 | 5.1 | Miscible | [5] |
| Toluene | 92.14 | 2.4 | Miscible | [5] |
| Chloroform | 119.38 | 4.1 | Miscible | [5] |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 7.2 | 44 mg/mL | [7] |
Qualitative Solubility Observations:
Multiple chemical suppliers and technical data sheets confirm that APTS is miscible with toluene, acetone, chloroform, and ethanol.[5] It is also described as soluble in alcohols.[6]
Experimental Protocol for Solubility Determination
Determining the precise solubility of a reactive compound like APTS requires careful consideration of its sensitivity to moisture. The following is a recommended protocol for assessing the solubility of APTS in organic solvents.
Objective:
To determine the solubility of (3-Aminopropyl)triethoxysilane (APTS) in a given organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
(3-Aminopropyl)triethoxysilane (APTS), high purity
-
Anhydrous organic solvent of interest
-
Inert gas (e.g., nitrogen or argon)
-
Sealed vials with septa
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Analytical balance
-
Centrifuge (optional)
-
Spectrophotometer or other analytical instrument for quantification (optional)
Experimental Workflow Diagram:
References
- 1. 3-Aminopropyltriethoxysilane | 919-30-2 [chemicalbook.com]
- 2. (3-Aminopropyl)triethoxysilane, 98% | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminopropyltriethoxysilane(99.5%)-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 7. selleckchem.com [selleckchem.com]
8-aminopyrene-1,3,6-trisulfonic acid safety data sheet
An In-depth Technical Guide to the Safety Data for 8-Aminopyrene-1,3,6-trisulfonic acid
This guide provides a comprehensive overview of the safety data for this compound, trisodium (B8492382) salt (APTS), as presented in its Safety Data Sheet (SDS). The information is intended for researchers, scientists, and drug development professionals who handle this substance.
Substance Identification
This compound, in its trisodium salt form, is a fluorescent, anionic dye. It is primarily used as a labeling reagent in various biochemical and analytical applications, such as the analysis of glycoproteins and saccharides.[1][2]
| Identifier | Value |
| Chemical Name | This compound, trisodium salt |
| Synonym(s) | APTS, Trisodium 8-aminopyrene-1,3,6-trisulfonate[3] |
| CAS Number | 196504-57-1[1][4] |
| Molecular Formula | C₁₆H₈NNa₃O₉S₃[1][3] |
| Molecular Weight | 523.40 g/mol [1][3] |
Hazard Identification and Classification
APTS is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory tract upon direct contact or inhalation.[4][5]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |
Label Elements:
The logical relationship between the hazard classification and the required precautionary statements is crucial for safe handling. The following diagram illustrates this relationship.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of APTS.
| Property | Value |
| Physical State | Solid[4] |
| Color | Yellow to Brownish Orange[2][4] |
| Odor | Characteristic[4] |
| Melting Point | ≥250 °C[1][4] |
| Flash Point | Not applicable[1] |
| Solubility | Soluble in water[6] |
Toxicological Information
Detailed toxicological studies for APTS are not extensively reported in the available safety data sheets. The primary known effects are irritant properties.
| Toxicological Endpoint | Result |
| Acute Toxicity | Shall not be classified as acutely toxic[4] |
| Skin Corrosion/Irritation | Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[4] |
| Respiratory or Skin Sensitization | Shall not be classified as a sensitizer[4] |
| Germ Cell Mutagenicity | Shall not be classified as mutagenic[4] |
| Carcinogenicity | Shall not be classified as carcinogenic[4] |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant[4] |
| Aspiration Hazard | Shall not be classified as an aspiration hazard[4] |
Experimental Protocols: The provided safety data sheets do not detail the specific experimental protocols used to determine these toxicological properties. They are based on classifications according to Regulation (EC) No 1272/2008 (CLP).[4] These classifications are typically derived from existing data, computational models (QSAR), or standardized tests (e.g., OECD guidelines), although the specific tests are not cited.
Handling, Storage, and Exposure Controls
Proper handling and storage procedures are essential to minimize exposure and ensure safety.
Engineering Controls:
-
Use local and general ventilation to minimize dust generation.[4]
-
Ground/bond container and receiving equipment to prevent static discharge.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses or goggles.[4]
-
Skin Protection: Wear protective gloves.[4]
-
Respiratory Protection: Use a particulate filter device (e.g., N95) if dust is generated.[1][4]
Storage:
-
Store in a well-ventilated place.[4]
-
Keep container tightly closed.[4]
-
Recommended storage temperature is between 2-8°C.[1]
First-Aid and Emergency Procedures
In the event of exposure or a spill, the following procedures should be followed.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If they feel unwell, call a POISON CENTER or doctor.[4]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
The workflow for first aid response is illustrated in the diagram below.
Accidental Release Measures (Spills): The primary concern with a spill of solid APTS is the generation of dust. The following workflow outlines the recommended procedure for cleaning up a spill.
-
Ensure Safety: Remove all non-emergency personnel from the area. Emergency responders should wear appropriate PPE, including respiratory protection.[4]
-
Containment: Cover drains to prevent the substance from entering waterways.[4]
-
Cleanup: Take up the material mechanically (e.g., sweep or vacuum). Avoid actions that generate dust.[4]
-
Disposal: Place the spilled material into appropriate, labeled containers for disposal.[4]
-
Ventilation: Ventilate the affected area.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water, foam, or ABC powder.[4]
-
Unsuitable Extinguishing Media: Water jet.[4]
-
Special Hazards: The enrichment of fine dust can lead to the danger of a dust explosion.[4] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[4]
-
Fire-fighter Protection: In case of a fire, do not breathe fumes. Firefighting measures should be coordinated with the fire's surroundings.[4]
Stability and Reactivity
-
Reactivity: No known hazardous reactions.[4]
-
Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.
-
Conditions to Avoid: There are no specific conditions known to be avoided.[4] However, it is good practice to avoid the accumulation of dust.[4]
-
Incompatible Materials: No specific incompatibility information is provided in the SDS.
-
Hazardous Decomposition Products: Reasonably anticipated hazardous decomposition products from use, storage, or spills are not known. Hazardous combustion products are listed in the fire-fighting section.[4]
References
Physicochemical Properties and Stability
An In-depth Technical Guide on the Handling and Storage of (3-Aminopropyl)triethoxysilane (APTS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the handling, storage, and safety protocols for (3-Aminopropyl)triethoxysilane (APTS), a versatile organosilane compound essential in surface chemistry, materials science, and bioconjugation applications. While sometimes colloquially referred to as a "powder" in the context of functionalized solid materials, APTS in its pure form is a colorless liquid at room temperature.[1][2] Its bifunctional nature, featuring a reactive amino group and hydrolyzable ethoxysilane (B94302) groups, makes it an effective coupling agent but also renders it susceptible to degradation if not handled and stored correctly.[1][3] Adherence to the guidelines outlined in this document is critical to ensure the compound's integrity, experimental reproducibility, and user safety.
Understanding the fundamental properties of APTS is crucial for its appropriate use and storage. The compound is a liquid with a characteristic fishy odor and is miscible with many common organic solvents.[4]
Table 1: Physicochemical Properties of APTS
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 919-30-2 | [1][2][4] |
| Molecular Formula | C9H23NO3Si | [2][4] |
| Molecular Weight | 221.37 g/mol | [1][2][4] |
| Appearance | Colorless Liquid | [1][2] |
| Density | 0.946 g/mL at 25 °C | [2][4] |
| Boiling Point | 217 °C | [2][4] |
| Melting Point | -70 °C | [4] |
| Flash Point | 93 °C (199.4 °F) | [2][5] |
| Solubility | Miscible with toluene, acetone (B3395972), chloroform, ethanol. Reacts with water. |[1][4] |
Degradation Pathways
The primary threat to the stability of APTS is its sensitivity to moisture.[4] The degradation process involves two main steps:
-
Hydrolysis: The ethoxy groups (-OCH2CH3) readily react with water (hydrolyze) to form silanol (B1196071) groups (Si-OH) and ethanol.[3] This reaction is often the rate-limiting step and is accelerated by elevated temperatures.[3]
-
Condensation: The newly formed, unstable silanol groups condense with each other to form stable siloxane bonds (Si-O-Si), creating oligomers and eventually cross-linked polymers.[3][6] The amino group on the propyl chain can intramolecularly catalyze this process.[7]
This degradation compromises the functionality of the APTS molecule, reducing its ability to act as a coupling agent. One study on APTS films noted a 50% degradation after just six hours of incubation in water.[7]
Safety and Handling
APTS is a hazardous chemical that requires strict safety protocols. It is corrosive and can cause severe skin burns and eye damage.[8][9]
Table 2: Hazard Identification
| Hazard Class | Statement |
|---|---|
| Skin Corrosion | H314: Causes severe skin burns and eye damage.[9] |
| Eye Damage | H318: Causes serious eye damage.[9] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin.[9] |
| Respiratory Irritation | H335: May cause respiratory irritation.[9] |
Personal Protective Equipment (PPE) and First Aid
Proper PPE is mandatory when handling APTS. All handling of the stock solution should be performed inside a certified chemical fume hood.
Table 3: Required PPE and First Aid Measures
| Area | Protection | First Aid Response |
|---|---|---|
| Eyes/Face | Safety goggles with side shields and a face shield.[8] | Immediately flush eyes with plenty of water for 10-15 minutes, holding eyelids open. Seek immediate ophthalmological attention.[8] |
| Skin/Hands | Chemical resistant gloves (e.g., Butyl rubber) and a lab coat or chemical-resistant apron.[8] | Immediately remove all contaminated clothing. Wash affected skin with plenty of water. Seek immediate medical attention as corrosive injuries are hard to cure.[8] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[5][10] | Move the person to fresh air. If symptoms persist, seek medical advice.[8] |
| Ingestion | Do not eat, drink, or smoke in the lab. | Rinse mouth immediately and drink plenty of water. Do NOT induce vomiting. Call a physician immediately due to the risk of gastric perforation.[8] |
Spill Management
In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert, absorbent material such as sand or diatomaceous earth.[8] Collect the material into a suitable, labeled container for chemical waste disposal.[8] Ventilate the area thoroughly. Prevent the spill from entering drains or waterways.[5]
Storage and Incompatibility
The shelf life and efficacy of APTS are critically dependent on proper storage. The manufacturer-stated shelf life is typically one year under optimal conditions.[1]
Table 4: Optimal Storage Conditions for APTS
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Store at room temperature. | Avoids potential degradation from heat.[4][11] |
| Atmosphere | Store under an inert, dry atmosphere (e.g., Nitrogen or Argon). | Prevents hydrolysis by displacing moisture-laden air.[7] |
| Container | Keep in the original, tightly sealed container.[1] | Prevents contamination and moisture ingress. |
| Location | Store in a cool, dry, well-ventilated area designated for corrosive chemicals. | Ensures safety and stability.[1] |
Chemical Incompatibilities
To prevent hazardous reactions, APTS must be segregated from incompatible materials.
Table 5: APTS Chemical Incompatibilities
| Incompatible Class | Examples | Hazard |
|---|---|---|
| Moisture/Water | Humid air, aqueous solutions | Triggers hydrolysis and condensation, degrading the product.[4] |
| Acids | Hydrochloric acid, Sulfuric acid | Violent reaction, neutralization.[4][12] |
| Strong Oxidizing Agents | Peroxides, Nitric acid, Perchlorates | Can lead to vigorous or explosive reactions.[4][12] |
Experimental Protocols
The following protocols provide standardized methods for a common application of APTS and for assessing its quality, which are indicative of proper handling techniques.
Experimental Protocol 1: Surface Modification of Glass Substrates
This protocol describes the covalent attachment of an amino-functional layer to a glass or silica (B1680970) surface.
Methodology:
-
Substrate Cleaning: Thoroughly clean the glass or silica substrate by sonicating in a detergent solution, followed by extensive rinsing with deionized water. Dry the substrate completely in an oven at 110 °C.[2]
-
Solution Preparation: Inside a fume hood, prepare a fresh 2% (v/v) solution of APTS in anhydrous acetone. For example, add 1 mL of APTS to 49 mL of dry acetone.[2][11] Anhydrous solvent is critical to prevent premature hydrolysis.
-
Silanization: Immerse the cleaned, dry substrate in the 2% APTS solution for 30-60 seconds at room temperature.[2]
-
Rinsing: Remove the substrate and rinse it thoroughly with fresh anhydrous acetone to remove any unbound silane.[2][11]
-
Drying: Allow the substrate to air-dry completely or dry it under a gentle stream of inert gas (e.g., nitrogen).[2] The surface is now amino-functionalized and ready for subsequent steps like bioconjugation.
Experimental Protocol 2: Quality Assessment by Amino Group Titration
This method determines the concentration of active amino groups, providing an indirect measure of APTS integrity.[3]
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the APTS sample and dissolve it in 50 mL of isopropanol.[3]
-
Titration Setup: Calibrate a potentiometric titrator equipped with a pH electrode. Use a standardized 0.1 N solution of hydrochloric acid (HCl) as the titrant.
-
Titration: Titrate the APTS solution with the standardized HCl. Record the volume of HCl required to reach the equivalence point, which is indicated by the inflection point of the titration curve.[3]
-
Calculation: The concentration of active amino groups (and thus the purity of APTS) can be calculated based on the volume of HCl consumed, its normality, and the initial mass of the APTS sample. The amount of acid consumed is directly proportional to the moles of amino groups.[3]
Conclusion
(3-Aminopropyl)triethoxysilane is a powerful but sensitive reagent. Its utility in advanced research and development is maximized only when its chemical integrity is preserved. By implementing stringent protocols for handling and storage—primarily focusing on moisture exclusion, segregation from incompatible chemicals, and the consistent use of appropriate personal protective equipment—researchers can ensure both the reliability of their experimental outcomes and a safe laboratory environment. Regular quality assessment is recommended for lots that have been stored for extended periods.
References
- 1. sioresin.com [sioresin.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Aminopropyltriethoxysilane | 919-30-2 [chemicalbook.com]
- 5. allprocorp.com [allprocorp.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. agilent.com [agilent.com]
- 10. niagararefining.com [niagararefining.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
An In-depth Technical Guide to APTS Glycan Labeling: Mechanism and Protocol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 8-aminopyrene-1,3,6-trisulfonate (APTS) glycan labeling reaction, a cornerstone technique in glycoanalysis. We will delve into the core reaction mechanism, present detailed experimental protocols, and summarize key quantitative data to facilitate reproducible and efficient glycan analysis in research and biopharmaceutical development.
Core Principles: The Reductive Amination Reaction
The labeling of glycans with APTS is achieved through a chemical process known as reductive amination.[1][2][3][4] This reaction covalently attaches the fluorescent APTS dye to the reducing end of a glycan, enabling sensitive detection by methods such as capillary electrophoresis with laser-induced fluorescence (CE-LIF).[1][2][5] The reaction proceeds in two main stages:
-
Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the primary amine group of APTS on the aldehyde group of the open-ring form of the glycan. This condensation reaction, which is acid-catalyzed, results in the formation of an unstable intermediate known as a Schiff base (or imine).[3][4][6]
-
Reduction: The Schiff base is then selectively reduced by a reducing agent to form a stable secondary amine linkage between the glycan and the APTS molecule.[3][4] This step is crucial for the stability of the final labeled product.
Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and 2-picoline borane.[2][3][7] While effective, sodium cyanoborohydride can release toxic hydrogen cyanide, leading to the increased adoption of the safer and efficient alternative, 2-picoline borane.[3][7] The entire process requires a slightly acidic environment, often facilitated by acetic acid or citric acid, to catalyze the initial Schiff base formation.[3][8]
Visualizing the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of APTS glycan labeling via reductive amination.
Caption: The reductive amination mechanism for labeling glycans with APTS.
Experimental Workflow for APTS Glycan Labeling
A typical workflow for labeling N-glycans released from a glycoprotein (B1211001) involves several key steps, from glycan release to purification of the labeled product.
Caption: A generalized experimental workflow for APTS labeling of N-glycans.
Detailed Experimental Protocols
While specific protocols may vary depending on the sample type and available kits, the following provides a generalized methodology for APTS labeling, as well as a specific example protocol.
General Methodology
-
Glycan Release: For N-glycans, enzymatic release using PNGase F is the most common method.[1][9] The glycoprotein sample is typically denatured prior to enzyme addition to ensure efficient cleavage.
-
Sample Preparation: Depending on the protocol, the released glycans may need to be dried completely, often by lyophilization or vacuum centrifugation, before the addition of labeling reagents.[10][11] However, some modern kits allow for direct labeling in solution or on a cleanup matrix, eliminating the drying step.[1][9]
-
Labeling Reaction:
-
Prepare a labeling solution containing APTS, a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane), and an acid catalyst (e.g., acetic acid or citric acid) in a suitable solvent like DMSO or water.[3][8][12]
-
Add the labeling solution to the dried glycan sample.
-
Incubate the reaction mixture at an elevated temperature, typically ranging from 37°C to 65°C, for a duration of 1 to 16 hours.[8][10][11] The optimal time and temperature depend on the specific reagents and glycans being labeled.
-
-
Purification: After the labeling reaction, it is crucial to remove excess APTS and other reaction components, which can interfere with subsequent analysis.[9][13] Common purification methods include hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) and size-exclusion chromatography.[4][13]
-
Analysis: The purified APTS-labeled glycans are then ready for analysis by techniques such as CE-LIF or HPLC.[1][2]
Example Protocol: In-Solution Labeling
This protocol is adapted from various sources and represents a common approach.
-
Reagent Preparation:
-
Reaction:
-
Cleanup:
-
Perform HILIC SPE to remove excess dye and salts.
-
Elute the labeled glycans in water or an appropriate buffer for analysis.
-
Quantitative Data Summary
The efficiency of the APTS labeling reaction is influenced by several factors, including the molar ratio of reagents, temperature, reaction time, and the choice of catalyst. The following table summarizes quantitative data from various studies.
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| Temperature | 37°C - 65°C | Higher temperatures can accelerate the reaction but may also lead to the degradation of sensitive glycans like sialylated structures. Optimal temperatures are often between 45°C and 55°C. | [8][10][14][15] |
| Incubation Time | 1 - 16 hours | Shorter times (1-4 hours) are often sufficient with optimized conditions (e.g., higher temperature, more effective catalyst). | [1][8][10][11] |
| APTS to Glycan Molar Ratio | 10:1 to >100,000:1 | A significant molar excess of APTS is generally required to drive the reaction to completion. Ratios as low as 10:1 have been shown to be effective with a strong acid catalyst. | [2][8] |
| Reducing Agent Concentration | >1.0 M | A high concentration of the reducing agent is necessary for the efficient reduction of the Schiff base intermediate. | [3][10] |
| Acid Catalyst | Acetic Acid (15-30% v/v) or Citric Acid (~1.2 M) | Citric acid, having a lower pKa, can lead to higher labeling yields and shorter reaction times compared to acetic acid. | [3][8] |
Conclusion
APTS glycan labeling is a robust and widely adopted method for the fluorescent tagging of glycans, enabling their sensitive and quantitative analysis. A thorough understanding of the reductive amination mechanism, careful optimization of reaction parameters, and effective purification of the labeled products are essential for achieving high-quality, reproducible results. This guide provides the foundational knowledge and practical data to empower researchers in their glycoanalytical endeavors.
References
- 1. agilent.com [agilent.com]
- 2. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimized workflow for preparation of APTS-labeled N-glycans allowing high-throughput analysis of human plasma glycomes using 48-channel multiplexed CGE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization of free natural glycans for incorporation onto glycan arrays: derivatizing glycans on the microscale for microarray and other applications (ms# CP-10-0194) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 8-Aminopyrene-1,3,6-Trisulfonic Acid (APTS) Glycan Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification of proteins that significantly influences their stability, folding, and function.[1] Accurate analysis of glycan structures is therefore paramount in biopharmaceutical development and glycobiology research.[2] 8-aminopyrene-1,3,6-trisulfonic acid (APTS) is a highly fluorescent, negatively charged dye frequently used for labeling glycans for analysis by capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection.[3] This method offers high resolution and sensitivity for quantitative glycan profiling.[4][5] These application notes provide a detailed protocol for the enzymatic release of N-glycans from glycoproteins, fluorescent labeling with APTS, subsequent purification, and analysis by CE-LIF.
Principle of the Method
The overall workflow involves three main stages:
-
N-Glycan Release: N-glycans are enzymatically cleaved from the glycoprotein (B1211001) backbone using Peptide-N-Glycosidase F (PNGase F).
-
APTS Labeling: The released glycans, which have a free reducing end, are fluorescently tagged with APTS via reductive amination.[6]
-
Purification and Analysis: Excess APTS dye and other reaction components are removed, and the purified APTS-labeled glycans are separated and quantified, typically by CE-LIF.[4][7]
Experimental Workflow
Caption: Overall workflow for APTS-based N-glycan analysis.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Notes |
| PNGase F | New England Biolabs | |
| This compound (APTS) | Sigma-Aldrich | |
| Sodium cyanoborohydride (reductant) | Sigma-Aldrich | Caution: Highly toxic. 2-picoline borane (B79455) is a safer alternative.[4] |
| Acetic acid (catalyst) | Fisher Scientific | |
| Gly-X N-Glycan Rapid Release and Labeling with APTS Express Kit | Agilent Technologies | Provides an integrated solution for the entire workflow.[8] |
| HILIC Solid Phase Extraction (SPE) Plate | Waters | For purification of labeled glycans. |
| Acetonitrile (B52724) (ACN) | Fisher Scientific | HPLC grade |
| Deionized water | High purity | |
| Capillary Electrophoresis System with LIF Detector | SCIEX, Agilent | |
| PVA Coated Capillaries | SCIEX | Recommended for APTS-glycan analysis.[9] |
Detailed Experimental Protocol
Part 1: N-Glycan Release
This protocol is based on in-solution enzymatic deglycosylation.
-
Denaturation:
-
To 10-40 µg of glycoprotein in a microcentrifuge tube, add denaturation buffer (e.g., 5% SDS, 400 mM DTT).
-
Incubate at 95°C for 5 minutes.
-
-
Enzymatic Digestion:
-
Cool the sample to room temperature.
-
Add a solution containing a non-ionic detergent (e.g., NP-40) to sequester the SDS.
-
Add 1-2 units of PNGase F.
-
Incubate at 37°C overnight. For more rapid protocols, some commercial kits suggest incubation at 50°C for as little as 5 minutes.[8]
-
Part 2: APTS Labeling of Released N-Glycans
This step involves the covalent attachment of APTS to the reducing terminus of the glycans.
-
Prepare Labeling Solution:
-
Prepare a solution containing APTS and a reducing agent in an acidic buffer. A typical solution might be 0.1 M APTS with a reducing agent like sodium cyanoborohydride or 2-picoline borane in a solution containing acetic acid.[10]
-
-
Labeling Reaction:
Part 3: Purification of APTS-Labeled Glycans
Purification is crucial to remove excess APTS, which can interfere with the analysis.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) in a solid-phase extraction (SPE) format is a common and effective method.[2][4]
Caption: HILIC SPE workflow for purifying APTS-labeled glycans.
-
SPE Plate Conditioning:
-
Condition the wells of a HILIC SPE plate by washing with water followed by a high percentage of acetonitrile (e.g., 90% ACN).[8]
-
-
Sample Loading:
-
Dilute the labeling reaction mixture with a high percentage of acetonitrile to ensure glycan binding to the HILIC stationary phase.
-
Load the diluted sample onto the conditioned SPE plate.
-
-
Washing:
-
Wash the SPE plate multiple times with a high percentage of acetonitrile to remove unbound APTS dye and other reaction components.
-
-
Elution:
-
Elute the purified APTS-labeled glycans from the SPE plate with water or a low-percentage acetonitrile aqueous buffer.
-
The eluted sample is now ready for analysis.
-
Part 4: Analysis by Capillary Electrophoresis (CE-LIF)
APTS-labeled glycans are separated based on their charge-to-size ratio in a capillary filled with a gel matrix.[5]
-
Instrument Setup:
-
Install a PVA-coated capillary.
-
Set up the LIF detector with an excitation wavelength appropriate for APTS (e.g., 488 nm) and an emission wavelength (e.g., 520 nm).
-
-
Separation Conditions:
-
A typical separation voltage is around 30 kV in reverse polarity (cathode to anode).[3]
-
The capillary temperature is often maintained at 20-25°C.
-
Sample injection can be performed electrokinetically or by pressure.
-
Data Presentation and Interpretation
The output from the CE-LIF system is an electropherogram, where peaks represent different glycan structures. The migration time is related to the hydrodynamic volume of the glycan, and the peak area corresponds to the relative abundance of that glycan.
| Parameter | Typical Value/Range | Reference |
| Sample Input | 10-40 µg glycoprotein | [3] |
| APTS Labeling Time | 1 hour - overnight | [11] |
| APTS Labeling Temperature | 37°C - 55°C | [10] |
| CE Separation Voltage | 30 kV | [3] |
| CE Capillary Temperature | 20°C | [3] |
| CE Analysis Time | ~27 minutes | [3] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | Incomplete deglycosylation | Ensure proper denaturation and sufficient PNGase F activity. |
| Poor labeling efficiency | Optimize labeling time, temperature, and reagent concentrations. | |
| Loss of sample during purification | Ensure proper conditioning and washing steps in SPE. | |
| High background signal | Incomplete removal of excess APTS dye | Increase the number of wash steps during SPE purification. |
| Poor peak resolution | Inappropriate separation conditions | Optimize separation voltage, capillary temperature, and gel matrix. |
| Degraded capillary coating | Replace the capillary. |
Conclusion
The APTS-based glycan analysis protocol is a robust and widely used method for the characterization of N-glycans from glycoproteins.[1] While traditional methods could be time-consuming, newer rapid protocols and commercial kits have significantly shortened the workflow to a few hours.[3][8] This high-throughput capability, combined with the high resolution of CE-LIF, makes it an invaluable tool in biopharmaceutical development and glycobiology research.[4]
References
- 1. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and facile preparation of APTS-labeled N-glycans by combination of ion pair-assisted extraction and HILIC-SPE for routine glycan analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid Protocol for Preparing 8-Aminopyrene-1,3,6-Trisulfonate-Labeled Glycans for Capillary Electrophoresis-Based Enzyme Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application Notes & Protocols: APTS Labeling of N-Glycans from Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical quality attribute of monoclonal antibodies (mAbs) that can significantly impact their efficacy, stability, and immunogenicity.[1][2][3] N-glycan analysis is therefore an essential component of biopharmaceutical characterization. A widely adopted method for this analysis involves the enzymatic release of N-glycans from the mAb, followed by fluorescent labeling and separation by capillary electrophoresis with laser-induced fluorescence detection (CE-LIF).[2][3][4]
8-aminopyrene-1,3,6-trisulfonate (APTS) is a fluorescent dye commonly used for labeling N-glycans for CE analysis. The three sulfonic acid groups on APTS impart a high negative charge to the labeled glycans, facilitating their efficient separation in an electric field.[5] This document provides detailed protocols for the APTS labeling of N-glycans from monoclonal antibodies, along with quantitative data on the performance of the method.
Experimental Workflow Overview
The overall workflow for APTS labeling of N-glycans from monoclonal antibodies consists of three main stages: enzymatic release of N-glycans, fluorescent labeling with APTS, and purification of the labeled N-glycans.
Quantitative Performance Data
The following tables summarize the quantitative performance data for the APTS labeling workflow, compiled from various studies.
Table 1: Labeling and Cleanup Efficiency
| Parameter | Typical Value | Reference |
| Labeling Efficiency | >95% | [6] |
| Free APTS Dye Removal | >99% | [1] |
| Glycan Recovery | Non-selective for individual glycans | [1] |
Table 2: Reproducibility of APTS Labeling and CE-LIF Analysis
| Parameter | Typical Value | Reference |
| Relative Standard Deviation (%RSD) for major glycan peaks | < 3% | [1] |
| Inter-assay Precision (%CV) | < 5% | [7] |
| Intra-assay Precision (%CV) | < 5% | [7] |
Detailed Experimental Protocols
Protocol 1: Enzymatic Release of N-Glycans
This protocol describes the release of N-linked glycans from monoclonal antibodies using the enzyme Peptide-N-Glycosidase F (PNGase F).
Materials:
-
Monoclonal antibody sample (1-5 mg/mL)
-
Denaturation Reagent (e.g., 6 M Guanidine HCl)[8]
-
PNGase F
-
Reaction Buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 7.5-8.6)[9][10]
-
Heating block or thermocycler
-
Microcentrifuge tubes
Procedure:
-
Denaturation:
-
In a microcentrifuge tube, mix the monoclonal antibody sample with the Denaturation Reagent. A 1:1 (v/v) ratio is a good starting point.[11] For a 50 µg sample, you might use 10 µL of a 5 mg/mL mAb solution and 90 µL of Denaturation Reagent.[11]
-
Incubate the mixture at an elevated temperature (e.g., 90-100°C) for 3-10 minutes to denature the protein.[10][12][13]
-
Allow the sample to cool to room temperature.
-
-
Enzymatic Digestion:
-
Add Reaction Buffer to the denatured sample.
-
Add PNGase F to the reaction mixture. The amount of enzyme will depend on the manufacturer's instructions, but a typical starting point is 1 µL of enzyme solution.[10]
-
Incubate the reaction at 37°C. For monoclonal antibodies, a 15-60 minute incubation is generally sufficient.[11] Some protocols may recommend an overnight incubation (14-20 hours) for complete digestion.[9]
-
The released N-glycans are now ready for labeling.
-
Protocol 2: APTS Labeling of Released N-Glycans
This protocol describes the fluorescent labeling of the released N-glycans with APTS via reductive amination.
Mechanism of Reductive Amination:
Materials:
-
Dried released N-glycans
-
APTS Labeling Solution (containing APTS, a reducing agent like sodium cyanoborohydride (NaBH₃CN), and an acid catalyst like acetic or citric acid)[5][6][7]
-
Heating block or thermocycler
Procedure:
-
Preparation:
-
If the released N-glycan sample is in solution, it needs to be dried down completely, for example, by vacuum centrifugation. Some modern kits allow for labeling on a cleanup matrix, eliminating this drying step.[1]
-
-
Labeling Reaction:
-
Reconstitute the dried glycans in the APTS Labeling Solution.
-
Incubate the reaction mixture at a temperature between 37°C and 65°C.[5][6] A common condition is 55°C for 50 minutes to 2 hours.[5][6] For sialylated glycans, a lower temperature of 37°C for a longer duration (e.g., overnight) may be used to minimize the loss of sialic acids.[6]
-
Stop the reaction by adding water or a suitable buffer.
-
Protocol 3: Purification of APTS-Labeled N-Glycans
This protocol describes the removal of excess APTS and other reaction components from the labeled N-glycans.
Materials:
-
Labeled N-glycan reaction mixture
-
Solid-Phase Extraction (SPE) cartridges (e.g., HILIC-based) or cleanup plates
-
Acetonitrile (ACN)
-
Aqueous buffer (e.g., water or a mild buffer)
-
Vacuum manifold or centrifuge
Procedure:
-
Binding:
-
Condition the SPE cartridge or cleanup plate according to the manufacturer's instructions.
-
Load the labeled N-glycan reaction mixture onto the SPE cartridge. The high organic solvent concentration (typically acetonitrile) will cause the labeled glycans to bind to the stationary phase.[7]
-
-
Washing:
-
Wash the cartridge with a high percentage of organic solvent to remove excess APTS dye and other unbound reagents.
-
-
Elution:
-
Elute the purified APTS-labeled N-glycans from the cartridge using an aqueous solution (e.g., water).[1]
-
The purified, labeled N-glycans are now ready for analysis by CE-LIF.
-
Protocol 4: Analysis by Capillary Electrophoresis (CE-LIF)
Instrumentation and Conditions:
-
Capillary Electrophoresis System: Equipped with a Laser-Induced Fluorescence (LIF) detector.
-
Capillary: Bare-fused silica (B1680970) capillary.
-
Electrolyte: Carbohydrate separation buffer.[1]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Separation Voltage: Typically around 30 kV.[1]
-
Detection: Excitation and emission wavelengths suitable for APTS (e.g., λex = 428 nm, λem = 500 nm).[14]
Data Analysis:
The separated N-glycans are detected as peaks in an electropherogram. The migration time of each peak can be used for identification by comparing it to a standard glycan library. The peak area represents the relative abundance of each glycan species.[2]
Conclusion
The APTS labeling method followed by CE-LIF analysis is a robust and widely used technique for the characterization of N-glycans from monoclonal antibodies. The protocols provided in this document offer a detailed guide for researchers, scientists, and drug development professionals to implement this important analytical method. Adherence to optimized protocols and careful execution of each step are crucial for obtaining high-quality, reproducible data, which is essential for ensuring the safety and efficacy of biotherapeutic products. Modern advancements have led to the development of rapid and automated workflows that can significantly reduce sample preparation time to approximately 2.5 hours.[1]
References
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On-line CE-LIF-MS technology for the direct characterization of N-linked glycans from therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Released N-Linked Glycan Analysis Workflow of Adalimumab [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. RAPID RELEASE OF N-LINKED GLYCANS FROM GLYCOPROTEINS BY PRESSURE CYCLING TECHNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. APTS Labeled Glycans • A2/A2F Glycans • High Mannose • IgG Library [qa-bio.com]
Revolutionizing Oligosaccharide Analysis: A Detailed Guide to Capillary Electrophoresis of APTS-Labeled Sugars
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of drug development and biological research, the precise analysis of oligosaccharides is paramount. These complex sugar chains, vital for a multitude of biological processes, are now more accessible to detailed scrutiny than ever before, thanks to the robust and high-resolution technique of Capillary Electrophoresis (CE) combined with 8-aminopyrene-1,3,6-trisulfonate (APTS) labeling. This application note provides an in-depth protocol for researchers, scientists, and drug development professionals on the successful implementation of this powerful analytical method.
Oligosaccharides play critical roles in protein folding, stability, and function, making their characterization essential for the development of biotherapeutics like monoclonal antibodies.[1][2] However, their inherent lack of a chromophore makes detection challenging.[3][4] APTS labeling overcomes this hurdle by attaching a fluorescent tag to the reducing end of the oligosaccharide, enabling highly sensitive detection by Laser-Induced Fluorescence (LIF) in a CE system.[3][4][5] The APTS label also imparts a negative charge to the neutral oligosaccharides, facilitating their separation based on charge-to-hydrodynamic size ratio in an electric field.[3][4]
This method offers high resolution, capable of separating even isomeric oligosaccharide structures, and rapid analysis times, often under 15 minutes.[5] The versatility of CE allows for its coupling with mass spectrometry (CE-MS), providing an orthogonal technique for confident structural identification.[1][5]
Experimental Protocols
This section details the necessary steps for successful analysis of APTS-labeled oligosaccharides, from initial sample preparation to final data acquisition.
I. Oligosaccharide Release from Glycoproteins (for N-glycans)
For the analysis of N-linked glycans from glycoproteins, the oligosaccharides must first be enzymatically released.
Materials:
-
Glycoprotein (B1211001) sample (e.g., monoclonal antibody)
-
N-Glycanase (PNGase F)
-
Digestion Buffer
-
Finishing Reagent
-
Heating block or PCR thermocycler
Protocol:
-
To your glycoprotein sample, add the appropriate volume of Digestion Buffer.
-
Add 2 µL of N-Glycanase Working Solution to each sample and mix well.[6]
-
Incubate the mixture at 50 °C for 5 minutes (uncapped).[6]
-
Add 2 µL of Finishing Reagent, mix, and incubate at 50 °C for an additional 10 minutes (uncapped).[6]
-
Proceed immediately to the APTS labeling step.
II. APTS Labeling of Oligosaccharides
This protocol describes the reductive amination reaction to label the released oligosaccharides with APTS.
Materials:
-
Released oligosaccharide sample
-
APTS Labeling Reagent (containing APTS, a reducing agent like sodium cyanoborohydride or a safer alternative like 2-picoline borane, and a catalyst)[7][8][9]
-
Heating block or PCR thermocycler
Protocol:
-
Add 4.5 µL of the APTS Labeling Reagent to each oligosaccharide sample.[8]
-
Vortex the mixture thoroughly for 10 seconds.[8]
-
Incubate the reaction at a controlled temperature. Common conditions include 50°C for 60 minutes or 55°C for 50 minutes.[8][10] For sialylated glycans that are sensitive to degradation, a lower temperature of 37°C for a longer duration (e.g., overnight) may be used, although optimized protocols with catalysts like citric acid can significantly reduce this time.[10][11]
-
After incubation, the labeled sample is ready for cleanup to remove excess APTS reagent.
III. Cleanup of Labeled Oligosaccharides
Excess APTS can interfere with the electrophoretic separation and detection. Therefore, a cleanup step is crucial.
Materials:
-
Labeled oligosaccharide sample
-
Cleanup Plate or spin columns
-
Loading Solution (e.g., Acetonitrile with 1% TFA)
-
Elution Solution (e.g., Water)
-
Vacuum manifold or centrifuge
Protocol (Example using a Cleanup Plate):
-
Add 700 µL of Loading Solution to each well of the Cleanup Plate containing the labeled sample.[6]
-
Apply a vacuum (<5 inHg) to pass the solution through the matrix, which binds the labeled glycans.[6]
-
Wash the wells to remove unbound APTS and other reaction components.
-
Elute the purified APTS-labeled oligosaccharides with water. The sample is now ready for CE analysis.
IV. Capillary Electrophoresis Analysis
Instrumentation and Conditions:
-
Capillary: Fused-silica capillary, often with a neutral coating (e.g., PVA) to suppress electroosmotic flow (EOF).[8] A typical dimension is 50 µm internal diameter, with a total length of 60 cm and an effective length (to the detector) of 50 cm.[7]
-
Background Electrolyte (BGE): Various buffers can be used. Common examples include acetate (B1210297) (pH 5.0), 3-(N-morpholino)-propanesulfonic acid (pH 7.0), phosphate (B84403) (pH 7.4), or a triethanolamine/citric acid buffer.[7][11]
-
Separation Voltage: Typically in the range of -25 kV to -30 kV (reverse polarity, with the cathode at the injection end).[2][7]
-
Injection: Electrokinetic injection at a specific voltage and time (e.g., -5 kV for 10 seconds).
-
Detection: Laser-Induced Fluorescence (LIF) with an excitation wavelength of approximately 488 nm (compatible with the argon ion laser) and an emission wavelength around 520 nm.[3][4]
-
Capillary Conditioning: Before the first use, the capillary should be conditioned by rinsing sequentially with water, 1 M NaOH, water, 1 M HCl, water, and finally the BGE.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the CE-APTS method for oligosaccharide analysis.
| Parameter | Typical Value/Range | Reference |
| APTS Labeling Incubation Time | 50 - 60 minutes | [8][10] |
| APTS Labeling Temperature | 37 - 55 °C | [8][10][11] |
| CE Analysis Time | < 15 - 27 minutes | [2][5] |
| Separation Voltage | -25 to -30 kV | [2][7] |
| Detection Limit | 50 - 100 pmol | [12] |
| Linearity Range | Up to 24 µM | [1] |
| APTS to Glycan Molar Ratio | As low as 10:1 with catalyst | [10] |
Table 1: Summary of key experimental parameters and performance metrics for the CE-APTS method.
Visualizing the Workflow and Principles
To better illustrate the experimental process and underlying concepts, the following diagrams are provided.
Caption: Experimental workflow for CE analysis of APTS-labeled N-glycans.
Caption: Principle of CE separation for APTS-labeled oligosaccharides.
Conclusion
The capillary electrophoresis method for APTS-labeled oligosaccharides stands as a cornerstone technique in modern glycoanalysis. Its high resolution, sensitivity, and quantitative capabilities provide researchers and drug developers with a powerful tool to unravel the complexities of glycosylation. By following the detailed protocols and understanding the fundamental principles outlined in this application note, scientists can confidently and accurately characterize oligosaccharides, accelerating research and the development of novel biotherapeutics. The continued evolution of this technique, including advancements in automation and hyphenation with mass spectrometry, promises to further enhance its utility in the years to come.
References
- 1. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis fingerprinting, quantification and mass-identification of various 9-aminopyrene-1,4,6-trisulfonate-derivatized oligomers derived from plant polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of mono- and oligosaccharide isomers derivatized with 9-aminopyrene-1,4,6-trisulfonate by capillary electrophoresis with laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes & Protocols: APTS for Fluorescent Glucose Sensing
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-aminopyrene-1,3,6-trisulfonic acid (APTS) in fluorescent glucose sensing assays. The described methodology is based on a two-component system involving the APTS fluorophore and a boronic acid-appended viologen quencher.
Principle of Detection
The glucose sensing system operates on the principle of fluorescence quenching and recovery. APTS is a highly fluorescent anionic dye.[1][2][3] In the absence of glucose, a boronic acid-appended viologen, which is a cationic quencher, electrostatically associates with the anionic APTS dye.[4][5] This proximity leads to efficient quenching of APTS fluorescence, resulting in a low fluorescence signal ("Signal OFF" state).
When glucose is introduced into the system, it binds to the boronic acid moiety of the viologen quencher.[4][6] This binding event forms a negatively charged boronate ester, which diminishes the electrostatic attraction between the viologen and the anionic APTS dye.[4] The subsequent dissociation of the quencher from the fluorophore restores the fluorescence of APTS, leading to a measurable increase in signal intensity ("Signal ON" state) that is proportional to the glucose concentration.[1][2][3]
Signaling Pathway Diagram
The following diagram illustrates the reversible interaction mechanism underlying the APTS-based glucose sensing assay.
Caption: Mechanism of APTS/Viologen-based glucose sensing.
Experimental Workflow
The general workflow for a solution-based APTS glucose sensing experiment is outlined below. This protocol is adaptable for use in standard cuvettes or multi-well plates.
Caption: General experimental workflow for APTS glucose sensing.
Detailed Experimental Protocols
Protocol 1: Solution-Based Glucose Detection
This protocol details the steps for quantifying glucose in aqueous samples using the APTS/boronic acid-viologen system in a 96-well plate format.
Materials and Reagents:
-
This compound, trisodium (B8492382) salt (APTS)
-
Boronic acid-appended viologen quencher (e.g., m-N,N'-dimethyl-N'-(boronobenzyl)-4,4'-bipyridinium bromide, MABP)
-
Phosphate Buffer (e.g., 39 mM, pH 7.4)
-
D-Glucose standards
-
Unknown samples for analysis
-
High-purity water
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
APTS Stock Solution: Prepare a 1 mM stock solution of APTS in high-purity water. Store protected from light at 4°C.
-
Quencher Stock Solution: Prepare a 10 mM stock solution of the boronic acid-viologen quencher in high-purity water.
-
Glucose Standards: Prepare a series of D-glucose standards (e.g., 0 mM to 50 mM) in pH 7.4 phosphate buffer.
-
-
Assay Setup:
-
Pipette 180 µL of pH 7.4 phosphate buffer into each well of the 96-well plate.
-
Add APTS stock solution to each well to achieve a final concentration of 4 µM (e.g., 0.8 µL of 1 mM stock for a 200 µL final volume). Mix gently.
-
Add the boronic acid-viologen quencher to each well. The optimal quencher-to-dye ratio should be determined empirically but often ranges from 10:1 to 50:1 to achieve significant quenching.[7]
-
Mix the plate on an orbital shaker for 2 minutes.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence (F_min) of the APTS-quencher mixture using a plate reader. The typical excitation and emission wavelengths for APTS are approximately 425 nm and 503 nm, respectively.[1]
-
Add 20 µL of glucose standards or unknown samples to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the binding reaction to reach equilibrium.
-
Measure the final fluorescence intensity (F) at the same wavelengths.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement for each well using the formula: Signal = F / F_min.
-
Create a calibration curve by plotting the fluorescence enhancement (Signal) versus the concentration of the glucose standards.
-
Determine the glucose concentration of unknown samples by interpolating their fluorescence enhancement values from the calibration curve.
-
Quantitative Data Summary
The performance of fluorescent glucose sensors is characterized by several key parameters. The following table summarizes typical values and characteristics for APTS-based systems found in the literature.
| Parameter | Typical Value / Characteristic | Source |
| Fluorophore | This compound (APTS) | [1][2] |
| Quencher Type | Boronic acid-appended viologen (e.g., MABP) | [1][3] |
| Excitation Wavelength (λex) | ~425 - 463 nm | [1] |
| Emission Wavelength (λem) | ~500 - 516 nm | [1][7] |
| Operating pH | Physiological range (e.g., pH 7.4) | [1][6] |
| pH Sensitivity | APTS dye is insensitive to pH in the physiological range, but the overall system sensitivity is pH-dependent due to the boronic acid pKa. | [1][2][3] |
| Binding Affinity (Glucose) | Varies with quencher structure. Bis-boronic acid systems generally show higher affinity (e.g., K_a = 3980 M⁻¹) than mono-boronic systems. | [8] |
| Response Mechanism | Glucose binding to boronic acid disrupts dye-quencher complex, restoring fluorescence. | [1] |
| Immobilization | The amine group on APTS allows for covalent bonding to polymer hydrogels for continuous sensing applications. | [1][2][3] |
Application Notes
-
Optimizing Quencher Concentration: The degree of initial fluorescence quenching is critical. Too little quencher will result in a high background and low dynamic range. Too much quencher may lead to a weak response. It is essential to titrate the quencher against a fixed concentration of APTS to find the optimal ratio that provides both significant quenching (~80-90%) and a robust response to glucose.[6]
-
pH Considerations: The binding affinity of boronic acids for diols like glucose is pH-dependent. The assay should be performed in a well-buffered solution at a pH where the boronic acid is partially in the trigonal form and can readily form the tetrahedral boronate ester upon glucose binding. A pH of 7.4 is commonly used for physiological relevance.[1][6]
-
Matrix Effects: When analyzing complex biological samples, be aware of potential interference from other diol-containing molecules or substances that may alter the fluorescence signal. Sample dilution or appropriate controls may be necessary.
-
Immobilization for Continuous Sensing: APTS contains a primary amine group that can be functionalized for covalent attachment to solid supports, such as hydrogels or nanoparticles.[1][2][3] This makes the sensing system suitable for the development of implantable or continuous monitoring devices.[2][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the use of APTS as a fluorescent reporter dye for continuous glucose sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the use of APTS as a fluorescent reporter dye for continuous glucose sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optical glucose detection across the visible spectrum using anionic fluorescent dyes and a viologen quencher in a two-component saccharide sensing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Streamlined N-Glycan Analysis: Agilent Gly-X N-Glycan Prep with APTS Express Kit
Application Note and Protocol
For researchers, scientists, and professionals in drug development, accurate and efficient N-glycan analysis is critical for the characterization of biotherapeutics. The Agilent Gly-X N-Glycan Prep with APTS Express kit provides a rapid and simplified workflow for the release and labeling of N-glycans from glycoproteins. This protocol utilizes in-solution enzymatic deglycosylation with PNGase F, followed by prompt labeling with the fluorescent dye 8-aminopyrene-1,3,6-trisulfonate (APTS), and a straightforward cleanup process. The entire sample preparation can be completed in approximately 2.5 hours, making it amenable to high-throughput applications and automation.[1][2]
This document provides a detailed protocol for the Agilent Gly-X N-Glycan Prep with APTS Express kit, including comprehensive tables of quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility.
Experimental Principles
The Gly-X N-Glycan Prep with APTS Express kit workflow is designed for efficiency and simplicity.[1] The process begins with the denaturation of the glycoprotein (B1211001) sample to enhance the accessibility of N-glycosylation sites for enzymatic cleavage.[2] This is followed by in-solution deglycosylation using N-Glycanase (PNGase F), which rapidly releases the N-glycans.[1][2] A key feature of this kit is the direct labeling of the released N-glycans with APTS on a cleanup plate, which circumvents the need for a sample drying step.[1] Following the labeling reaction, a simple cleanup step removes excess dye and other reaction components, yielding purified, labeled N-glycans ready for analysis by capillary electrophoresis (CE) or other methods.[1][3]
Quantitative Data Summary
For procedural accuracy and consistency, the following tables summarize the key quantitative parameters of the protocol.
Table 1: Reagent Volumes and Preparation
| Reagent | Volume per Sample | Preparation Notes |
| Gly-X Denaturant | 2 µL | Use neat. |
| Glycoprotein Sample | 20 µL | Recommended concentration: ~2 mg/mL. |
| Gly-X Digestion Buffer | 3 µL (optional) | Add if sample pH is ≤ 5.5.[1] |
| N-Glycanase Working Solution | 2 µL | Prepare fresh by mixing N-Glycanase and Gly-X Digestion Buffer 1:1 (v/v). Prepare with a 20% overage.[1] |
| Finishing Reagent | 2 µL | - |
| Loading Solution (ACN/1% TFA) | 700 µL | - |
| Cleanup Solution A (90% ACN/10% water) | 1.2 mL | Prepare fresh with at least a 20% overage.[1] |
Table 2: Incubation Times and Temperatures
| Step | Temperature | Duration |
| Sample Denaturation | 90 °C | 3 minutes |
| N-Glycanase Digestion | 50 °C | 5 minutes |
| Finishing Step | 50 °C | 10 minutes |
| APTS Labeling | 55 °C | 1 hour |
Experimental Workflow
The following diagram illustrates the sequential steps of the Gly-X N-Glycan Prep with APTS Express kit protocol.
Caption: Agilent Gly-X APTS Express Workflow.
Detailed Experimental Protocol
This protocol is intended for processing samples in a 96-well plate format.
Materials and Equipment:
-
Agilent Gly-X N-Glycan Prep with APTS Express Kit (GX96-APTS)[3]
-
Glycoprotein samples (~2 mg/mL)
-
Heat block or thermocycler capable of maintaining 50°C, 55°C, and 90°C[3]
-
Custom heat block (GX500) for the Cleanup plate is required for the 55°C labeling step.[1]
-
Vacuum manifold and vacuum pump[3]
-
Pipettes and tips
-
Acetonitrile (ACN), MS-grade
-
Deionized (DI) water
Procedure:
Part 1: Deglycosylation
-
Denaturation:
-
Add 2 µL of Gly-X Denaturant to the bottom of the wells of the Gly-X Deglycosylation Plate.[1]
-
Add 20 µL of your glycoprotein sample to each well.[1]
-
Mix thoroughly by pipetting up and down.
-
Tap the plate gently on the benchtop to collect the sample at the bottom of the wells.
-
Incubate the uncovered plate at 90°C for 3 minutes.[1]
-
Remove the plate from the heat and let it cool at room temperature for 2 minutes.[1]
-
-
N-Glycan Release:
-
If the pH of your sample is 5.5 or lower, add 3 µL of Gly-X Digestion Buffer and mix.[1]
-
Prepare the N-Glycanase Working Solution by mixing equal volumes of N-Glycanase and Gly-X Digestion Buffer (1:1 v/v).[1]
-
Add 2 µL of the N-Glycanase Working Solution to each sample well and mix thoroughly.[1]
-
Tap the plate to collect the sample at the bottom.
-
Incubate the uncovered plate at 50°C for 5 minutes.[1]
-
-
Finishing:
Part 2: Glycan Loading and APTS Labeling
-
Prepare Cleanup Plate and Vacuum Manifold:
-
Assemble the vacuum manifold with the waste tray.
-
Prepare the Gly-X Cleanup Plate by removing the white caps (B75204) from the required number of wells.
-
Place the Cleanup Plate on the vacuum manifold.[1]
-
-
Load Glycans:
-
Transfer the entire sample from the Deglycosylation Plate to the corresponding wells of the Cleanup Plate.
-
Apply a vacuum of <5 inHg. Allow the solution to pass through the matrix, which may take 3-5 minutes. If needed, increase the vacuum to 10 inHg after 5 minutes.[1]
-
Add 700 µL of Loading Solution (ACN/1% TFA) to each well and apply a vacuum of <5 inHg to pull the solution through.[1]
-
-
APTS Express Labeling:
-
The glycans are now bound to the cleanup matrix. Proceed with the on-matrix labeling.
-
Note: The specific volumes and preparation of the APTS labeling solution should be followed as per the kit's manual, as this can vary between kit lots. Generally, an APTS dye solution is added to the wells.
-
Incubate the Cleanup Plate at 55°C for 1 hour. This step should be performed in a laboratory fume hood.[1]
-
Part 3: Cleanup and Elution
-
Wash and Remove Excess Dye:
-
After labeling, perform wash steps as detailed in the kit manual to remove excess APTS dye and other impurities. This typically involves washing the wells with a high percentage of acetonitrile.
-
-
Elute Labeled N-Glycans:
-
Place a collection plate into the vacuum manifold.
-
Add the specified elution buffer (typically an aqueous solution) to each well.
-
Apply a vacuum to elute the labeled N-glycans into the collection plate.
-
The purified, APTS-labeled N-glycans are now ready for analysis by capillary electrophoresis or other analytical methods. The cleanup process is highly effective, removing over 99% of free dye, which ensures clean separation and analysis.[2] This streamlined workflow not only reduces sample preparation time but also minimizes potential sample loss and variability, leading to reproducible and reliable N-glycan profiles.
References
Thermo Fisher GlycanAssure™ HyPerformance APTS Kit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Thermo Fisher Scientific GlycanAssure™ HyPerformance APTS Kit. This kit is designed for the rapid and efficient release of N-linked glycans from glycoproteins, subsequent labeling with the fluorescent dye 8-aminopyrene-1,3,6-trisulfonic acid (APTS), and purification of the labeled glycans for analysis by various methods, including liquid chromatography (LC) and capillary electrophoresis (CE).[1][2][3]
The GlycanAssure™ HyPerformance APTS Kit offers a streamlined, three-step workflow that can be completed in under 1.5 hours, with less than an hour of hands-on time.[2] This rapid and high-throughput sample preparation method is crucial for the characterization of biotherapeutics, where glycosylation is a critical quality attribute (CQA) that can impact the safety and efficacy of a drug product.[4][5]
Key Features and Performance Data
The GlycanAssure™ HyPerformance APTS Kit provides a robust and reproducible method for N-glycan analysis.[4] Key performance metrics are summarized in the table below.
| Parameter | Value | Source |
| Total Workflow Time | < 1.5 hours | [2] |
| Hands-on Time | < 1 hour | [2] |
| Alternative Hands-on Time | < 30 minutes | [5] |
| Glycoprotein (B1211001) Input | 20–100 µg (at ≥1 mg/mL) | [1][2] |
| Deglycosylation Time | 10 minutes | [2] |
| Labeling Time | 1 hour | [1] |
| Precision (RSD) | ≤5% for peaks ≥0.5% Relative Area | [4] |
| Sialylated Glycan Preservation | >98% | [5] |
Experimental Workflow Overview
The GlycanAssure™ HyPerformance APTS Kit workflow consists of three main stages: rapid deglycosylation, APTS labeling, and magnetic bead-based cleanup.
Figure 1: The integrated workflow of the GlycanAssure™ HyPerformance APTS Kit.
Experimental Protocols
The following protocols are detailed for the preparation of N-glycans from a glycoprotein sample using the GlycanAssure™ HyPerformance APTS Kit in 1.5-mL microcentrifuge tubes. For a 96-well plate format, refer to the kit's user guide.[1][2]
Materials Required
-
GlycanAssure™ HyPerformance APTS Kit
-
Glycoprotein sample (20–100 µg at a concentration of ≥1 mg/mL)
-
1.5-mL microcentrifuge tubes
-
Heat block or convection oven
-
Vortex mixer
-
Microcentrifuge
-
DynaMag™-2 Magnet or equivalent[5]
-
Pipettes and tips
-
Nuclease-free water
Protocol 1: Rapid Deglycosylation
This protocol describes the denaturation of the glycoprotein and the enzymatic release of N-glycans using PNGase F.
-
Denaturation: a. In a 1.5-mL microcentrifuge tube, combine the glycoprotein sample and denaturation components as specified in the kit's user guide for your sample input amount.[1] b. Close the tube caps (B75204) and incubate in a heat block at 80°C for 5 minutes.[1] c. After incubation, remove the tubes and allow them to cool for 2 minutes.[1]
-
Enzymatic Deglycosylation: a. Add 3.0 µL of Digestion Buffer to each tube.[1] b. Add 1.5 µL of PNGase F to each tube and mix thoroughly by pipetting up and down.[1] c. Leave the tube caps open and incubate in a heat block at 55°C or a convection oven at 50°C for 10 minutes.[1]
Protocol 2: APTS Labeling
This protocol details the fluorescent labeling of the released N-glycans via reductive amination.
-
Labeling Reaction Setup: a. Remove the tubes from the incubator. b. Vortex the APTS Reagent Mix and Reductant tubes, then briefly centrifuge to collect the contents at the bottom.[1] c. Add 10.0 µL of APTS Reagent Mix to each tube and mix thoroughly by pipetting.[1] d. Add 2.0 µL of Reductant to each tube and mix thoroughly by pipetting.[1]
-
Incubation: a. Leave the microcentrifuge tube caps open and place the tubes in a heat block at 55°C or a convection oven at 50°C.[1] b. Incubate for 1 hour. IMPORTANT: Keep the tubes uncapped during this incubation.[1]
Protocol 3: Magnetic Bead Cleanup
This protocol describes the purification of the APTS-labeled glycans from excess dye and other reaction components using magnetic beads.
-
Bead Preparation: a. Before first use, prepare the Magnetic Beads according to the user guide. This involves washing the beads to remove storage buffer.[2]
-
Binding of Labeled Glycans: a. After the labeling incubation, remove the tubes and place them in a tube rack.[1] b. Add the appropriate volume of prepared Magnetic Bead suspension to each sample tube as specified in the user guide. c. Vortex to mix until the solution is a homogeneous brown color.
-
Washing: a. Place the tubes on a magnetic stand for at least 30 seconds to capture the beads. The solution should become clear.[2] b. Carefully remove and discard the supernatant without disturbing the beads. c. Remove the tubes from the magnetic stand and add wash buffer (refer to the user guide for the correct buffer and volume). d. Vortex to resuspend the beads. e. Repeat the magnetic capture and supernatant removal. Perform a total of two washes.[1][2]
-
Elution: a. After the final wash, remove the tubes from the magnetic stand. b. Add 20 µL of Elution Buffer to each tube and cap the tubes.[1] c. Vortex thoroughly to resuspend the beads. d. Place the tubes back on the magnetic stand for at least 30 seconds to capture the beads. e. Carefully transfer the supernatant containing the purified, labeled N-glycans to a new tube. The samples are now ready for LC or CE analysis or can be stored appropriately.[1]
Biochemical Principle of APTS Labeling
The labeling of glycans with APTS occurs through a process called reductive amination. The aldehyde group of the open-ring form of the reducing end of the glycan reacts with the primary amine of the APTS molecule to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride or 2-picoline borane, to form a stable secondary amine linkage.[6][7]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Glycanassure™ Hyperformance APTS Kit With CE Module, Ex: 455 nm, Em: 500 nm, Thermo Fisher Scientific - STEMart [ste-mart.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput N-Glycan Profiling with APTS and CE-LIF
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of N-linked glycans is a critical quality attribute (CQA) in the development and manufacturing of biotherapeutic proteins. Glycosylation patterns can significantly impact the efficacy, stability, safety, and immunogenicity of these drugs.[1][2] Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) has emerged as a powerful and robust bioanalytical tool for comprehensive glycosylation analysis.[3][4] This method offers high-resolution separation of charged or labeled molecules, making it ideal for the analysis of complex glycan mixtures.[5][6]
This application note details a high-throughput workflow for N-glycan profiling using enzymatic release, labeling with 8-aminopyrene-1,3,6-trisulfonate (APTS), and subsequent analysis by CE-LIF. APTS is a negatively charged fluorophore that allows for the sensitive detection and electrophoretic separation of both neutral and sialylated glycans.[7][8][9] The described protocol is optimized for speed and efficiency, enabling the processing of numerous samples in a 96-well plate format.[1]
Principle of the Method
The workflow involves three main stages:
-
N-Glycan Release: N-glycans are enzymatically cleaved from the glycoprotein (B1211001) backbone using Peptide-N-Glycosidase F (PNGase F).
-
APTS Labeling: The released glycans are fluorescently tagged with APTS via a reductive amination reaction.[3] The APTS molecule imparts a significant negative charge-to-mass ratio, facilitating efficient electrophoretic separation.[8]
-
CE-LIF Analysis: The APTS-labeled glycans are separated by capillary electrophoresis based on their charge, size, and shape, and detected by laser-induced fluorescence, providing high sensitivity.[3][6]
Experimental Workflow Diagram
The overall experimental process from glycoprotein sample to data analysis is outlined below.
Caption: High-throughput N-glycan profiling workflow.
Detailed Experimental Protocol
This protocol is adapted for a 96-well plate format, allowing for high-throughput processing.[1]
Materials and Reagents:
-
Glycoprotein sample (10-40 µg per well)
-
N-Glycanase (PNGase F)
-
Denaturation solution
-
APTS Labeling Solution (containing APTS and a reducing agent like sodium cyanoborohydride or 2-picoline borane)
-
Purification matrix (e.g., magnetic beads or silica-based cleanup plates)[1]
-
Wash solutions and Elution buffer (typically HPLC-grade water)
-
CE instrument with LIF detector (e.g., SCIEX BioPhase 8800, Agilent Gly-Q)[2][10]
-
CE capillaries (neutrally coated)[3]
-
Separation gel buffer
-
Maltooligosaccharide ladder for GU value calculation[4]
Procedure:
1. N-Glycan Release (Approx. 15 minutes)
-
Pipette 10-40 µg of the glycoprotein sample into each well of a 96-well PCR plate.
-
Add denaturation solution to each sample and mix thoroughly.
-
Incubate the plate at 50°C for 5 minutes to denature the protein.
-
Prepare an N-Glycanase (PNGase F) working solution according to the manufacturer's instructions.
-
Add the N-Glycanase working solution to each well. Mix gently by pipetting.
-
Incubate the plate at 50°C for 5-10 minutes to release the N-glycans.[10]
2. APTS Labeling (Approx. 1 hour)
-
Transfer the released glycan solution to a cleanup plate or add magnetic beads.
-
Prepare the APTS Express Labeling solution. The use of an acid catalyst like acetic acid or citric acid is common to enhance the reaction.[8][11]
-
Add the APTS labeling solution to each well. This step performs reductive amination, attaching the APTS dye to the reducing end of the glycans.
-
Seal the plate and incubate at 55°C for 1 hour. Some protocols suggest that for sensitive sialylated glycans, a lower temperature (e.g., 37°C) for a longer duration may be used to prevent sialic acid loss, although optimized protocols with catalysts like citric acid can achieve efficient labeling at 55°C in under an hour with negligible loss.[11]
3. Purification of Labeled Glycans (Approx. 30 minutes)
-
After labeling, the excess APTS dye and other reaction components must be removed. This is a critical step as excess dye can interfere with CE analysis.
-
If using a cleanup plate, place it on a vacuum manifold and apply a vacuum to bind the labeled glycans to the membrane.
-
Wash the wells multiple times with a wash solution (e.g., 90% acetonitrile/10% water) to remove unbound APTS and other impurities.[10]
-
Dry the cleanup plate membrane completely under vacuum.
-
Elute the purified APTS-labeled N-glycans from the membrane using HPLC-grade water. Collect the eluate in a clean 96-well plate.
4. CE-LIF Analysis
-
Prepare the CE instrument according to the manufacturer's guidelines. This includes installing a neutral-coated capillary and flushing it with the appropriate separation buffer.
-
Transfer the purified, labeled N-glycan samples to the CE autosampler. Include a maltooligosaccharide ladder standard for calibration and subsequent glucose unit (GU) value calculation.[2]
-
Set up the injection and separation method. A typical electrokinetic injection might be performed at -5 kV for 10-20 seconds.
-
Run the separation, typically at a reverse polarity of -30 kV. The APTS-labeled glycans will migrate toward the positive electrode and be detected by the LIF detector (Excitation: ~488 nm, Emission: ~520 nm).
-
Modern multi-capillary systems can analyze up to 8 or 96 samples in parallel, significantly reducing the analysis time per sample to as little as one minute.[2]
5. Data Analysis
-
The output is an electropherogram showing peaks corresponding to different glycan structures.
-
Align the sample electropherograms using an internal standard or migration time markers.
-
Calibrate the migration times against the maltooligosaccharide ladder to calculate the Glucose Unit (GU) value for each peak.[2]
-
Identify glycan structures by comparing their GU values to a reference database (e.g., GlycoStore, GlycoBase).
-
Perform relative quantitation by calculating the corrected peak area percentage for each identified glycan.
Performance and Quantitative Data
The CE-LIF method for APTS-labeled glycans is known for its high sensitivity, resolution, and reproducibility. The following tables summarize typical quantitative performance metrics reported for this workflow.
Table 1: Reproducibility of N-Glycan Analysis by CE-LIF An inter-laboratory study involving 16 independent labs demonstrated the high reproducibility of the method for analyzing the N-glycans of a therapeutic protein.[3]
| Glycan Peak | Mean Relative Peak Area (%) | Inter-Lab Standard Deviation (SD) | Inter-Lab % Relative Standard Deviation (%RSD) |
| FA2 | 48.1 | 1.1 | 2.3 |
| FA2G1 | 21.6 | 0.5 | 2.3 |
| FA2G2 | 11.2 | 0.4 | 3.6 |
| M5 | 4.5 | 0.3 | 6.7 |
| A2 | 2.9 | 0.2 | 6.9 |
| Data derived from a multi-site study on a protein test article, highlighting the robustness of the CE-LIF method.[3] |
Table 2: Method Performance Characteristics This table outlines general performance characteristics achievable with modern, optimized APTS-CE-LIF workflows.
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | Low picomolar to femtomolar | High sensitivity is achieved due to the fluorescent APTS label and LIF detection.[7][12] |
| Analysis Time per Sample | 1-9 minutes | Multi-capillary systems enable high-throughput analysis.[2] |
| Sample Throughput | 96 samples in ~2.5 hours | Includes rapid sample preparation and parallel analysis.[9][10] |
| Migration Time RSD | < 1% | Demonstrates high stability and reproducibility of the separation. |
| Peak Area RSD | < 5% | Indicates good quantitative precision. |
The combination of APTS labeling and CE-LIF provides a high-throughput, sensitive, and reproducible platform for the detailed characterization of N-glycans.[3][6] The workflow, from sample preparation to data analysis, can be streamlined and automated, making it highly suitable for quality control environments and large-scale studies in biopharmaceutical development and clinical research.[1] The high resolution of CE allows for the separation of closely related glycan structures, including isomers, providing comprehensive profiles essential for ensuring the safety and efficacy of glycoprotein therapeutics.[5]
References
- 1. scispace.com [scispace.com]
- 2. sciex.com [sciex.com]
- 3. Multi-Site N-glycan mapping study 1: Capillary electrophoresis – laser induced fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Development for Glycan Analysis [mpi-magdeburg.mpg.de]
- 7. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: APTS Labeling for High-Throughput Analysis of Plasma N-Glycans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Analysis of N-glycans from plasma proteins is a critical tool in biomarker discovery and the characterization of biotherapeutics. Alterations in plasma glycan profiles have been associated with various physiological and pathological states, including cancer, cardiovascular diseases, and inflammatory conditions.[1][2][3] 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) is a fluorescent dye widely used for labeling glycans for high-sensitivity analysis by capillary electrophoresis (CE) and liquid chromatography (LC).[4][5][6] This document provides a detailed protocol for the preparation and analysis of APTS-labeled N-glycans from human plasma, optimized for high-throughput applications.[7][8]
The workflow involves the enzymatic release of N-glycans from plasma glycoproteins, fluorescent labeling with APTS, purification of the labeled glycans, and subsequent analysis by Capillary Gel Electrophoresis with Laser-Induced Fluorescence detection (CGE-LIF).[7][8] This method offers robust and quantitative analysis suitable for large-scale clinical and research studies.[7][8]
Experimental Workflow Overview
The overall workflow for APTS labeling and analysis of plasma N-glycans consists of four main stages:
-
Protein Denaturation & N-Glycan Release: Plasma proteins are denatured to facilitate enzymatic release of N-glycans using PNGase F.
-
APTS Labeling: Released glycans are fluorescently tagged with APTS via reductive amination.
-
Purification: Labeled glycans are purified from excess dye and other reaction components using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE).[7][8]
-
Analysis: Purified APTS-labeled glycans are analyzed by CGE-LIF.[7][8]
Figure 1: High-level workflow for plasma N-glycan analysis.
Detailed Protocols
3.1. Materials and Reagents
-
Human plasma (collected in EDTA or citrate (B86180) tubes)
-
Glycoprotein Denaturing Buffer (e.g., 10X buffer containing SDS)[9]
-
NP-40 or Triton X-100[10]
-
APTS (this compound, trisodium (B8492382) salt)
-
Reducing agent (e.g., 2-picoline borane (B79455) or sodium cyanoborohydride)[8]
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
CE system with LIF detector (excitation ~488 nm, emission ~520 nm)
3.2. Protocol 1: N-Glycan Release from Plasma Proteins
This protocol is adapted for a 96-well plate format for high-throughput processing.[7][8]
-
Protein Denaturation:
-
Pipette 10 µL of plasma into each well of a 96-well PCR plate.
-
Add 10 µL of denaturing buffer (containing 2% SDS).
-
Seal the plate and incubate at 95°C for 5 minutes.[10]
-
Cool the plate on ice for 5 minutes.
-
-
Enzymatic Deglycosylation:
3.3. Protocol 2: APTS Labeling of Released N-Glycans
-
Prepare Labeling Solution:
-
Dissolve APTS in a solution of 15% acetic acid to a final concentration of 20 mM.
-
Dissolve the reducing agent (e.g., 2-picoline borane) in DMSO to a final concentration of 1 M.
-
Combine the APTS and reducing agent solutions in a 1:1 ratio immediately before use.
-
-
Labeling Reaction:
-
Add 10 µL of the freshly prepared labeling solution to each well containing the released glycans.
-
Seal the plate and incubate at 55°C for 2 hours in the dark.
-
3.4. Protocol 3: HILIC SPE Purification of APTS-Labeled N-Glycans
This protocol is designed for a 96-well vacuum filtration plate format.[7][13]
-
Plate Equilibration:
-
Place the HILIC SPE plate on a vacuum manifold.
-
Condition the wells by washing twice with 200 µL of ultrapure water.
-
Equilibrate the wells by washing three times with 200 µL of 85% ACN, 0.1% TFA.
-
-
Sample Loading:
-
Add 150 µL of 100% ACN to each well containing the labeled glycan samples to bring the final ACN concentration to >85%.
-
Transfer the entire volume to the equilibrated HILIC SPE plate.
-
Apply a gentle vacuum to slowly draw the samples through the resin.
-
-
Washing:
-
Wash the wells three times with 200 µL of 85% ACN, 0.1% TFA to remove excess APTS and other impurities.
-
-
Elution:
-
Place a clean 96-well collection plate under the SPE plate.
-
Elute the purified APTS-labeled glycans by adding 50 µL of ultrapure water to each well.
-
Apply a gentle vacuum to collect the eluate. Repeat the elution step for complete recovery.
-
-
Sample Preparation for Analysis:
-
The eluted samples can be directly analyzed or stored at -20°C. For CE analysis, it may be necessary to dilute the samples in ultrapure water.
-
Quantitative Data and Analysis
The purified APTS-labeled N-glycans are typically analyzed by CGE-LIF, which separates the glycans based on their charge-to-hydrodynamic size ratio.[6] The resulting electropherogram shows a series of peaks, each corresponding to a different glycan structure. The relative abundance of each glycan is calculated by integrating the area of its corresponding peak and expressing it as a percentage of the total integrated area of all glycan peaks.
Table 1: Representative Relative Abundance of Major N-Glycan Peaks in Healthy Human Plasma
| Peak Number | Putative Glycan Structure | Abbreviation | Relative Abundance (%) |
| 1 | Asialo-, agalacto-, biantennary | FA2 | 15-20 |
| 2 | Asialo-, monogalacto-, biantennary | FA2G1 | 20-25 |
| 3 | Asialo-, digalacto-, biantennary | FA2G2 | 25-30 |
| 4 | Monosialo-, digalacto-, biantennary | FA2G2S1 | 10-15 |
| 5 | Disialo-, digalacto-, biantennary | FA2G2S2 | 5-10 |
| 6 | Asialo-, agalacto-, biantennary with bisecting GlcNAc | FA2B | 3-5 |
| 7 | Trisialo-, trigalacto-, triantennary | A3G3S3 | 1-3 |
Note: The relative abundances are approximate and can vary between individuals and analytical platforms. Peak identification is typically confirmed using glycan standards and exoglycosidase digests.
Data Interpretation and Biomarker Discovery
Changes in the relative abundance of specific glycan structures can serve as biomarkers for various diseases.[2][14] For example, an increase in agalactosylated and a decrease in sialylated glycans on IgG are associated with inflammatory conditions like rheumatoid arthritis.[3] Glycomic analysis has also shown potential for identifying biomarkers for cardiovascular disease and various cancers.[1][3]
Figure 2: Alterations in glycosylation associated with disease.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Ensure the pH of the reaction is acidic and that the reducing agent is fresh. Incomplete removal of detergents from the deglycosylation step can also inhibit the labeling reaction.
-
High Background Signal: Inefficient purification is the most common cause. Ensure proper conditioning and equilibration of the HILIC SPE plate and perform all wash steps thoroughly.
-
Poor Peak Resolution in CE: Optimize CE running conditions, including voltage, temperature, and buffer composition. The quality of the capillary coating is also crucial for good separation.[6]
-
Variability between Samples: Standardize all sample handling and processing steps to minimize technical variability. The inclusion of an internal standard can help normalize the data.
Conclusion
The described methodology for APTS labeling and CGE-LIF analysis provides a robust and high-throughput platform for the quantitative profiling of N-glycans from plasma.[7][8] This approach is highly valuable for researchers in biomarker discovery, clinical diagnostics, and the development of biotherapeutics, enabling the analysis of large sample cohorts to identify glycan signatures associated with health and disease.[2]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Recent advances in N-glycan biomarker discovery among human diseases: N-glycan biomarkers in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylation Biomarkers Associated with Age-Related Diseases and Current Methods for Glycan Analysis [mdpi.com]
- 4. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimized workflow for preparation of APTS-labeled N-glycans allowing high-throughput analysis of human plasma glycomes using 48-channel multiplexed CGE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. neb.com [neb.com]
- 10. promega.com [promega.com]
- 11. bio-rad.com [bio-rad.com]
- 12. PNGase F Catalyzed De-N-glycosylation in a Domestic Microwave - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Glycomics in Disease Biomarker Discovery - Creative Proteomics [creative-proteomics.com]
Quantitative Analysis of APTS-Labeled Glycans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that significantly influences the structure, function, and therapeutic efficacy of proteins.[1][2] Comprehensive characterization and quantification of glycans are therefore paramount in biopharmaceutical development, disease biomarker discovery, and fundamental glycobiology research.[3][4][5] Labeling glycans with the fluorescent dye 8-aminopyrene-1,3,6-trisulfonic acid (APTS) followed by high-resolution separation is a robust and widely adopted method for quantitative glycan analysis.[1][2][6]
APTS stoichiometrically labels the reducing end of glycans through reductive amination, introducing a highly fluorescent tag with three negative charges.[6][7] This negative charge ensures efficient migration and separation of even neutral glycans during capillary electrophoresis (CE).[2][8] The high sensitivity of laser-induced fluorescence (LIF) detection allows for the quantification of low-abundance glycan species.[1][9] This document provides detailed application notes and protocols for the quantitative analysis of APTS-labeled glycans.
Principle of the Method
The workflow for quantitative analysis of APTS-labeled glycans involves a multi-step process that begins with the release of glycans from the glycoprotein (B1211001), followed by fluorescent labeling, purification, separation, and data analysis. Each step is critical for achieving accurate and reproducible quantification.
Experimental Workflow
The overall experimental workflow is depicted below.
Application Notes
Method Selection: CE vs. HPLC
-
Capillary Electrophoresis (CE): CE coupled with LIF detection is the most common technique for analyzing APTS-labeled glycans.[1][2] It offers high separation efficiency, resolution, and sensitivity, particularly for charged (sialylated) glycans.[1][9] The separation is based on the charge-to-hydrodynamic-size ratio of the glycans.[8]
-
High-Performance Liquid Chromatography (HPLC): Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation method.[2] While APTS-labeled glycans can be separated by HILIC, peak broadening may be observed compared to other fluorescent labels like 2-AB.[2]
High-Throughput Analysis
For applications requiring the analysis of a large number of samples, such as in clinical biomarker studies or clone selection in biopharmaceutical development, high-throughput methods are essential.[10][11] These workflows often employ 96-well plate formats for sample preparation and multiplexed CE systems for parallel analysis.[10][11][12] Magnetic bead-based sample preparation can also facilitate automation and rapid processing.[3]
Quantitative Data Analysis
Quantitative analysis is typically performed by calculating the relative peak area of each glycan species in the electropherogram or chromatogram. The area of each peak is expressed as a percentage of the total area of all integrated peaks. This provides a relative abundance of each glycan in the sample.
Protocols
Protocol 1: N-Glycan Release and APTS Labeling
This protocol describes the enzymatic release of N-glycans from a glycoprotein sample and subsequent labeling with APTS.
Materials:
-
Glycoprotein sample (10-40 µg recommended)[2]
-
Denaturation solution (e.g., containing SDS)
-
N-Glycanase (PNGase F)
-
APTS labeling solution (containing APTS and a reducing agent like sodium cyanoborohydride or 2-picoline borane (B79455) in a suitable solvent like DMSO with acetic acid)[6]
-
Incubator or heat block
Procedure:
-
Denaturation: Denature the glycoprotein sample according to the manufacturer's instructions, typically by heating in the presence of a denaturant.
-
Enzymatic Release: Add PNGase F to the denatured glycoprotein and incubate to release the N-glycans. Incubation times and temperatures will vary depending on the enzyme and glycoprotein.
-
APTS Labeling: Add the APTS labeling solution to the released glycans. The reaction is a reductive amination.[2][6] Incubate the mixture, for example, at 60°C for 2 hours, to allow for complete labeling.[6] Some protocols may use different temperatures and incubation times.[6]
Protocol 2: Purification of APTS-Labeled Glycans
This protocol describes the removal of excess APTS dye and other reaction components using HILIC Solid-Phase Extraction (SPE).
Materials:
-
HILIC SPE cartridges or 96-well plate
-
Acetonitrile (ACN)
-
Aqueous buffer (e.g., water or a weak buffer)
-
Vacuum manifold (for SPE cartridges) or centrifuge (for 96-well plates)
Procedure:
-
Conditioning: Condition the HILIC SPE sorbent with an aqueous buffer.
-
Equilibration: Equilibrate the sorbent with a high concentration of organic solvent (e.g., ACN).
-
Sample Loading: Load the APTS labeling reaction mixture onto the SPE sorbent. The glycans will bind to the stationary phase, while excess APTS will have a lower affinity.
-
Washing: Wash the sorbent with a high percentage of organic solvent to remove unbound excess dye and other impurities.
-
Elution: Elute the purified APTS-labeled glycans with an aqueous buffer.
-
Sample Collection: Collect the eluted glycans for analysis.
Protocol 3: CE-LIF Analysis of APTS-Labeled Glycans
This protocol outlines the general procedure for analyzing purified APTS-labeled glycans by CE-LIF.
Materials:
-
Capillary Electrophoresis system with LIF detector (Excitation: ~488 nm, Emission: ~520 nm)[2]
-
Appropriate capillary (e.g., N-CHO coated capillary)[2]
-
Background electrolyte (BGE) / Separation buffer[2]
-
Purified APTS-labeled glycan sample
-
Glycan standards (for peak identification)[13]
Procedure:
-
Capillary Conditioning: Condition the capillary with the BGE as recommended by the instrument manufacturer.
-
Sample Injection: Inject the purified APTS-labeled glycan sample into the capillary. This is typically done via pressure injection.[2]
-
Separation: Apply a high voltage (e.g., 30 kV) to initiate the electrophoretic separation.[2] The negatively charged APTS-labeled glycans will migrate towards the anode.
-
Detection: Detect the migrating glycans using the LIF detector as they pass through the detection window.
-
Data Acquisition: Record the electropherogram, which displays fluorescence intensity versus migration time.
Data Presentation
Quantitative data from the analysis of APTS-labeled glycans is typically presented in a tabular format, summarizing the relative abundance of each identified glycan species.
| Peak ID | Identified Glycan | Migration Time (min) | Peak Area | Relative Abundance (%) |
| 1 | FA2 | 10.5 | 150,000 | 25.0 |
| 2 | FA2G1 | 11.2 | 250,000 | 41.7 |
| 3 | FA2G2 | 12.0 | 180,000 | 30.0 |
| 4 | Man5 | 13.1 | 20,000 | 3.3 |
| Total | 600,000 | 100.0 |
Table 1: Example of Quantitative Glycan Profile Data
Signaling Pathway Visualization
Glycosylation changes are known to be associated with various diseases, including cancer, by altering cell signaling pathways. For instance, aberrant sialylation can impact receptor tyrosine kinase (RTK) signaling.
Conclusion
The quantitative analysis of APTS-labeled glycans is a powerful and sensitive technique essential for the detailed characterization of glycoproteins. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology effectively. The combination of robust labeling chemistry, high-resolution separation, and sensitive detection enables accurate and reproducible quantification of glycan profiles, providing critical insights in various fields of biological and pharmaceutical research.
References
- 1. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. High-Throughput N-Glycan Analysis with Rapid Magnetic Bead-Based Sample Preparation | Springer Nature Experiments [experiments.springernature.com]
- 4. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical application of quantitative glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized workflow for preparation of APTS-labeled N-glycans allowing high-throughput analysis of human plasma glycomes using 48-channel multiplexed CGE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepdyve.com [deepdyve.com]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
how to remove excess APTS dye after labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-aminopyrene-1,3,6-trisulfonic acid (APTS) for fluorescent labeling.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess APTS dye after labeling?
A1: Removing unbound APTS dye is critical for accurate downstream analysis.[1][2] Excess dye can interfere with detection methods like capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC), leading to high background signals, inaccurate quantification, and potential misinterpretation of results.[3]
Q2: What are the common methods for removing excess APTS dye?
A2: The most prevalent methods for purifying APTS-labeled molecules include:
-
Spin Columns/Cleanup Plates: These utilize a matrix that binds the labeled glycans, allowing for the removal of excess dye through washing steps.[4][5]
-
Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on size. The larger, labeled biomolecules elute before the smaller, free APTS dye molecules.[6][7]
-
Ethanol (B145695) Precipitation: This method is effective for precipitating larger molecules like nucleic acids and can be adapted for labeled glycans, leaving the smaller dye molecules in the supernatant.[8][9][10]
-
Magnetic Beads: This technique involves capturing the target molecules on magnetic beads, labeling them, and then washing away the excess dye.[11]
Q3: How efficient are these cleanup methods?
A3: The efficiency of dye removal can be very high with modern methods. For instance, certain clean-up plate technologies report the removal of over 99% of free APTS dye.[5] The efficiency of other methods like ethanol precipitation can be influenced by factors such as the concentration of the labeled molecule and incubation times.[9]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in CE/HPLC analysis. | Incomplete removal of excess APTS dye. | - Ensure that the cleanup protocol was followed precisely. - For spin columns, verify that the column was not overloaded. - Consider a second pass through the cleanup column or an alternative purification method like ethanol precipitation.[1] |
| Low or no signal from the labeled sample. | - Loss of sample during the cleanup process. - Inefficient labeling reaction. | - For spin columns, ensure the correct centrifugation speeds were used to avoid passing the sample through the membrane prematurely.[12] - For ethanol precipitation, ensure the pellet is not disturbed when removing the supernatant.[9] - Confirm the integrity and concentration of your starting material and labeling reagents. |
| Precipitation of the labeled molecule during the labeling reaction. | The properties of the molecule have been altered by the addition of the bulky APTS dye, leading to reduced solubility. | - This can occur if too much label is attached. Try reducing the molar ratio of APTS to your target molecule in the labeling reaction.[13] |
| The labeled antibody no longer binds to its antigen. | The APTS dye has attached to a lysine (B10760008) residue within or near the antigen-binding site, causing steric hindrance. | - Reduce the molar excess of the APTS dye in the labeling reaction to decrease the degree of labeling.[13] - Consider site-specific labeling technologies if available. |
Experimental Protocols
Protocol: Excess APTS Dye Removal using a Spin Column
This protocol provides a general methodology for removing excess APTS dye using a commercially available spin column or cleanup plate. Always refer to the manufacturer's specific instructions for your product.
Materials:
-
APTS-labeled sample
-
Spin column or 96-well cleanup plate
-
Collection tubes or vacuum manifold
-
Wash Buffer (typically high organic content, e.g., acetonitrile-based)
-
Elution Buffer (typically water or an aqueous buffer)
-
Microcentrifuge or vacuum source
Procedure:
-
Column Preparation: Place the spin column into a collection tube. Centrifuge briefly (e.g., 1,500 x g for 1 minute) to remove any storage solution.[14]
-
Sample Loading: Apply the APTS labeling reaction mixture to the center of the spin column matrix.
-
Binding: Centrifuge the column according to the manufacturer's instructions (e.g., 300 x g for 3 minutes) to pass the solution through the column. The labeled glycans will bind to the matrix, while some of the excess dye will be in the flow-through. Discard the flow-through.
-
Washing:
-
Add the recommended volume of Wash Buffer to the column.
-
Centrifuge again under the same conditions as the binding step.
-
Discard the flow-through.
-
Repeat the wash step as recommended by the manufacturer to ensure complete removal of the unbound dye.
-
-
Elution:
-
Transfer the spin column to a clean collection tube.
-
Add the specified volume of Elution Buffer (e.g., ultrapure water) to the center of the matrix.[12]
-
Incubate for a few minutes at room temperature.
-
Centrifuge at a higher speed (e.g., 1,000 x g for 2 minutes) to elute the purified, APTS-labeled sample.[12]
-
-
Storage: Store the purified, labeled sample at 4°C for short-term use or at -20°C for long-term storage.
Data Presentation
| Method | Principle | Advantages | Disadvantages | Typical Sample Recovery |
| Spin Columns/Cleanup Plates | Adsorption chromatography | Fast, high-throughput, high dye removal efficiency (>99%)[5] | Can be costly, potential for sample loss if not performed correctly. | High, but can be variable depending on the specific product and user technique. |
| Size-Exclusion Chromatography (SEC) | Separation by molecular size | Mild conditions, preserves biological activity, applicable to a wide range of molecules.[6][7] | Can lead to sample dilution, may require more time and specialized equipment (e.g., FPLC). | Generally high, but dependent on the column and sample characteristics. |
| Ethanol Precipitation | Differential solubility | Inexpensive, can concentrate the sample. | Can be time-consuming, may co-precipitate salts if not washed properly.[10] | Can be quantitative, but small pellets may be difficult to handle, potentially leading to loss.[9][15] |
| Magnetic Beads | Affinity capture | Can be automated, highly specific if using affinity beads.[11] | Can be expensive, potential for non-specific binding. | High, as the sample is retained on the beads during washing steps. |
Visualizations
Caption: Workflow for removing excess APTS dye using a spin column.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Glycomic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. itwreagents.com [itwreagents.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 9. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 10. science.smith.edu [science.smith.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. agilent.com [agilent.com]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Ethanol Precipitation [user.medunigraz.at]
Technical Support Center: Optimizing APTS Labeling for Complex Glycans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of 8-aminopyrene-1,3,6-trisulfonate (APTS) labeling for complex glycans.
Troubleshooting Guide
This guide addresses specific issues that may arise during the APTS labeling workflow, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal | Incomplete reductive amination. | Optimize reaction conditions: ensure a temperature of ~50-65°C and sufficient incubation time (typically 1-2 hours).[1][2][3] Use a fresh reducing agent solution. |
| Inefficient removal of excess APTS. | Use a robust purification method like HILIC SPE to effectively remove unbound APTS, which can quench the signal of labeled glycans.[1][4][5] | |
| Degraded APTS reagent. | Store APTS reagent protected from light and moisture. Use a fresh vial if degradation is suspected. | |
| Poor Labeling of Sialylated Glycans | Loss of sialic acid residues due to harsh labeling conditions. | Use milder reaction conditions: lower the temperature to around 37°C and shorten the incubation time.[1][3] Consider using citric acid as a catalyst instead of acetic acid, which can allow for lower temperatures and shorter reaction times while maintaining high efficiency.[3] |
| Inefficient labeling chemistry for sialylated structures. | Ensure the pH of the reaction is optimal for the reductive amination of sialylated glycans. | |
| Presence of Unexpected Peaks in Electropherogram | Formation of side products or artifacts. | Optimize the molar ratio of APTS to glycan; a large excess of APTS can sometimes lead to side reactions.[3][6] Ensure the purity of all reagents. |
| Contamination from sample or reagents. | Use high-purity water and reagents. Ensure labware is thoroughly clean to prevent contamination.[7] | |
| Incomplete enzymatic deglycosylation. | Optimize the deglycosylation step to ensure complete release of N-glycans from the glycoprotein.[7] | |
| Difficulty Removing Excess APTS Dye | Inappropriate purification method. | Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) is a highly effective method for removing the hydrophilic APTS dye.[1][4][5] |
| Overloading the purification column. | Ensure the amount of sample loaded onto the SPE column does not exceed its binding capacity. | |
| Inconsistent Labeling Efficiency | Variability in reaction setup. | Ensure accurate and consistent pipetting of all reagents. Maintain a stable and uniform temperature during incubation. |
| Presence of interfering substances in the sample. | Purify the glycan sample prior to labeling to remove salts or other substances that may inhibit the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for APTS labeling?
The optimal temperature for APTS labeling is a balance between reaction efficiency and the stability of the glycans, particularly those with sialic acid residues. For most neutral glycans, a temperature between 50°C and 65°C for 1-2 hours is effective.[1][2][3] However, for sialylated glycans, a lower temperature of 37°C for a longer duration (e.g., overnight) or 55°C for a shorter time (e.g., 50 minutes) with a citric acid catalyst is recommended to minimize the loss of sialic acids.[3]
Q2: Which reducing agent is best for APTS labeling?
Sodium cyanoborohydride (NaBH₃CN) is a commonly used and effective reducing agent for reductive amination.[1][6] However, 2-picoline borane (B79455) is a non-toxic alternative that has also been shown to be efficient.[4][5] The choice of reducing agent may depend on laboratory safety protocols and specific experimental needs.
Q3: How can I improve the labeling efficiency for complex, branched glycans?
Complex, branched glycans may require optimized reaction conditions to achieve high labeling efficiency. Consider the following:
-
Molar Ratio: Increasing the molar excess of APTS to the glycan can help drive the reaction to completion. However, a very large excess can lead to purification challenges.[3][6]
-
Catalyst: Using a more effective acid catalyst, such as citric acid, can increase the reaction rate and yield, even at lower temperatures.[3]
-
Reaction Time: A longer incubation time may be necessary for larger, more complex glycans.
Q4: Can I use APTS-labeled glycans for mass spectrometry (MS) analysis?
While APTS labeling is primarily used for fluorescence-based detection methods like capillary electrophoresis with laser-induced fluorescence detection (CE-LIF), analysis of APTS-labeled glycans by MS is possible.[8][9] However, the highly charged nature of the APTS tag can sometimes lead to ion suppression in electrospray ionization (ESI) and poor desorption/ionization in matrix-assisted laser desorption/ionization (MALDI).[1] Specialized protocols and optimization of MS parameters are often required.
Experimental Protocols
Standard APTS Labeling Protocol for Neutral Glycans
-
Sample Preparation: Dry the purified glycan sample (1-10 µg) in a microcentrifuge tube.
-
Labeling Solution Preparation: Prepare the labeling solution by mixing your APTS reagent and reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like 30% acetic acid in DMSO. A common concentration is 0.25 M APTS and greater than 1 M reducing agent.[1]
-
Labeling Reaction: Add the labeling solution to the dried glycan sample.
-
Incubation: Incubate the reaction mixture at 60°C for 2 hours in a heat block or oven.[1]
-
Purification: After incubation, purify the labeled glycans from the excess APTS dye and other reaction components using HILIC SPE.
Optimized APTS Labeling Protocol for Sialylated Glycans
-
Sample Preparation: Dry the purified sialylated glycan sample (1-10 µg) in a microcentrifuge tube.
-
Labeling Solution Preparation: Prepare the labeling solution using citric acid as the catalyst. A typical solution might contain APTS and sodium cyanoborohydride in 1.2 M citric acid.[3] A lower glycan to fluorophore molar ratio (e.g., 1:10) can be used with this catalyst.[3]
-
Labeling Reaction: Add the labeling solution to the dried glycan sample.
-
Incubation: Incubate the reaction mixture at 55°C for 50 minutes.[3] This condition has been shown to achieve over 95% derivatization with negligible sialic acid loss.[3]
-
Purification: Purify the labeled glycans using HILIC SPE.
Visualizations
Caption: APTS Labeling Experimental Workflow
Caption: Troubleshooting Logic for Low Labeling Efficiency
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized workflow for preparation of APTS-labeled N-glycans allowing high-throughput analysis of human plasma glycomes using 48-channel multiplexed CGE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Peak Resolution in APTS Capillary Electrophoresis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for resolving poor peak resolution in 8-aminopyrene-1,3,6-trisulfonic acid (APTS) capillary electrophoresis (CE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in APTS capillary electrophoresis?
Poor peak resolution in APTS capillary electrophoresis can stem from several factors. Key issues often include problems with the capillary itself, such as contamination or improper conditioning.[1] Sample overload and the use of old or improperly prepared buffers can also significantly degrade peak shape.[1] Additionally, the overall charge within the capillary or matrix has a substantial impact on resolution.[2] For instance, in capillary zone electrophoresis (CZE), the pH of the buffer is critical as it dictates the number of theoretical plates and influences the electroosmotic flow (EOF) in uncoated capillaries.[2] If a gel polymer buffer is used, the interaction between the polymers and the analyte becomes a primary factor affecting resolution.[2]
Q2: How does the APTS labeling process affect peak resolution?
The efficiency of the APTS labeling reaction is crucial for obtaining sharp, well-resolved peaks. Incomplete labeling can lead to weak signal intensity and potentially broader peaks.[3] Key parameters that influence the derivatization efficiency include temperature, pH, incubation time, and the concentration of reagents.[3] For many common sugars like glucose, maltose, and mannose, optimal labeling is typically achieved at temperatures between 45-55°C.[3] Insufficient temperatures below 30°C may result in incomplete condensation and reduction, leading to poor labeling efficiency.[3] Furthermore, excess unreacted APTS can create a background signal that may interfere with the resolution of early migrating peaks.[3]
Q3: Can the composition of the background electrolyte (BGE) impact peak resolution?
Yes, the background electrolyte (BGE) composition is a critical factor. The pH of the BGE affects the charge of the analytes and the capillary wall, thereby influencing the electroosmotic flow (EOF) and the overall separation.[2][4] The concentration of the buffer is also important; for example, in the separation of some compounds, increasing the buffer concentration may not significantly change the resolution but can affect the column pressure.[5] The chemical nature of the buffer ions (both co- and counter-ions) can also influence selectivity and peak shape.[6] For analytes with non-charged components, like the carbohydrate moieties in glycoproteins, it is essential that the BGE does not interact with these parts of the molecule.[2]
Q4: What is the importance of capillary conditioning, and how is it performed?
Proper capillary conditioning is fundamental to achieving reproducible migration times and good peak resolution.[7] The inner wall of a fused-silica capillary contains silanol (B1196071) groups, and their ionization state, which is pH-dependent, generates the electroosmotic flow (EOF).[7][8] Inconsistent conditioning leads to fluctuations in the EOF, resulting in poor precision.[7] A common procedure for conditioning a new capillary involves flushing with a strong base, such as 0.1 M to 1 M NaOH, for a period ranging from a few minutes to an hour, followed by a water rinse and equilibration with the background electrolyte.[7][8][9] This process ensures a reproducibly charged capillary surface.[9] For daily use, a pre-sequence conditioning with a shorter NaOH wash is often sufficient.[7]
Q5: How can I troubleshoot peak tailing or fronting?
Peak tailing, where the latter half of the peak is broader, can be caused by several factors. A common cause for all peaks tailing is a partially blocked inlet frit on the column, which can sometimes be resolved by backflushing.[10] Insufficient buffer concentration can also lead to peak shape issues, particularly in hydrophilic interaction chromatography (HILIC) and ion-exchange modes.[10] Peak fronting, where the first half of the peak is broader, can be a sign of sample overload.[11] Reducing the sample injection volume or concentration can often remedy this issue.[1][11]
Q6: What should I do if I observe no peaks or very low signal intensity?
The absence of peaks or a weak signal can be due to several issues. A primary reason could be a blocked capillary or the introduction of an air bubble into the system.[12][13] Inefficient APTS labeling due to suboptimal reaction conditions (e.g., low temperature) can also lead to a weak LIF signal.[3] It is also important to check the storage and expiration dates of all reagents, including the APTS dye and buffers.[13] Finally, ensure that the capillary tip is fully immersed in the sample during injection to prevent the introduction of air.[12]
Data Presentation
Table 1: Influence of APTS Labeling Temperature on Efficiency for Different Sugars
| Sugar | Optimal Temperature Range (°C) | Citation |
| Glucose | 45-55 | [3] |
| Maltose | 45-55 | [3] |
| Mannose | 45-55 | [3] |
| Fructose | ~55 | [3] |
Table 2: General Capillary Conditioning Protocols
| Conditioning Step | Reagent | Duration | Purpose | Citation |
| New Capillary Flush | 0.1 M - 1 M NaOH | 20 - 60 min | To create a reproducibly charged surface. | [7][8][9] |
| Water Rinse | Deionized Water | 5 - 60 min | To remove the conditioning reagent. | [9][14] |
| BGE Equilibration | Running Buffer | 10 min | To prepare the capillary for the separation. | [14] |
| Pre-Sequence Wash | 0.1 M NaOH | ~10 min | Daily conditioning before a sequence of runs. | [7][14] |
Experimental Protocols
Protocol 1: APTS Labeling of N-Glycans
This protocol is a generalized procedure for the reductive amination of N-glycans with APTS.
-
Sample Preparation: Enzymatically release N-glycans from the glycoprotein (B1211001) of interest using PNGase F.
-
Labeling Reaction Mixture: In a microcentrifuge tube, combine the released glycans with a solution of APTS and a reducing agent, such as sodium cyanoborohydride or 2-picoline borane.[3] A typical reaction might involve 0.1 M APTS in 0.5 M citric acid.[3]
-
Incubation: Incubate the reaction mixture at an optimized temperature, typically between 35°C and 55°C, for a sufficient duration to ensure complete labeling.[3]
-
Cleanup: After incubation, it is often necessary to remove the excess, unreacted APTS dye. This can be achieved through methods like liquid-liquid extraction with ethyl acetate (B1210297) or using specialized cleanup cartridges.[3][15]
-
Sample Dilution: Dilute the labeled glycan sample in an appropriate buffer or water prior to injection into the CE instrument.[16]
Protocol 2: New Capillary Conditioning
This protocol outlines a standard procedure for conditioning a new fused-silica capillary.
-
Initial Flush: Install the new capillary in the CE instrument and flush it with 1 M NaOH for 1 hour at a controlled temperature (e.g., 30°C).[9]
-
Water Rinse: Flush the capillary with deionized water for 1 hour to remove the NaOH.[9]
-
BGE Rinse: Finally, rinse the capillary with the background electrolyte (BGE) that will be used for the analysis for at least 10 minutes to equilibrate the capillary surface.[9][14]
Mandatory Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: APTS labeling experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving Peak Resolution when Using Capillary Electrophoresis [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of buffer composition on the capillary electrophoretic separation of carbon nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capillary Conditioning — The Foundation of Precision in capillary electrophoresis (CE) | Separation Science [sepscience.com]
- 8. research.vu.nl [research.vu.nl]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. promega.es [promega.es]
- 13. Fragment Analysis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. sciex.com [sciex.com]
- 15. agilent.com [agilent.com]
- 16. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
preventing degradation of sialylated glycans during APTS labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of sialylated glycans during 8-aminopyrene-1,3,6-trisulfonic acid (APTS) labeling.
Troubleshooting Guide
This guide addresses common issues encountered during the APTS labeling of sialylated glycans, offering potential causes and solutions to ensure accurate and reproducible results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or absent sialylated glycan peaks in electropherogram/chromatogram | Sialic acid loss due to harsh labeling conditions: Sialic acids are labile and can be hydrolyzed in acidic environments, especially at elevated temperatures.[1][2] The standard APTS labeling protocol often uses acetic acid and temperatures that can lead to significant desialylation.[1][2] | Optimize labeling conditions: • Modify the acid catalyst: Replace 15% acetic acid with 1.2 M citric acid. This allows for a faster reaction at a lower temperature, preserving sialic acids.[1]• Adjust temperature and time: For sialylated glycans, consider a lower temperature for a longer duration (e.g., 37°C overnight) with traditional acetic acid protocols.[1] With citric acid, a shorter incubation at a moderate temperature (e.g., 55°C for 50 minutes) has been shown to be effective with negligible sialic acid loss.[1]• Use an alternative reducing agent: Consider using 2-picoline borane (B79455) as a non-toxic and efficient alternative to sodium cyanoborohydride.[3] |
| Inconsistent quantitation of sialylated glycans between samples | Variable sialic acid loss: Inconsistent sample handling, including variations in pH, temperature, and incubation times, can lead to differing degrees of desialylation across samples.[4] | Standardize the entire workflow: • Ensure uniform pH, temperature, and incubation times for all samples during labeling and any preceding or subsequent steps.[4]• Consider chemical stabilization: Before APTS labeling, stabilize sialic acids by converting the carboxylic acid group to a more stable amide or ester through chemical derivatization.[2][5][6] This provides a more robust sample for subsequent analysis. |
| Appearance of unexpected neutral glycan peaks | Artifactual desialylation: The unexpected neutral glycan peaks may be the asialo-counterparts of the original sialylated glycans, resulting from sialic acid loss during the workflow.[2] | Implement stabilization at an early stage: • Derivatize sialic acids on the intact glycoprotein (B1211001) or glycopeptide before release and labeling to prevent their loss during these procedures.[4]• Analyze a control sample: Process a known sialylated glycan standard alongside your samples to assess the degree of desialylation in your workflow. |
| Poor labeling efficiency for all glycans, including sialylated ones | Suboptimal reaction conditions: Incorrect reagent concentrations, insufficient temperature, or inadequate incubation time can lead to incomplete labeling.[7] | Optimize the labeling reaction: • Ensure correct reagent ratios: A lower APTS-to-glycan molar ratio (e.g., 10:1) can be used effectively with a citric acid catalyst.[1]• Verify temperature: Ensure the incubation temperature is optimal for the chosen protocol. Temperatures below 30°C may result in incomplete condensation and reduction.[7] |
Frequently Asked Questions (FAQs)
Q1: Why are sialylated glycans prone to degradation during APTS labeling?
A1: Sialic acids are acidic sugars that are attached to the glycan chain through a glycosidic bond. This bond is susceptible to hydrolysis under the acidic conditions and elevated temperatures typically used in APTS labeling via reductive amination.[1][2] This process, known as desialylation, results in the loss of sialic acids and can lead to an inaccurate representation of the glycan profile.
Q2: What are the key parameters to control to minimize sialic acid loss?
A2: The most critical parameters to control are the type of acid catalyst, the reaction temperature, and the incubation time.[1][2][8] Using a stronger acid catalyst like citric acid can accelerate the labeling reaction, allowing for shorter incubation times and thereby reducing the exposure of sialic acids to degradative conditions.[1] Lowering the reaction temperature is another effective strategy to preserve sialic acids.[2][7]
Q3: Can I use the same APTS labeling protocol for both neutral and sialylated glycans?
A3: While it is possible, it is not always optimal. Standard protocols for neutral glycans often use higher temperatures (e.g., 65°C) which can cause significant loss of sialic acids.[2] For samples containing sialylated glycans, it is highly recommended to use a modified protocol, such as one with a citric acid catalyst at 55°C for 50 minutes, which has been shown to be effective for both types of glycans with negligible sialic acid loss.[1]
Q4: Are there alternatives to modifying the APTS labeling protocol to protect sialic acids?
A4: Yes. A highly effective strategy is to chemically stabilize the sialic acids before performing the APTS labeling. This can be achieved through amidation or esterification of the carboxylic acid group of the sialic acid.[2][5][6] This derivatization neutralizes the negative charge and makes the sialic acid less prone to hydrolysis.
Q5: How can I verify that my optimized protocol is effectively preserving sialylated glycans?
A5: The best way to verify your protocol is to use a sialylated glycan standard, such as fetuin or alpha-1-acid glycoprotein, and run it in parallel with your samples.[1] By comparing the resulting glycan profile to the known profile of the standard, you can assess the extent of sialic acid loss in your workflow. Additionally, treating your labeled sample with a sialidase enzyme will cleave the sialic acids, and the resulting shift in the electropherogram can confirm the identity of the sialylated glycan peaks.[9]
Experimental Protocols
Protocol 1: Optimized APTS Labeling with Citric Acid Catalyst
This protocol is designed to minimize sialic acid loss during labeling.
-
Sample Preparation: Dry the purified N-glycan sample in a microcentrifuge tube using a vacuum centrifuge.
-
Reagent Preparation:
-
Prepare a 20 mM solution of APTS in 1.2 M citric acid.
-
Prepare a 1 M solution of 2-picoline borane in DMSO.
-
-
Labeling Reaction:
-
Add 5 µL of the APTS/citric acid solution to the dried glycan sample.
-
Add 5 µL of the 2-picoline borane solution.
-
Vortex briefly to ensure thorough mixing.
-
Incubate the reaction mixture at 55°C for 50 minutes in a heat block.
-
-
Cleanup:
-
After incubation, cool the sample to room temperature.
-
Purify the APTS-labeled glycans from excess reagents using a suitable method, such as hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE).
-
-
Analysis: The purified, labeled glycans are ready for analysis by capillary electrophoresis (CE) or liquid chromatography (LC).
Protocol 2: Sialic Acid Stabilization via Amidation Prior to APTS Labeling
This protocol involves a pre-labeling step to stabilize the sialic acids.
-
Sialic Acid Amidation:
-
Dissolve the glycan sample in a suitable buffer (e.g., MES buffer, pH 6.5).
-
Add a solution of a carbodiimide (B86325) (e.g., EDC) and an amine-containing reagent (e.g., ethylamine).
-
Incubate at room temperature for 1-2 hours to convert the sialic acid carboxyl groups to amides.
-
Purify the derivatized glycans to remove excess amidation reagents.
-
-
APTS Labeling:
-
Dry the amidated glycan sample.
-
Proceed with APTS labeling using either the standard protocol or the optimized protocol described above. The stabilized sialic acids will be resistant to degradation.
-
Visualizations
References
- 1. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Sialic Acid-Focused Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
common issues with APTS-based glycan analysis workflows
Welcome to the technical support center for APTS-based glycan analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during your APTS-based glycan analysis experiments.
Issue 1: Low or No Fluorescent Signal from Labeled Glycans
Q: I am not observing a fluorescent signal, or the signal is very weak after labeling my glycans with APTS. What could be the cause?
A: This is a common issue that can stem from several factors throughout the experimental workflow. Here are the most likely causes and how to troubleshoot them:
-
Inefficient Glycan Release: The initial release of N-glycans from the glycoprotein (B1211001) is critical. Ensure that the PNGase F enzyme is active and that the denaturation conditions for your glycoprotein are optimal. Some glycoproteins may require longer incubation times or different denaturing reagents.[1]
-
Suboptimal Labeling Reaction Conditions: The reductive amination reaction for APTS labeling is sensitive to several parameters:
-
Reagent Concentration: A significant excess of APTS is often required to drive the reaction to completion.[2] However, an excessively high concentration can interfere with subsequent analysis.[3] The molar ratio of APTS to glycan is a critical parameter to optimize.[2][3]
-
Reducing Agent: Sodium cyanoborohydride is a commonly used reducing agent.[4] Ensure it is fresh and active, as it is moisture-sensitive. 2-picoline borane (B79455) is a more stable and non-toxic alternative that can improve labeling efficiency.[5][6]
-
Reaction Time and Temperature: The incubation time and temperature for the labeling reaction are crucial. While longer incubation times (e.g., overnight at 37°C) have been traditionally used, shorter times at higher temperatures (e.g., 50-60°C for 1-2 hours) can also be effective and may minimize the loss of sialic acids.[2][4] However, prolonged high temperatures can lead to glycan degradation.[4]
-
pH and Catalyst: The reaction is typically carried out in an acidic environment, often with acetic acid as a catalyst.[2][4] Using a stronger acid catalyst, such as citric acid, can accelerate the reaction and allow for a lower APTS to glycan ratio.[2]
-
-
Inefficient Cleanup: If excess APTS is not efficiently removed, it can quench the signal from the labeled glycans or create a large interfering peak during analysis.[4][7] Hydrophilic Interaction Liquid Chromatography (HILIC) is a common and effective method for cleaning up APTS-labeled glycans.[4][5][6]
-
Sample Loss During Cleanup: The cleanup step can also lead to the loss of labeled glycans.[2][7] Ensure that the cleanup protocol is optimized to retain your glycans of interest.
Issue 2: Poor Peak Resolution or Unexpected Peaks in Electropherogram
Q: My electropherogram shows broad peaks, peak tailing, or unexpected peaks. How can I improve the quality of my separation?
A: Poor separation quality in capillary electrophoresis (CE) can be attributed to several factors, from sample preparation to the analytical conditions.
-
Excess APTS Dye: A large, broad peak at the beginning of the electropherogram is often due to excess, unreacted APTS.[2] This can interfere with the detection of early-migrating glycan species. Improving the cleanup procedure is essential to remove this excess dye.[7][8]
-
APTS Impurities: The APTS reagent itself may contain impurities, such as species with two sulfonate groups instead of three. These impurities can label glycans and result in "mirror image" peaks in the electropherogram, complicating data analysis.[9] Using high-purity APTS is recommended.
-
Suboptimal CE Conditions:
-
Buffer System: The composition and pH of the running buffer are critical for achieving good separation.[3] Common buffers include those based on triethanolamine/citric acid or caproic acid/Tris.[3][7]
-
Capillary Conditioning: Proper conditioning of the capillary before each run is crucial for maintaining consistent electroosmotic flow and preventing peak broadening.[3]
-
Voltage and Temperature: The separation voltage and capillary temperature should be optimized for your specific set of glycans and CE system.[10]
-
-
Sample Overloading: Injecting too much sample can lead to peak broadening and poor resolution.[10] Try diluting your sample before injection.
Issue 3: Loss of Sialic Acids
Q: I suspect that I am losing sialic acids from my glycans during sample preparation. How can I prevent this?
A: Sialic acids are labile and can be lost under harsh acidic or high-temperature conditions.[4][5][6]
-
Labeling Conditions: Traditional APTS labeling methods that use high temperatures for extended periods can lead to the desialylation of glycans.[4] Optimized protocols with shorter incubation times or the use of catalysts that allow for milder conditions can help preserve sialylated species.[2][5][6] For example, using 2-picoline borane as the reducing agent has been shown to limit the loss of sialic acids.[5][6]
-
Cleanup and Storage: Eluting and storing labeled glycans in water or a neutral buffer can prevent acid-catalyzed hydrolysis of sialic acids.[4]
Frequently Asked Questions (FAQs)
Q1: What is APTS and why is it used for glycan analysis?
A: APTS (8-aminopyrene-1,3,6-trisulfonic acid) is a fluorescent dye that contains a primary amine group and three sulfonic acid groups. It is commonly used to label glycans at their reducing end via a reaction called reductive amination.[11] The key advantages of using APTS are:
-
Fluorescence: It allows for highly sensitive detection of labeled glycans using techniques like Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).[12][13]
-
Charge: The three negatively charged sulfonate groups impart a strong negative charge to neutral glycans, enabling their separation by charge-to-size ratio in an electric field during capillary electrophoresis.[4][14]
Q2: What is the optimal molar ratio of APTS to glycans for labeling?
A: A significant molar excess of APTS is generally required to ensure complete labeling (>95%) of the glycans.[2] Ratios of 100-fold excess or higher have been traditionally used.[2] However, optimized protocols using catalysts like citric acid can achieve high labeling efficiency with a much lower APTS to glycan molar ratio, such as 10:1.[2] The optimal ratio may need to be determined empirically for your specific sample and experimental conditions.
Q3: How can I remove the excess APTS dye after the labeling reaction?
A: Several methods can be used to remove excess APTS dye, with Hydrophilic Interaction Liquid Chromatography (HILIC) being one of the most common and effective.[4][5][6] HILIC separates molecules based on their polarity, retaining the hydrophilic glycans while the less hydrophilic excess dye is washed away.[4] Other methods include solid-phase extraction (SPE) and magnetic bead-based cleanup.[8][12][15]
Q4: Can APTS-labeled glycans be analyzed by methods other than capillary electrophoresis?
A: Yes, while CE-LIF is the most common analytical technique for APTS-labeled glycans, they can also be analyzed by other methods.[16] Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a fluorescence detector is a viable alternative.[8] However, APTS-labeled glycans may exhibit broader peaks in HILIC compared to other labels like 2-AB.[8] Mass spectrometry (MS) can also be used, and APTS labeling has been shown to enhance the ionization efficiency of glycans.[17][18]
Quantitative Data Summary
Table 1: Comparison of APTS Labeling Conditions
| Parameter | Traditional Method | Optimized Method | Reference |
| Catalyst | Acetic Acid (15%) | Citric Acid (1.2 M) | [2] |
| APTS:Glycan Molar Ratio | ≥100:1 | 10:1 | [2] |
| Temperature | 37°C | 55°C | [2] |
| Incubation Time | Overnight | 50 minutes | [2] |
| Sialic Acid Loss | Potential for loss | Negligible | [2] |
Experimental Protocols
Detailed Methodology: APTS Labeling of N-Glycans and HILIC Cleanup
This protocol provides a general framework for the APTS labeling of N-glycans released from a glycoprotein, followed by HILIC-based cleanup.
1. N-Glycan Release (Example using PNGase F)
-
To your glycoprotein sample (typically 10-100 µg), add a denaturing buffer (e.g., containing SDS and a reducing agent like DTT).
-
Incubate at an elevated temperature (e.g., 95°C for 5 minutes) to denature the protein.
-
Add a detergent that sequesters the SDS (e.g., Triton X-100 or NP-40) to prevent inhibition of the enzyme.
-
Add PNGase F enzyme and incubate at 37°C for a sufficient time to ensure complete release of N-glycans (this can range from a few hours to overnight).
2. APTS Labeling Reaction
-
Dry the released glycans completely using a vacuum centrifuge.
-
Prepare the labeling solution. For a single reaction, you can mix:
-
APTS solution (e.g., 20 mM in 15% acetic acid)
-
Reducing agent solution (e.g., 1 M sodium cyanoborohydride in THF)
-
-
Add the labeling solution to the dried glycans.
-
Incubate the reaction mixture. Conditions can be optimized, but a common starting point is 37°C overnight or 55°C for 2 hours.[2]
3. HILIC Cleanup of APTS-Labeled Glycans
-
Equilibrate a HILIC SPE cartridge or plate with an aqueous solvent (e.g., water).
-
Condition the HILIC material with a high organic solvent (e.g., 85-95% acetonitrile).
-
Load the APTS labeling reaction mixture onto the HILIC material.
-
Wash the HILIC material with a high organic solvent to remove the excess APTS dye and other hydrophobic impurities. Multiple washes may be necessary.
-
Elute the purified APTS-labeled glycans with an aqueous solvent (e.g., water or a low concentration of an aqueous buffer).
-
Dry the eluted glycans and reconstitute in an appropriate solvent for analysis (e.g., water or CE running buffer).
Visualizations
Caption: APTS-based N-glycan analysis workflow.
References
- 1. agilent.com [agilent.com]
- 2. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized workflow for preparation of APTS-labeled N-glycans allowing high-throughput analysis of human plasma glycomes using 48-channel multiplexed CGE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. msb2024.org [msb2024.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
- 13. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. APTS Labeled Glycans • A2/A2F Glycans • High Mannose • IgG Library [qa-bio.com]
- 15. sciex.com [sciex.com]
- 16. agilent.com [agilent.com]
- 17. High-Sensitivity Glycan Profiling of Blood-Derived Immunoglobulin G, Plasma, and Extracellular Vesicle Isolates with Capillary Zone Electrophoresis-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: APTS Labeled Glycan Purification using HILIC-SPE
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-aminopyrene-1,3,6-trisulfonate (APTS) labeled glycan purification using Hydrophilic Interaction Liquid Chromatography-Solid Phase Extraction (HILIC-SPE).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of APTS-labeled glycans.
Question: Why is the recovery of my APTS-labeled glycans low?
Answer: Low recovery of APTS-labeled glycans can be attributed to several factors related to the HILIC-SPE process. APTS-labeled glycans are highly polar and require specific conditions for efficient binding and elution.[1][2]
-
Suboptimal Elution Conditions: The elution solvent may not be strong enough to displace the highly polar APTS-labeled glycans from the HILIC sorbent. An optimized elution solution is critical for high recovery. For instance, an eluent of 100 mM ammonium (B1175870) acetate (B1210297) with 5% acetonitrile (B52724) (ACN) has been shown to provide high and unbiased analyte recoveries.[3]
-
Improper Sample Loading: For effective binding, the sample must be loaded in a high percentage of organic solvent (typically >80% acetonitrile). If the organic content is too low, the glycans will not be retained on the stationary phase.
-
Column Overload: Exceeding the capacity of the HILIC-SPE column can lead to competitive binding, where less hydrophilic glycans are outcompeted by more hydrophilic ones, resulting in their loss during the loading and washing steps.[4]
-
Loss of Sialylated Glycans: Sialylated glycans are particularly polar and can be more strongly retained. Elution conditions must be carefully optimized to ensure their recovery. Some methods have been shown to preserve sialylated glycan species effectively.[1]
Question: How can I efficiently remove the excess, unreacted APTS dye?
Answer: Removal of excess APTS dye is a critical step, as it can interfere with downstream analysis.[2][5] Due to the hydrophilic nature of APTS, its removal can be challenging.[2]
-
Optimized Wash Steps: The wash steps in the HILIC-SPE protocol are crucial for removing the free dye. A wash solution with a high percentage of acetonitrile is typically used. For example, a wash with 1% formic acid in 90% ACN has been described.
-
Appropriate Sorbent Selection: Silica-based aminopropyl sorbents are commonly used and have been shown to be effective in retaining the polar glycans while allowing the less retained free dye to be washed away.
-
Specialized Cleanup Kits: Several commercially available kits are designed for efficient removal of excess APTS dye, often achieving greater than 99% removal.[1]
Question: My results are not reproducible. What could be the cause?
Answer: Lack of reproducibility in HILIC-SPE can stem from several variables in the workflow.
-
Inconsistent Flow Rates: In vacuum-driven SPE, well-to-well flow rate variations can occur, leading to inconsistent binding, washing, and elution. Ensuring a proper seal on the vacuum manifold and consistent application of vacuum can help mitigate this.
-
Incomplete Column Equilibration: Failure to properly condition and equilibrate the HILIC-SPE column before loading the sample can result in variable retention times and recoveries.[6]
-
Mobile Phase pH Fluctuations: The pH of the mobile phase can affect the charge state of both the glycans and the stationary phase, influencing retention. Maintaining a consistent pH is important for reproducibility.[6] With HILIC methods, the high organic content can raise the pH of the eluent by 1-1.5 units compared to the aqueous portion alone.[6]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind HILIC-SPE for glycan purification?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6] In HILIC-SPE, polar analytes like glycans partition into a water-enriched layer on the surface of the polar stationary phase and are retained. Less polar impurities, such as excess labeling reagents, are washed away. The purified glycans are then eluted with a mobile phase containing a higher concentration of water.[7]
Q2: Can I use HILIC-purified APTS-labeled glycans for subsequent analysis by HILIC-UHPLC?
A2: Yes, however, there are some considerations. APTS-labeled glycans are more polar than glycans labeled with other common dyes (e.g., 2-AB). This increased polarity leads to stronger retention on HILIC columns, which may require adjusting the HILIC gradient to start at a lower organic solvent percentage.[1][8] Additionally, APTS glycan peaks may appear broader in HILIC chromatography compared to other labels.[1][8]
Q3: What are the advantages of using a microelution plate format for HILIC-SPE?
A3: Microelution plates are preferred for HILIC-SPE of glycans because they minimize the volume of the aqueous elution buffer.[5] This is advantageous because a highly aqueous eluate acts as a strong solvent in the subsequent HILIC analysis, which can lead to poor peak shape and reduced retention.[5]
Q4: How does the APTS label affect glycan behavior during HILIC separation?
A4: The APTS label has three sulfonic acid groups, making it highly hydrophilic and negatively charged.[2] This significantly increases the overall polarity of the glycan, leading to longer retention times on HILIC stationary phases compared to native or other labeled glycans.[2]
Quantitative Data Summary
The following tables summarize quantitative data related to APTS-labeled glycan purification using HILIC-SPE.
Table 1: Efficiency of Excess Dye Removal
| Method/Kit | Percentage of Free Dye Removed | Reference |
| Agilent AdvanceBio Gly-X APTS Express Cleanup | >99% | [1] |
Table 2: Optimized Elution Conditions for Glycan Recovery
| Sorbent Type | Elution Solution | Outcome | Reference |
| Silica-based aminopropyl | 100 mM Ammonium Acetate, 5% Acetonitrile | High and relatively unbiased analyte recoveries | [3] |
| Not specified | 25 mM Ammonium Bicarbonate, 5% Acetonitrile | Optimal recoveries | [3] |
Experimental Protocols
Protocol 1: General HILIC-SPE Workflow for APTS-Labeled Glycan Purification
This protocol provides a general workflow based on commonly described methods.[9]
-
Conditioning: Condition the HILIC-SPE wells with an aqueous mobile phase (e.g., water) to establish the hydrophilic layer on the stationary phase.
-
Equilibration: Equilibrate the wells with a high organic solvent solution (e.g., 85-90% acetonitrile) to prepare for sample loading.
-
Sample Loading: Dilute the APTS-labeled glycan sample in a high percentage of acetonitrile and load it onto the conditioned and equilibrated SPE plate.
-
Washing: Wash the wells with a high organic solvent solution (e.g., 1% formic acid in 90% acetonitrile) to remove excess APTS dye and other less polar impurities. This step may be repeated.
-
Elution: Elute the purified APTS-labeled glycans with a low organic, aqueous buffer (e.g., 100 mM ammonium acetate in 5% acetonitrile).
-
Post-Elution: The eluted sample is ready for downstream analysis such as CE or HILIC-UHPLC.
Visualizations
Diagram 1: General HILIC-SPE Workflow
Caption: A schematic of the HILIC-SPE workflow for purifying APTS-labeled glycans.
Diagram 2: Troubleshooting Logic for Low Glycan Recovery
Caption: A troubleshooting decision tree for addressing low recovery of APTS-labeled glycans.
References
- 1. agilent.com [agilent.com]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 6. How to Avoid Common Problems with HILIC Methods [restek.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
reducing background signal in APTS fluorescence detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to background signal in 8-aminopyrene-1,3,6-trisulfonic acid (APTS) fluorescence detection experiments.
Troubleshooting Guides
High background fluorescence can significantly impact the quality and interpretation of your data. The following guides address common causes of elevated background signals and provide systematic approaches to identify and resolve them.
Issue 1: High Background Across the Entire Electropherogram or Image
This is often indicative of a problem with the labeling reaction or subsequent purification steps.
Possible Causes and Solutions:
-
Incomplete Removal of Excess APTS Dye: The labeling reaction uses a large excess of APTS, which must be removed before analysis.[1]
-
Suboptimal Labeling Reaction Conditions: Incorrect reaction parameters can lead to side products or inefficient labeling, contributing to background noise.
-
Solution: Optimize the molar ratio of APTS to your analyte. A 10-fold excess of APTS is often a good starting point, though this may require optimization.[4] Also, consider the type and concentration of the reducing agent (e.g., 2-picoline borane) and the acid catalyst (e.g., citric acid or acetic acid).[4]
-
-
Contaminated Reagents or Buffers: Buffers and reagents can become contaminated with fluorescent impurities or develop microbial growth.
-
Solution: Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers where appropriate. Running a "reagent blank" containing only the buffer and substrate can help identify contamination.[5]
-
Issue 2: Discrete, Non-Specific Peaks or "Ghost Peaks"
These are unexpected peaks that do not correspond to your target analytes.
Possible Causes and Solutions:
-
Impurities in the APTS Dye: Commercial APTS can contain impurities, such as isomers with fewer than three sulfonic acid groups, which can result in "ghost peaks" that are mirror images of the main glycan peaks.[6]
-
Solution: Purchase high-purity APTS from a reputable supplier. If you suspect dye impurities, consider analyzing a new lot of the dye by itself.
-
-
Sample Contamination with Other Oligosaccharides: For glycan analysis, samples can be contaminated with oligosaccharides from various sources, which will be labeled by APTS and appear as extra peaks.[7]
-
Solution: If contamination with maltodextrins or dextrans is suspected, you can treat the sample with specific enzymes like glucoamylase to degrade these impurities.[7]
-
-
Dye Aggregation: APTS has been reported to exhibit aggregation-enhanced emission under certain conditions, which could potentially lead to discrete signals.[8]
-
Solution: Ensure that the dye is fully dissolved in the labeling buffer and that the buffer composition (e.g., ionic strength) does not promote aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background in APTS labeling experiments?
The most frequent cause of high background is the incomplete removal of the large excess of unbound APTS dye and other reaction components after the labeling step.[1] Effective purification is critical for achieving a good signal-to-noise ratio.
Q2: How can I optimize my purification step to better remove excess APTS?
Hydrophilic Interaction Liquid Chromatography (HILIC) in a 96-well plate format is a robust and high-throughput method for purifying APTS-labeled glycans.[2] It is important to optimize the HILIC conditions, such as the composition of the binding and elution buffers, for your specific application.
Q3: Can the composition of my running buffer in capillary electrophoresis affect the background signal?
Yes, the components of the separation buffer can influence the background fluorescence.[9] Autofluorescence of the buffer components or interactions between the buffer and the capillary wall can contribute to the background.[10] It is advisable to use high-purity reagents and test different buffer compositions to find one that provides the best signal-to-noise ratio.
Q4: My background is high, and my signal is weak. What should I check first?
First, confirm that your labeling reaction was successful. You can do this by running a positive control with a known standard. If the labeling is confirmed, the issue is likely a combination of inefficient purification and potential signal loss during purification. Re-evaluate your purification protocol to ensure you are not losing your labeled analyte while trying to remove excess dye. Also, check the settings on your fluorescence detector to ensure they are optimal for APTS detection.[11]
Q5: Can photobleaching of APTS affect my results?
While APTS is a relatively stable fluorophore, excessive exposure to the excitation light source can lead to photobleaching, which would manifest as a decrease in signal over time rather than a high background.[12] To minimize this, avoid prolonged exposure of your samples to light.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| APTS to Glycan Molar Ratio | 100x excess APTS with acetic acid catalyst | 10x excess APTS with 1.2 M citric acid catalyst | The lower APTS ratio with citric acid resulted in comparable labeling efficiency and a shorter reaction time. | [4] |
| Purification Method | No cleanup | HILIC Cleanup | HILIC cleanup removes >99% of free APTS dye. | [13] |
| CE-LIF Detector Settings | Standard Settings | Optimized Settings (via Design of Experiments) | Optimized settings led to up to 12 times higher signal-to-noise ratios. | [11] |
Key Experimental Protocols
Protocol 1: Optimized APTS Labeling of N-Glycans
This protocol is adapted from an optimized workflow for high-throughput N-glycan analysis.[2]
-
Glycan Release: Enzymatically release N-glycans from your glycoprotein (B1211001) sample using PNGase F according to the manufacturer's instructions.
-
Labeling Reaction:
-
To the released glycans, add a labeling solution containing APTS and a reducing agent. A recommended solution consists of 20 mM APTS and 1 M 2-picoline borane (B79455) in a solution of 15% acetic acid in DMSO.
-
Incubate the reaction at 60°C for 2 hours.
-
-
Purification:
-
Perform HILIC solid-phase extraction (SPE) to remove excess dye and other reaction components.
-
Condition the HILIC SPE plate with water, followed by equilibration with a high organic solvent buffer (e.g., 85% acetonitrile).
-
Load the labeling reaction mixture onto the SPE plate.
-
Wash the wells multiple times with the high organic solvent buffer to remove unbound APTS.
-
Elute the labeled glycans with an aqueous buffer (e.g., water or a low percentage of organic solvent).
-
-
Analysis: The purified APTS-labeled N-glycans are now ready for analysis by capillary electrophoresis with laser-induced fluorescence (CE-LIF) or other methods.
Protocol 2: Troubleshooting by Reagent Blank Analysis
This protocol helps determine if your reagents or buffers are contaminated.[5]
-
Prepare a "reagent blank" sample that contains all the components of your final sample solution (e.g., running buffer, sample diluent) except for your labeled analyte.
-
Run this reagent blank on your detection system using the same parameters as your actual samples.
-
Analyze the resulting signal. A high signal from the reagent blank indicates that one or more of your reagents are contaminated with a fluorescent substance.
-
To identify the source of contamination, systematically prepare new reagent blanks, each time omitting one component, until the background signal is reduced.
Visualizations
Caption: Workflow for APTS labeling and analysis of N-glycans.
Caption: Troubleshooting logic for high background in APTS fluorescence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized workflow for preparation of APTS-labeled N-glycans allowing high-throughput analysis of human plasma glycomes using 48-channel multiplexed CGE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reliable N-Glycan Analysis–Removal of Frequently Occurring Oligosaccharide Impurities by Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of buffer constituents on the determination of therapeutic proteins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yorku.ca [yorku.ca]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
stability of APTS labeled glycans under different storage conditions
Welcome to the technical support center for APTS-labeled glycans. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of glycans fluorescently labeled with 8-aminopyrene-1,3,6-trisulfonic acid (APTS).
Frequently Asked Questions (FAQs)
Q1: What is APTS and why is it used for glycan analysis?
A: APTS (this compound) is a fluorescent dye used to tag glycans, which naturally lack a chromophore or fluorophore, making them difficult to detect.[1] The APTS molecule is attached to the reducing end of a glycan through a process called reductive amination.[1][2] This labeling imparts a strong negative charge and high fluorescence to the glycan, enabling sensitive detection and separation by techniques like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC).[1][2][3]
Q2: How stable are APTS-labeled glycans under different storage conditions?
A: The stability of APTS-labeled glycans is crucial for obtaining reliable and reproducible results. Here's a summary of recommended storage conditions:
-
Short-term storage: Labeled glycans can be stored at 4°C for up to five days.[4]
-
Long-term storage: For long-term storage, it is recommended to keep the samples at -20°C or -80°C.[4][5][6] At -20°C, they are reported to be stable for at least six months.[4] Some studies suggest stability for at least five years in dried form.[7]
-
Freeze-thaw cycles: One study indicates that samples are stable for up to 10 freeze-thaw cycles when stored at -20°C.[4]
It is important to minimize exposure to light as the APTS dye is light-sensitive.[8]
Q3: What is the impact of pH on the stability of APTS-labeled glycans?
A: The APTS label itself is stable under both acidic and alkaline conditions.[9] However, the glycan structures, particularly those containing sialic acids, can be sensitive to extremes of pH.[2][9] Strongly acidic or alkaline conditions can lead to the loss of sialic acids, altering the glycan profile.[2][9] Therefore, it is advisable to avoid subjecting APTS-labeled glycans to harsh pH conditions.[9]
Q4: Are there any specific considerations for handling APTS labeling reagents?
A: Yes, the reagents used for APTS labeling require careful handling:
-
Hygroscopic and Light-Sensitive: The APTS catalyst and reductant solutions are hygroscopic, meaning they readily absorb moisture from the air.[8][9] The APTS solution is also light-sensitive.[8] It is crucial to minimize their exposure to air and light.[9]
-
Preparation: The APTS labeling reagent should be prepared just prior to use.[9]
-
Safety: The APTS labeling reagent components are hazardous. Always refer to the Safety Data Sheets (SDS) and use appropriate personal protective equipment (PPE), such as eyeglasses and nitrile gloves, when handling these reagents.[9]
Troubleshooting Guides
Issue 1: Low Fluorescence Signal or Poor Labeling Efficiency
| Potential Cause | Recommended Solution |
| Degraded Labeling Reagents | The APTS solution is light-sensitive, and the catalyst and reductant are hygroscopic.[8][9] Ensure reagents are stored correctly at -20°C and protected from light and moisture.[8] Prepare the labeling reagent fresh before each use.[9] |
| Suboptimal Reaction Conditions | The labeling reaction is sensitive to temperature and incubation time. Optimal temperatures for the labeling reaction are typically between 37°C and 60°C, with incubation times ranging from 50 minutes to overnight.[2][10][11] Ensure your protocol's specified temperature and time are accurately maintained.[10] |
| Inefficient Removal of Excess APTS | High background from excess, unbound APTS can mask the glycan signal. Use a validated cleanup method, such as hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE), to efficiently remove free dye.[5] |
| Incorrect pH of the Reaction | The reductive amination reaction is pH-dependent. The presence of an acid catalyst, such as acetic acid or citric acid, is required.[10][11] Ensure the pH of your sample does not inhibit the reaction. Protein samples should generally not be below pH 5.5 before starting the labeling protocol.[4] |
Issue 2: Altered or Unexpected Glycan Profiles
| Potential Cause | Recommended Solution |
| Loss of Sialic Acids | Sialic acids are labile and can be lost under harsh conditions like high temperatures or extreme pH.[2][9] Use optimized reaction conditions with milder temperatures (e.g., 55°C for 50 minutes with a citric acid catalyst) to minimize sialic acid loss.[11] |
| Sample Contamination | Contamination with oligosaccharides from external sources can lead to extra peaks in your profile.[12] Ensure a clean workflow and consider using enzymatic degradation methods to remove common contaminants like maltodextrins if suspected.[12] |
| Incomplete Deglycosylation | If the initial enzymatic release of N-glycans from the glycoprotein (B1211001) is incomplete, the resulting profile will not be representative. Ensure complete denaturation of the protein and use sufficient enzyme activity for the amount of glycoprotein.[4] |
| "Ghost Peaks" in Electropherogram | The presence of mirror-image "ghost peaks" that migrate later than the main glycan peaks can be due to impurities in the APTS dye, such as APTS with two sulfonate groups instead of three.[13] If this is observed, consider using a higher purity grade of APTS. |
Experimental Protocols & Workflows
Key Experimental Protocol: APTS Labeling of N-Glycans
This protocol is a generalized summary. For detailed, kit-specific instructions, always refer to the manufacturer's manual.
-
Glycan Release: N-glycans are released from the glycoprotein enzymatically using PNGase F.[1][4] This step often involves denaturing the protein to ensure efficient enzyme access.
-
Labeling Reaction:
-
The released glycans are mixed with a freshly prepared labeling solution containing APTS, a reducing agent (e.g., 2-picoline borane (B79455) or sodium cyanoborohydride), and an acid catalyst (e.g., acetic acid or citric acid).[10][11][14]
-
The reaction mixture is incubated at a specific temperature (e.g., 50-65°C) for a defined period (e.g., 1-2 hours) to allow for the reductive amination to occur.[4][5]
-
-
Cleanup:
-
After labeling, excess APTS and other reaction components must be removed. This is commonly achieved using HILIC-SPE.[5]
-
The labeled glycans are bound to the HILIC stationary phase, while the excess dye and salts are washed away.
-
The purified APTS-labeled glycans are then eluted, typically with water, and are ready for analysis.[1][5]
-
Experimental Workflow Diagram
Caption: Workflow for APTS labeling of N-glycans.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low fluorescence signal.
Disclaimer: This information is intended for guidance and educational purposes. Always refer to the specific protocols and safety information provided by the manufacturers of your reagents and equipment.
References
- 1. agilent.com [agilent.com]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Storage stability and HILIC-UHPLC-FLR analysis of immunoglobulin G N-glycome from saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APTS Labeled Glycans • A2/A2F Glycans • High Mannose • IgG Library [qa-bio.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliable N-Glycan Analysis–Removal of Frequently Occurring Oligosaccharide Impurities by Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: APTS vs. 2-AB for Fluorescent Labeling of Glycans
For researchers, scientists, and drug development professionals navigating the intricate world of glycan analysis, the choice of a fluorescent label is a critical decision that profoundly influences experimental outcomes. This guide provides an objective, data-driven comparison of two widely used fluorescent labels: 8-aminopyrene-1,3,6-trisulfonate (APTS) and 2-aminobenzamide (B116534) (2-AB). By delving into their performance characteristics, experimental protocols, and key differentiators, this document aims to equip you with the necessary information to select the optimal labeling strategy for your specific research needs.
The analysis of N-linked glycans is a cornerstone of biopharmaceutical drug development and glycobiology research. The inherent structural complexity and diversity of these molecules necessitate sensitive and robust analytical methods. A prevalent strategy involves the derivatization of released glycans with a fluorescent tag to enhance their detection in powerful analytical techniques such as liquid chromatography (LC), capillary electrophoresis (CE), and mass spectrometry (MS).[1] For many years, 2-AB has been a reliable and widely adopted labeling agent.[1] However, APTS has gained prominence, particularly for applications involving capillary electrophoresis. This guide will explore the nuances of both labels to provide a clear comparative overview.
Performance Comparison: APTS vs. 2-AB
Both APTS and 2-AB are effective fluorescent labels for N-glycan analysis, each with a distinct set of advantages and disadvantages. 2-AB is a well-established, cost-effective label with a vast body of supporting literature, making it a dependable choice for routine analysis.[1] Conversely, APTS, with its three sulfonic acid groups, carries a significant negative charge, which is highly advantageous for electrophoretic separations.[2]
| Feature | APTS (8-aminopyrene-1,3,6-trisulfonate) | 2-AB (2-aminobenzamide) |
| Primary Application | Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) detection[3][4] | Hydrophilic Interaction Liquid Chromatography (HILIC) with Fluorescence Detection[2][5] |
| Fluorescence Signal | High | Lower than many newer dyes[6][7] |
| Mass Spectrometry (MS) Signal | Analysis by MALDI-MS can be challenging[2]. Shows a factor of three better ionization efficiency compared to non-labeled native glycans in ESI-MS.[8] | Poor ionization efficiency in Electrospray Ionization (ESI)-MS[6][9] |
| Charge | Highly negatively charged (3 sulfonic acid groups)[2] | Neutral[2] |
| Labeling Efficiency | High, with optimized protocols available[4][10] | Typically >85%[11][12] |
| Labeling Selectivity | Stoichiometric (1:1 label to glycan)[13][14] | Essentially stoichiometric[11][15] |
| Stability of Labeled Glycans | Stable[16] | Very robust with no degradation during post-cleanup analysis |
| Compatibility with Exoglycosidases | Compatible[4] | Compatible[11] |
| Availability of Standards & Databases | Commercially available standards and libraries exist[4] | Extensive databases for HILIC analysis are available[2] |
Chemical Reaction and Workflow
The fundamental chemistry underpinning both APTS and 2-AB labeling is reductive amination.[17][18] In this two-step process, the primary amine group of the fluorescent dye reacts with the aldehyde group of the glycan's open-ring form to create a Schiff base. This intermediate is then reduced to a stable secondary amine, covalently attaching the fluorescent tag to the glycan.[12][19]
Below are diagrams illustrating the general experimental workflows for APTS and 2-AB labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ludger.com [ludger.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. qa-bio.com [qa-bio.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. The impact of aminopyrene trisulfonate (APTS) label in acceptor glycan substrates for profiling plant pectin β-galactosyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 19. 聚糖标记 [sigmaaldrich.com]
APTS vs. ANTS for Carbohydrate Analysis by Capillary Electrophoresis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in carbohydrate analysis, the choice of a fluorescent labeling agent for capillary electrophoresis (CE) is a critical decision that directly impacts sensitivity, resolution, and overall data quality. Two of the most common labeling dyes employed for this purpose are 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) and 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS). This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visualizations to aid in the selection of the optimal reagent for your specific analytical needs.
Introduction to Fluorescent Labeling for Carbohydrate Analysis
Carbohydrates, in their native state, lack a chromophore, making their detection by UV-Vis or fluorescence spectroscopy challenging. To overcome this limitation, they are derivatized with fluorescent tags prior to analysis. This is typically achieved through a process called reductive amination, where the primary amine of the fluorescent dye reacts with the aldehyde group of the reducing end of the carbohydrate to form a stable secondary amine linkage.
Both APTS and ANTS are highly suitable for this application as they are anionic fluorescent dyes that impart a significant negative charge to the carbohydrate molecules. This high charge-to-mass ratio is crucial for efficient separation in capillary electrophoresis, particularly for neutral glycans.[1]
At a Glance: Key Performance Characteristics
| Feature | APTS (this compound) | ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) |
| Molecular Structure | Pyrene-based | Naphthalene-based |
| Excitation Wavelength (λex) | ~425 nm | ~353 nm[2] |
| Emission Wavelength (λem) | ~503 nm | ~520 nm[2] |
| Molar Extinction Coefficient (ε) | Not readily available | ~65,000 M⁻¹cm⁻¹[2] |
| Sensitivity (LOD) | Submicromolar range reported.[3] | Attomole to femtomole range has been reported in the literature for CE-LIF. |
| Common Laser for LIF | Argon ion laser (488 nm) | Helium-Cadmium laser (325 nm) or other UV sources |
| Key Advantages | Widely used, extensive literature, good resolution for complex glycans. | High molar extinction coefficient suggests high potential sensitivity. |
| Considerations | Moderate reactivity. | Less commonly used than APTS in recent literature for high-resolution glycan profiling. |
In-Depth Performance Comparison
In this study, both APTS and ANTS were used in capillary electrophoresis-based methods for analyzing the glycan profiles of a monoclonal antibody. The results demonstrated that both dyes are capable of resolving critical glycan structures, including isomers. For instance, both methods could differentiate between monogalactosylated biantennary glycans with and without core fucosylation, as well as distinguish between α1,6- and α1,3-arm galactosylation.[1]
However, the study also highlighted differences in the separation of certain glycan species. For example, the APTS-based methods were reported to resolve two out of three sialylated species, while the ANTS-based method detected a different pair of sialylated glycans.[1] This suggests that the choice between APTS and ANTS may influence the resolution and detection of specific glycan structures, and the optimal choice could be application-dependent.
Experimental Protocols
The following are generalized experimental protocols for the labeling of carbohydrates with APTS and ANTS for subsequent analysis by capillary electrophoresis. It is important to note that optimal conditions may vary depending on the specific carbohydrate sample and should be empirically determined.
APTS Labeling Protocol
This protocol is based on established methods for the reductive amination of glycans with APTS.[4]
Materials:
-
APTS (this compound)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Acetic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purified carbohydrate sample
-
Deionized water
Procedure:
-
Prepare the Labeling Solution:
-
Dissolve APTS in a solution of 15% acetic acid in DMSO to a final concentration of 0.2 M.
-
Dissolve sodium cyanoborohydride in DMSO to a final concentration of 1.0 M.
-
-
Labeling Reaction:
-
To the dried carbohydrate sample (typically 1-10 µg), add 5 µL of the APTS solution and 5 µL of the sodium cyanoborohydride solution.
-
Vortex briefly to ensure thorough mixing.
-
Incubate the reaction mixture at 37-55°C for 2-4 hours in the dark.
-
-
Purification:
-
After incubation, the excess APTS and reagents must be removed. This can be achieved using various methods, such as solid-phase extraction (SPE) with graphitized carbon cartridges or hydrophilic interaction liquid chromatography (HILIC).
-
-
Sample Preparation for CE:
-
Evaporate the purified, labeled sample to dryness.
-
Reconstitute the sample in an appropriate volume of deionized water or CE running buffer.
-
The sample is now ready for injection into the capillary electrophoresis system.
-
ANTS Labeling Protocol
This protocol is based on established methods for the reductive amination of glycans with ANTS.[2]
Materials:
-
ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare the Labeling Solution:
-
Prepare a solution of 0.15 M ANTS in 15% aqueous acetic acid (v/v).
-
Prepare a fresh solution of 1.0 M sodium cyanoborohydride in deionized water.
-
-
Labeling Reaction:
-
To the dried carbohydrate sample, add 5 µL of the ANTS solution and 5 µL of the sodium cyanoborohydride solution.
-
Mix thoroughly by vortexing.
-
Incubate the reaction mixture at 37°C for 16 hours in the dark.
-
-
Purification:
-
Similar to the APTS protocol, excess ANTS and reaction byproducts must be removed post-labeling. Methods such as gel filtration or SPE are commonly used.
-
-
Sample Preparation for CE:
-
Dry the purified, ANTS-labeled sample.
-
Resuspend the sample in deionized water or CE running buffer prior to analysis.
-
Visualizing the Process and Structures
To better understand the chemical principles and workflow, the following diagrams have been generated.
Caption: The reductive amination pathway for fluorescent labeling of glycans.
Caption: General workflow for fluorescent labeling and analysis of glycans.
Caption: Chemical structures of APTS and ANTS.
Conclusion
Both APTS and ANTS are effective fluorescent labels for the analysis of carbohydrates by capillary electrophoresis. APTS is more commonly cited in recent literature for high-resolution glycan analysis and has a substantial body of supporting documentation and commercially available kits. ANTS, with its high molar extinction coefficient, presents a potentially highly sensitive alternative.
The choice between APTS and ANTS will ultimately depend on the specific requirements of the analysis, including the types of glycans being analyzed, the available laser excitation sources, and the desired sensitivity. For well-established protocols and broad comparability with existing literature, APTS is a robust choice. For applications where maximal sensitivity is paramount and a suitable UV laser is available, ANTS is a worthy consideration. It is recommended to perform initial screening with both dyes for novel or particularly challenging carbohydrate samples to determine the optimal reagent for a given application.
References
- 1. Comparison of methods for the analysis of therapeutic immunoglobulin G Fc-glycosylation profiles—Part 1: Separation-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.jp [sciex.jp]
A Head-to-Head Comparison of APTS and Alternative Glycan Labeling Reagents for Mass Spectrometry Validation
For researchers, scientists, and drug development professionals engaged in glycan analysis, the choice of labeling reagent is a critical determinant of experimental success, particularly when employing mass spectrometry (MS) for validation and characterization. This guide provides an objective comparison of 8-aminopyrene-1,3,6-trisulfonic acid (APTS) with other common glycan labels, supported by experimental data to facilitate an informed decision for your specific analytical needs.
APTS is a widely used fluorescent label for glycan analysis, primarily recognized for its exceptional performance in capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection.[1][2][3][4][5][6] The three sulfonic acid groups on the APTS molecule impart a strong negative charge to the labeled glycans, enabling rapid and high-resolution separations.[6][7] While traditionally favored for CE, APTS labeling also offers benefits for mass spectrometry, demonstrating a threefold increase in ionization efficiency compared to unlabeled native glycans.[1]
However, for workflows centered around or validated by mass spectrometry, alternative labeling reagents have emerged that may offer superior performance in terms of MS signal intensity. This guide focuses on comparing APTS to prominent alternatives such as 2-aminobenzamide (B116534) (2-AB), procainamide (B1213733), and RapiFluor-MS.
Quantitative Performance Comparison
The selection of a labeling agent significantly impacts the sensitivity and quantitative potential of N-glycan analysis by both fluorescence (FLR) and mass spectrometry (MS) detection. The following table summarizes key performance metrics for APTS and its alternatives based on published comparative studies.
| Performance Metric | APTS (this compound) | 2-AB (2-aminobenzamide) | Procainamide | RapiFluor-MS |
| Primary Application | Capillary Electrophoresis (CE-LIF)[1][2][3][5][6] | HPLC/UPLC-FLR[8][9][10] | HPLC/UPLC-FLR-MS[8][9][10] | HPLC/UPLC-FLR-MS[9][10][11] |
| MS Signal Intensity | Moderate (3x > unlabeled glycans)[1] | Lowest[9][10][12] | High (~30-50x > 2-AB)[8][13] | Highest (~68x > 2-AB)[9][10] |
| Fluorescence Intensity | High | Standard/Baseline[9][10] | High (~15x > 2-AB)[8][9][10] | Moderate (~4x > 2-AB)[9][10] |
| Labeling Chemistry | Reductive Amination[4][14] | Reductive Amination[12] | Reductive Amination[12] | Rapid Glycosylamine-based[12] |
| Labeling Time | ~1-3 hours[15] | ~3 hours[16] | ~1-3 hours | < 5 minutes |
| Charge at Neutral pH | Highly Negative (3 sulfonic acid groups)[7] | Neutral | Basic (tertiary amine) | Basic (tertiary amine) |
Experimental Workflows and Methodologies
The general workflow for glycan analysis involves glycan release, labeling, cleanup, and analysis. While the initial enzymatic release of N-glycans using PNGase F is common across all methods, the labeling and cleanup steps differ significantly.
General workflow for fluorescent labeling and analysis of glycans.
APTS Labeling Protocol (Reductive Amination)
This protocol is a summary of a typical APTS labeling procedure.
-
Reagent Preparation : Prepare a labeling solution containing APTS and a reducing agent, such as sodium cyanoborohydride or 2-picoline borane, in a solvent mixture, often containing acetic acid and DMSO.[4][17]
-
Labeling Reaction : Add the labeling solution to the dried, released glycan sample.
-
Incubation : Incubate the reaction mixture at an elevated temperature (e.g., 37-65°C) for a defined period (typically 1 to 3 hours) to facilitate the reductive amination reaction.[4][16]
-
Cleanup : Remove excess APTS dye and reducing agent. This is commonly achieved through hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE), often in a 96-well plate format for high-throughput applications.[17]
-
Elution : Elute the purified APTS-labeled glycans, which are then ready for CE or LC-MS analysis.
APTS labeling workflow via reductive amination.
RapiFluor-MS Labeling Protocol (Rapid Glycosylamine Chemistry)
RapiFluor-MS utilizes a different chemistry for faster labeling.
-
Reagent Preparation : Reconstitute the RapiFluor-MS reagent in an organic solvent like anhydrous DMF or DMSO.[11]
-
Labeling Reaction : Add the RapiFluor-MS solution directly to the solution containing the released glycans. The reaction is rapid and typically completes within 5 minutes at room temperature.
-
Cleanup : Similar to APTS, purify the labeled glycans using HILIC SPE to remove excess reagent.
-
Elution : Elute the purified RapiFluor-MS labeled glycans for analysis.
Comparative Discussion
For CE-LIF Focused Workflows: APTS remains the gold standard. Its high charge-to-mass ratio ensures excellent separation and resolution in capillary electrophoresis, making it ideal for established CE-based methods for glycan profiling.[1][2][3][6]
For High-Sensitivity MS Analysis: For studies requiring the highest sensitivity in mass spectrometry to detect and quantify low-abundance glycans, RapiFluor-MS is the unequivocal choice.[9][10][11] Its significantly higher ionization efficiency translates to a much stronger signal in the mass spectrometer.[9][10] Procainamide also offers a substantial improvement in MS signal over 2-AB and is a strong contender, providing the added benefit of a very high fluorescence signal, which can be advantageous for orthogonal FLR detection.[8][9][10][13]
Workflow and Throughput: The rapid labeling chemistry of RapiFluor-MS offers a significant advantage in terms of sample preparation time compared to the reductive amination required for APTS, 2-AB, and procainamide.[12] This can be a critical factor in high-throughput environments. However, automated platforms are available that can handle the reductive amination workflow for APTS, mitigating some of the time disadvantage.[14]
Conclusion
The validation of APTS glycan labeling with mass spectrometry confirms its utility, particularly in improving ionization efficiency over native glycans.[1] However, for researchers prioritizing mass spectrometry as the primary analytical endpoint, especially for low-abundance glycan identification and quantification, alternative labels such as procainamide and RapiFluor-MS offer superior performance.
-
APTS is the optimal choice for established CE-LIF workflows that may require MS confirmation.
-
Procainamide provides a robust balance of excellent fluorescence sensitivity and significantly enhanced MS signal, making it a versatile option for dual FLR and MS detection.[8][9][10]
-
RapiFluor-MS is the leading choice for applications demanding the highest MS sensitivity and fastest sample preparation time.[9][10][11]
By carefully considering the specific analytical requirements, sensitivity needs, and desired throughput, researchers can select the most appropriate glycan labeling strategy to achieve their glycoanalytical goals.
References
- 1. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Labeled Glycans Glycans • QA-Bio • High Mannose • Complex • Hybrid [qa-bio.com]
- 7. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. ludger.com [ludger.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to APTS-Labeled Glycan Standards for Capillary Electrophoresis Migration Time
For researchers, scientists, and drug development professionals engaged in glycan analysis, accurate and reproducible characterization of complex carbohydrates is paramount. Capillary electrophoresis (CE) coupled with laser-induced fluorescence (LIF) detection is a powerful, high-resolution technique for this purpose. The use of 8-aminopyrene-1,3,6-trisulfonate (APTS) as a fluorescent label has become a cornerstone of this methodology. This guide provides an objective comparison of APTS-labeled glycan standards, their performance relative to other labeling alternatives, and detailed experimental protocols to ensure robust and reliable results.
The Central Role of APTS in CE-Based Glycan Analysis
APTS is a highly favored fluorescent dye for labeling glycans for CE analysis for several key reasons. Its three sulfonate groups impart a strong negative charge to the labeled glycan, which is crucial for achieving rapid and efficient separation in an electric field. This high charge-to-mass ratio ensures that even neutral glycans migrate predictably. Furthermore, the fluorescence of APTS-labeled glycans is significantly higher—reportedly up to 40-fold—than that of the unconjugated dye, leading to excellent sensitivity. The excitation maximum of APTS is in the visible range (around 428 nm), which minimizes background interference from biological matrices that might fluoresce in the ultraviolet range.
Performance Comparison: APTS vs. Alternative Glycan Labels
While APTS is a gold standard for CE-based analysis, other fluorescent labels are also employed in glycan characterization, each with its own set of advantages and disadvantages. The choice of label often depends on the specific analytical technique being used (e.g., CE vs. HPLC or Mass Spectrometry).
| Label | Primary Application | Advantages | Disadvantages |
| APTS | Capillary Electrophoresis (CE) | - High negative charge for rapid CE separation- High fluorescence sensitivity- Excitation in the visible range reduces background | - Can be challenging for MALDI-MS analysis[1] |
| 2-AB | HPLC | - Extensive databases for glycan identification- Good for chromatographic separations | - Lacks a negative charge, less suitable for CE- Lower fluorescence and MS ionization efficiency |
| 2-AA | HPLC, CE, MS | - Versatile with a single negative charge- Suitable for both positive and negative mode MS | - Lower charge compared to APTS for CE |
| Procainamide (B1213733) | LC-MS | - Excellent ionization efficiency for MS- Good fluorescence intensity | - Primarily optimized for MS-based detection |
Studies have shown that for CE-LIF, APTS provides superior separation and sensitivity. For analyses where mass spectrometry is the primary detection method, other labels like procainamide may offer advantages in terms of ionization efficiency.[2][3]
Commercially Available APTS-Labeled Glycan Standards
Several reputable vendors offer a range of pre-labeled APTS glycan standards and libraries. These ready-to-use standards are essential for qualitative identification of N-glycans and as migration standards for CE-LIF analysis.[4] They save significant time and effort in the lab and ensure a higher degree of consistency and accuracy in glycan profiling.
| Vendor | Product Offerings | Key Features |
| Agilent | Individual APTS-labeled N-glycan standards, N-glycan libraries, and migration standards.[4][5] | Part of a complete N-glycan workflow solution. Standards are available for common N-glycans like G0, A2, etc.[6] |
| Ludger | A wide range of individual APTS-labeled N-glycan standards.[7] | Offers a comprehensive catalog of individual N-glycan structures, including sialylated and fucosylated forms. |
| QA-Bio | APTS-labeled N-glycan standards and libraries, including high mannose and IgG-specific libraries.[8] | Provides standards in dried format, stable for at least 5 years.[8] |
Experimental Protocols
Achieving reliable and reproducible results with APTS-labeled glycans hinges on meticulous adherence to optimized experimental protocols. Below are detailed methodologies for N-glycan release, APTS labeling, and CE analysis.
N-Glycan Release from Glycoproteins
This initial step involves the enzymatic cleavage of N-glycans from the glycoprotein (B1211001) backbone.
-
Denaturation : Incubate the glycoprotein sample with a denaturation reagent at an elevated temperature (e.g., 90°C) for a short period (e.g., 2 minutes) to unfold the protein and make the glycosylation sites accessible.
-
Enzymatic Digestion : Add PNGase F, an enzyme that cleaves the bond between the innermost GlcNAc and asparagine residue of N-linked glycans. Incubate at a suitable temperature (e.g., 50°C) for a sufficient duration (rapid protocols suggest as little as 5 minutes).
-
Glycan Release : After digestion, the released N-glycans are separated from the protein backbone, often using a cleanup plate or cartridge.
APTS Labeling of Released N-Glycans
The released glycans are then fluorescently tagged with APTS via reductive amination.
-
Labeling Reaction : A labeling solution containing APTS, a reducing agent (commonly sodium cyanoborohydride or the safer alternative 2-picoline borane), and an acid catalyst (e.g., acetic acid or citric acid) is added to the dried, released glycans.
-
Incubation : The reaction mixture is incubated at an elevated temperature (typically between 37°C and 65°C) for a period ranging from one hour to overnight.[9] Rapid labeling protocols can achieve complete labeling in as little as one hour.[10]
-
Cleanup : Excess APTS and other reaction components are removed using a cleanup procedure, such as hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) or specialized cleanup cartridges. This step is critical to prevent interference from the highly fluorescent free dye during CE analysis.
Capillary Electrophoresis Analysis of APTS-Labeled Glycans
The purified, labeled glycans are then separated and detected by CE-LIF.
-
Capillary and Buffer : A neutral-coated capillary is typically used with a carbohydrate separation buffer.
-
Sample Injection : Samples are injected electrokinetically by applying a voltage for a short duration.
-
Separation : A high voltage (e.g., -25 to -30 kV) is applied across the capillary. The negatively charged APTS-labeled glycans migrate towards the anode, separated based on their charge-to-hydrodynamic size ratio.
-
Detection : A laser excites the APTS dye (e.g., at 488 nm), and the emitted fluorescence (e.g., at 520 nm) is detected.
-
Data Analysis : The migration times of the sample glycans are compared to those of known APTS-labeled standards (e.g., a glucose homopolymer ladder or specific N-glycan standards) for identification.
Mandatory Visualizations
Figure 1. Experimental workflow for APTS labeling and CE-LIF analysis of N-glycans.
Figure 2. The reductive amination pathway for fluorescent labeling of glycans with APTS.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 3. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. N-Glycan Standards - APTS labelled [ludger.com]
- 8. APTS Labeled Glycans • A2/A2F Glycans • High Mannose • IgG Library [qa-bio.com]
- 9. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Procainamide vs. APTS: A Comparative Guide for LC-MS Analysis of Glycans
For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the choice of labeling agent is a critical decision that profoundly impacts the quality and sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) data. This guide provides an objective comparison of two prominent fluorescent labels, Procainamide and 8-aminopyrene-1,3,6-trisulfonic acid (APTS), offering a comprehensive overview of their performance, supported by experimental data and detailed protocols to inform your selection process.
Glycosylation is a critical quality attribute of many biopharmaceuticals, influencing their efficacy, stability, and safety. Accurate and sensitive characterization of glycans is therefore paramount. Both Procainamide and APTS are widely used derivatizing agents that enhance the detection of glycans by adding a fluorescent tag and improving ionization efficiency for mass spectrometry. However, their distinct chemical properties lead to significant differences in performance, particularly in the context of LC-MS analysis.
Performance Comparison at a Glance
Procainamide has emerged as a superior alternative to traditional labels like 2-aminobenzamide (B116534) (2-AB) for LC-MS applications, primarily due to its ability to significantly enhance MS signal intensity. This is attributed to the presence of a tertiary amine in its structure, which promotes efficient ionization in positive ion mode ESI-MS. APTS, on the other hand, is a highly charged molecule that is traditionally favored for high-resolution separation of glycans by capillary electrophoresis (CE). While it can be used for LC-MS, its performance characteristics in this context are less extensively documented in direct comparison to procainamide.
| Feature | Procainamide | APTS (for LC-MS) |
| Primary Application | LC-MS, UPLC-FLR-MS | Capillary Electrophoresis (CE-LIF), LC-MS |
| MS Signal Enhancement | Excellent, significant increase in positive ion mode. | Moderate; can be analyzed |
Assessing the Quantitative Accuracy of APTS Labeling for Glycan Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of glycans is paramount for understanding biological processes and ensuring the quality of biotherapeutics. 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) is a widely used fluorescent label for glycan analysis, particularly in capillary electrophoresis. This guide provides an objective comparison of APTS labeling with other common alternatives, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The derivatization of glycans with a fluorescent tag is a crucial step in their analysis, enabling sensitive detection and quantification. The choice of label can significantly impact the accuracy and reliability of these measurements. This guide focuses on the quantitative aspects of APTS labeling and compares its performance against other frequently used labels, such as 2-aminobenzamide (B116534) (2-AB) and 2-aminobenzoic acid (2-AA).
Performance Comparison of Glycan Labeling Methods
The selection of a fluorescent label for glycan analysis is a trade-off between several factors, including labeling efficiency, detection sensitivity, and compatibility with downstream analytical techniques. While APTS is a mainstay for capillary electrophoresis (CE) due to the high charge it imparts on neutral glycans, its quantitative accuracy can be influenced by variations in labeling efficiency across different glycan structures.
| Feature | APTS (this compound) | 2-AB (2-Aminobenzamide) | 2-AA (2-Aminobenzoic acid) |
| Primary Application | Capillary Electrophoresis (CE), Capillary Gel Electrophoresis (CGE)[1] | Hydrophilic Interaction Liquid Chromatography (HILIC) with Fluorescence Detection[1] | HPLC, CE, MALDI-MS[1] |
| Charge | -3 (at neutral pH) | Neutral | -1 (at neutral pH) |
| Relative Fluorescence | High | Moderate | Higher than 2-AB |
| Labeling Efficiency | Variable, can be lower for certain structures (e.g., high-mannose glycans). | Generally considered robust and stoichiometric ("gold standard"). Typically >85%. | Reported to have higher labeling efficiency than 2-AB. Typically >85%. |
| MS Compatibility | Difficult for MALDI-MS[1] | Good | Good |
| Key Advantages | Excellent for high-resolution separation of neutral and charged glycans by CE. | Extensive databases for HILIC retention times are available.[1] Cost-effective. | Versatile for multiple analytical platforms.[1] |
| Key Disadvantages | Labeling bias can affect quantitative accuracy. Not ideal for MS. | Lower fluorescence sensitivity compared to other labels. | Less established HILIC databases compared to 2-AB. |
The Chemistry of Glycan Labeling: Reductive Amination
The covalent attachment of fluorescent labels like APTS, 2-AB, and 2-AA to the reducing end of a glycan is achieved through reductive amination. This two-step chemical reaction is fundamental to the preparation of glycans for analysis.
This process involves the initial reaction of the aldehyde group of the glycan's open-ring form with the primary amine of the fluorescent label to form an unstable Schiff base. This intermediate is then reduced to a stable secondary amine by a reducing agent such as sodium cyanoborohydride or the less toxic alternative, 2-picoline borane.[1] The stoichiometric nature of this reaction, where one label molecule attaches to one glycan molecule, is the theoretical basis for quantitative analysis.[2]
Experimental Protocols
Detailed and optimized protocols are essential for achieving high labeling efficiency and reproducible results. Below are representative protocols for APTS and 2-AB labeling.
APTS Labeling Protocol for Capillary Electrophoresis
This protocol is adapted for the labeling of N-glycans released from glycoproteins.
1. Reagent Preparation:
-
APTS Labeling Solution: Prepare a solution of APTS in 15% acetic acid.
-
Reducing Agent: Prepare a 1M solution of sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (B95107) (THF).
2. Labeling Reaction:
-
To the dried, released N-glycan sample, add the APTS labeling solution and the reducing agent.
-
Incubate the reaction mixture at 55°C for 2 hours or overnight at 37°C for sensitive glycans.[3]
3. Purification:
-
Remove excess APTS and reaction by-products using a cleanup method suitable for highly charged molecules, such as specific solid-phase extraction (SPE) cartridges.
4. Analysis:
-
The purified APTS-labeled glycans are ready for analysis by capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection.
2-AB Labeling Protocol for HILIC-HPLC
This is a widely used protocol for preparing glycans for HILIC-HPLC analysis.
1. Reagent Preparation:
-
2-AB Labeling Solution: Prepare a solution of 2-aminobenzamide (2-AB) and sodium cyanoborohydride in a mixture of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid (70:30 v/v).
2. Labeling Reaction:
-
Add the freshly prepared labeling solution to the dried glycan sample.
-
Incubate the reaction at 65°C for 2-3 hours.[4]
3. Purification:
-
Remove excess 2-AB and reagents using HILIC solid-phase extraction (SPE).
4. Analysis:
-
The purified 2-AB-labeled glycans can be analyzed by HILIC-HPLC with fluorescence detection.
Factors Influencing Quantitative Accuracy
Several factors can affect the efficiency and consistency of the reductive amination reaction, thereby impacting the quantitative accuracy of the analysis.
-
Temperature and pH: The reaction temperature and the acidity of the reaction mixture are critical parameters. While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive glycan structures, such as the loss of sialic acids.[1] The use of stronger acid catalysts, like citric acid, has been shown to improve APTS labeling yields at lower temperatures compared to acetic acid.[1]
-
Reagent Concentration: The concentrations of the fluorescent label and the reducing agent must be optimized to drive the reaction to completion without causing significant side reactions.
-
Glycan Structure: A significant challenge in quantitative glycan analysis is the potential for labeling bias, where different glycan structures react at different rates. For APTS, it has been reported that the labeling efficiency of high-mannose type N-glycans can be lower than that of complex-type glycans under certain conditions. This can lead to an underestimation of high-mannose species in a mixed sample.
Conclusion
The quantitative accuracy of glycan analysis is critically dependent on the choice of labeling strategy and the careful optimization of reaction conditions. APTS remains a powerful tool for the high-resolution separation of glycans by capillary electrophoresis. However, for accurate quantification, it is essential to be aware of the potential for labeling bias, particularly with structurally diverse samples.
For applications where absolute quantification is critical and a variety of analytical platforms may be used, labels such as 2-AB and 2-AA may offer more robust and consistent labeling across different glycan types. The choice of the optimal labeling strategy should be guided by the specific analytical requirements of the study, including the desired level of quantitation, the types of glycans being analyzed, and the available analytical instrumentation. Researchers should carefully validate their chosen labeling method to ensure the accuracy and reliability of their quantitative glycan data.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 3. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
cross-platform comparison of APTS glycan analysis results
An Objective Guide to Cross-Platform APTS Glycan Analysis
This guide provides a comprehensive comparison of analytical platforms for N-glycan analysis using the fluorescent label 8-aminopyrene-1,3,6-trisulfonate (APTS). For researchers, scientists, and professionals in drug development, understanding the nuances of these platforms is critical for obtaining reliable and reproducible glycan profiles. N-glycan characterization is an essential part of the biotherapeutic development process, as the structure of N-linked glycans can significantly impact immunogenicity, pharmacokinetics, and pharmacodynamics.[1]
APTS is a negatively charged dye frequently used to derivatize enzymatically released N-glycans, enabling the migration and detection of neutral glycan species, particularly in Capillary Electrophoresis (CE).[1] This guide delves into the performance of APTS-labeled glycans across various analytical technologies, supported by experimental data and detailed protocols.
General Experimental Workflow
The analysis of APTS-labeled glycans follows a multi-step workflow, beginning with the release of N-glycans from the glycoprotein (B1211001), followed by fluorescent labeling and purification, and concluding with separation and analysis. Modern rapid workflows have significantly reduced sample preparation times from days to a few hours.[1]
Caption: General workflow for N-glycan analysis using APTS labeling.
Cross-Platform Performance Comparison
The choice of analytical platform depends on the specific requirements of the study, such as throughput, resolution, and the need for structural elucidation. The most common platforms for separating APTS-labeled glycans are Capillary Electrophoresis (CE) and Ultra-High-Performance Liquid Chromatography (UHPLC).[1] Mass Spectrometry (MS) is often coupled with these separation techniques for detailed structural identification.[2]
| Feature | Capillary Electrophoresis (CE-LIF) | UHPLC (HILIC-FLD) | Mass Spectrometry (e.g., CE-MS) |
| Primary Application | High-resolution, high-throughput quantitative profiling.[3] | Quantitative profiling, orthogonal separation to CE. | Structural identification and confirmation.[2][4] |
| Throughput | High; can be massively parallelized with multi-capillary systems (e.g., 48- or 96-capillary DNA sequencers).[3] | Moderate to High; dependent on run time and autosampler capacity. | Lower than CE-LIF and UHPLC-FLD, but provides more detailed data.[5] |
| Resolution | Excellent for resolving structural isomers.[2][4] | Good; provides orthogonal selectivity to CE. | High mass accuracy allows for compositional determination.[2] |
| Reproducibility | High; %CV for major glycan peaks can be less than 3%.[1] | High; excellent precision and accuracy have been demonstrated.[6] | Method-dependent; generally good for relative quantification. |
| Sensitivity | Very high due to Laser-Induced Fluorescence (LIF) detection. | High due to Fluorescence Detection (FLD). | High; APTS-labeled glycans show ~3x better ionization efficiency than unlabeled glycans.[2] |
| Time to Result | Fast separation times per sample, especially in multiplexed systems. | Generally longer run times per sample compared to CE.[7] | Analysis time is coupled to the separation method. |
| Considerations | The most frequently used method for APTS-labeled glycans.[2][8] | APTS-labeled glycan peaks can be broader than with other labels (e.g., 2-AB).[1] | Provides direct structural information, resolving co-migrating species.[4] |
Platform Selection Logic
Choosing between the primary separation techniques often involves a trade-off between speed, resolution, and existing laboratory infrastructure.
Caption: Decision logic for selecting an analytical platform.
Experimental Protocols
Accurate and reproducible glycan analysis relies on robust and consistent experimental procedures. Below are summarized protocols for the key steps in the workflow.
N-Glycan Release and APTS Labeling (Rapid Workflow)
This protocol is based on modern kits that streamline sample preparation, such as the Agilent Gly-X with APTS Express.[1][9] This method avoids lengthy dry-down steps common in traditional protocols.[1]
Materials:
-
Glycoprotein sample (10-50 µg)
-
N-Glycanase (PNGase F)
-
Denaturation solution
-
APTS Labeling Solution
-
Reductant Solution (e.g., 2-picoline borane (B79455) or sodium cyanoborohydride)[3][10]
-
HILIC solid-phase extraction (SPE) plate or spin columns
Procedure:
-
Denaturation: Add denaturation solution to the glycoprotein sample.
-
Deglycosylation: Add PNGase F working solution to the denatured sample. Incubate at 50°C for 5 minutes.[9]
-
Glycan Conversion: Add a finishing reagent to convert glycosylamines to a free reducing end. Incubate at 50°C for 10 minutes.[9]
-
Loading: Load the released glycans onto a HILIC cleanup plate matrix.[1]
-
Labeling: Perform the APTS labeling reaction directly on the cleanup matrix by adding a mixture of APTS dye, a catalyst (e.g., citric acid), and a reducing agent.[10] Incubate for approximately 1 hour at 55°C.[9]
-
Cleanup: Wash the matrix to remove free APTS label and other reaction components.
-
Elution: Elute the purified APTS-labeled N-glycans with water. The sample is now ready for analysis.[1]
Capillary Electrophoresis (CE-LIF) Analysis
Instrumentation & Conditions:
-
Instrument: Capillary Electrophoresis system with LIF detector (e.g., Agilent Gly-Q or a multi-capillary DNA sequencer).[1][3]
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).[8]
-
Electrolyte: Carbohydrate Separation Buffer (e.g., 100 mM triethanolamine/citric acid, pH 4.75).[8]
-
Injection: Hydrodynamic or electrokinetic injection (e.g., 0.5 psi for 10 seconds).[1]
-
Separation: Apply voltage (e.g., -25 kV or 30 kV) for a set duration (e.g., 27 minutes) at a controlled temperature (e.g., 20°C).[1][8]
-
Detection: LED-induced fluorescence (LEDIF) with appropriate excitation/emission wavelengths.[1]
UHPLC-HILIC Analysis
Instrumentation & Conditions:
-
Instrument: UHPLC system with a fluorescence detector.
-
Column: HILIC column with an amide stationary phase (e.g., Agilent AdvanceBio Glycan Mapping, 2.1 x 150 mm, 1.8 µm).[11]
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.5.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: Start with a high percentage of organic solvent (e.g., 78% Mobile Phase B) and decrease to elute the more polar APTS-labeled glycans.[1][7]
-
Column Temperature: Maintained at a constant temperature (e.g., 60°C).[12]
-
Detection: Fluorescence detection with wavelengths set for APTS.
References
- 1. agilent.com [agilent.com]
- 2. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Capillary Electrophoresis–Mass Spectrometry for Direct Structural Identification of Serum N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of methods for the analysis of therapeutic immunoglobulin G Fc-glycosylation profiles—Part 1: Separation-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
A Researcher's Guide to High-Throughput Glycan Labeling: APTS vs. The Alternatives
In the landscape of high-throughput glycomics, the precise and efficient fluorescent labeling of glycans is a critical step for accurate quantification and structural characterization. This guide provides a comparative analysis of 8-aminopyrene-1,3,6-trisulfonic acid (APTS), a widely used label for capillary electrophoresis, against other common alternatives such as 2-aminobenzamide (B116534) (2-AB), Procainamide (B1213733), and RapiFluor-MS. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable labeling strategy for their specific research needs.
Quantitative Performance Comparison
The choice of a fluorescent label significantly impacts the sensitivity, throughput, and the analytical platform for glycan analysis. While APTS is the gold standard for capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) due to the high charge it imparts on glycans, other labels offer advantages in liquid chromatography (LC) and mass spectrometry (MS) platforms.[1] The following tables summarize the key performance characteristics of these labels.
Table 1: Performance Characteristics of Common Glycan Labels
| Feature | APTS | 2-Aminobenzamide (2-AB) | Procainamide | RapiFluor-MS |
| Primary Analysis Platform | Capillary Electrophoresis (CE-LIF) | HPLC/UPLC-FLD, MS | UPLC-FLD, MS | UPLC-FLD, MS |
| Relative Fluorescence Signal | High (in CE-LIF) | Low | High (15x > 2-AB)[2] | Medium (4x < Procainamide)[2] |
| Relative MS Signal | Moderate | Low | Medium (2x < RapiFluor-MS)[2] | High (68x > 2-AB)[2] |
| Labeling Time | ~1 hour (rapid protocols available) | 2-3 hours | ~1-4 hours | ~5 minutes |
| Labeling Temperature | 50-65°C | 65°C | 65°C | Room Temperature |
| Limit of Detection (LOD) | Picomolar to nanomolar range with CE-LIF[3] | High picomolar to low nanomolar | Low picomolar | Low picomolar |
| Sialic Acid Stability | Good, with optimized protocols | Good | Good | Good |
| Automation Compatibility | High | High | High | High |
Table 2: High-Throughput Suitability
| Feature | APTS | 2-Aminobenzamide (2-AB) | Procainamide | RapiFluor-MS |
| Sample Preparation Time | Rapid (~1.5-2.5 hours with kits)[4] | Longer (4-5 hours) | Moderate (~3-4 hours) | Very Rapid (~30 minutes) |
| Throughput | Very High (with multi-capillary CE)[5] | High | High | Very High |
| Cost per Sample | Moderate | Low | Moderate | High |
| Ease of Use | Moderate (optimized kits simplify workflow) | Moderate | Moderate | Easy (kit-based) |
High-Throughput Glycomics Workflow
The general workflow for high-throughput N-glycan analysis involves glycan release, fluorescent labeling, cleanup, and analysis. The diagram below illustrates a typical workflow optimized for APTS labeling and subsequent analysis by multi-capillary CE-LIF.
Experimental Protocols
Detailed and optimized protocols are crucial for achieving high labeling efficiency and reproducibility. Below are methodologies for the key labeling agents discussed.
APTS Labeling Protocol (Rapid, Kit-Based)
This protocol is adapted from rapid release and labeling kits, designed for high-throughput applications.
-
N-Glycan Release:
-
To 20-100 µg of glycoprotein in a 96-well plate, add a denaturation buffer and incubate at a high temperature for a few minutes.
-
Add PNGase F enzyme solution to each well.
-
Incubate at 50°C for 10 minutes to release N-glycans.[4]
-
-
APTS Labeling:
-
Directly to the glycan release reaction, add the APTS labeling solution (containing APTS dye and a reducing agent like 2-picoline borane (B79455) or sodium cyanoborohydride).
-
Incubate the plate at 55-65°C for approximately 1 hour.[6]
-
-
Cleanup:
-
Utilize a magnetic bead-based or HILIC SPE 96-well plate for cleanup.
-
Add a binding buffer (typically high acetonitrile (B52724) concentration) to the labeled glycan solution.
-
Transfer the mixture to the cleanup plate and wash the beads/resin multiple times to remove excess APTS dye and other reagents.
-
Elute the purified APTS-labeled glycans with water or a low organic content buffer.
-
-
Analysis:
-
The eluted samples are ready for direct injection onto a multi-capillary CE-LIF system.
-
2-Aminobenzamide (2-AB) Labeling Protocol
This is a traditional, well-established protocol for labeling glycans for HPLC/UPLC analysis.
-
Sample Preparation:
-
Released and purified glycans are dried down completely in reaction vials (e.g., by centrifugal evaporation).
-
-
Labeling Reagent Preparation:
-
Prepare a labeling solution by dissolving 2-AB dye and sodium cyanoborohydride in a 30:70 (v/v) mixture of glacial acetic acid and DMSO. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add approximately 5 µL of the labeling reagent to each dried glycan sample.
-
Seal the vials and incubate in a dry heating block or oven at 65°C for 2-3 hours.[7]
-
-
Cleanup:
-
After incubation, dilute the samples with a high percentage of acetonitrile (e.g., 90-95%).
-
Load the diluted samples onto a HILIC SPE cartridge or 96-well plate.
-
Wash the SPE resin to remove excess 2-AB.
-
Elute the labeled glycans with water or an aqueous buffer.
-
-
Analysis:
-
The purified 2-AB labeled glycans are typically analyzed by HILIC-UPLC with fluorescence detection.
-
Procainamide Labeling Protocol
This protocol is similar to 2-AB labeling but offers enhanced MS sensitivity.
-
Sample Preparation:
-
Ensure glycan samples are purified and completely dried in reaction vials.
-
-
Labeling Reagent Preparation:
-
Prepare a labeling solution by dissolving procainamide and a reducing agent (e.g., 2-picoline borane or sodium cyanoborohydride) in a 30:70 (v/v) mixture of glacial acetic acid and DMSO.
-
-
Labeling Reaction:
-
Add about 10 µL of the labeling reagent to each dried glycan sample.
-
Seal the vials and incubate at 65°C for 1-4 hours.
-
-
Cleanup:
-
Perform HILIC SPE cleanup as described for 2-AB to remove excess procainamide.
-
-
Analysis:
-
Analyze the purified procainamide-labeled glycans by UPLC-FLD/MS.
-
RapiFluor-MS Labeling Protocol
This protocol is designed for speed and high sensitivity in both fluorescence and mass spectrometry detection.
-
N-Glycan Release:
-
To the glycoprotein sample, add a denaturing buffer containing RapiGest SF surfactant and DTT. Heat at ~90°C for 3 minutes.
-
Cool the sample and add Rapid PNGase F enzyme.
-
Incubate at 50°C for 5 minutes.
-
-
Labeling Reaction:
-
Prepare the RapiFluor-MS labeling reagent by dissolving it in anhydrous DMF or DMSO.
-
Add 10 µL of the RapiFluor-MS solution to the deglycosylation mixture.
-
Allow the labeling reaction to proceed at room temperature for 5 minutes.[8]
-
-
Cleanup:
-
Dilute the labeled sample with acetonitrile.
-
Load the entire volume onto a HILIC µElution SPE plate.
-
Wash the plate to remove excess label and other reagents.
-
Elute the RapiFluor-MS labeled glycans.
-
-
Analysis:
-
The eluted sample is ready for immediate analysis by UPLC-FLD/MS.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adapting the Laser‐Induced Fluorescence Detection Setup of the Standard Capillary Electrophoresis Equipment to Achieve High‐Sensitivity Detection of 2‐Aminoacridone Labeled Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Head-to-Head Comparison of Reducing Agents for APTS Reductive Amination
For researchers, scientists, and drug development professionals engaged in glycan analysis, the fluorescent labeling of glycans with 8-aminopyrene-1,3,6-trisulfonic acid (APTS) via reductive amination is a cornerstone technique. The choice of reducing agent is a critical parameter that directly influences labeling efficiency, reaction kinetics, and overall workflow safety. This guide provides an objective comparison of three commonly used reducing agents for APTS reductive amination: sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and 2-picoline borane (B79455) (2-PB).
Performance Comparison of Reducing Agents
The selection of a reducing agent for APTS reductive amination hinges on a balance of reactivity, selectivity, safety, and cost. While sodium cyanoborohydride has historically been a popular choice, concerns over its toxicity have spurred the adoption of safer and often more efficient alternatives like sodium triacetoxyborohydride and 2-picoline borane.
| Feature | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 2-Picoline Borane (2-PB) |
| Selectivity | Good selectivity for iminium ions over carbonyls at neutral to slightly acidic pH.[1][2] | High selectivity for iminium ions; can be used in the presence of more sensitive functional groups.[3][4][5] | High selectivity for the imine intermediate over the parent carbohydrate.[6] |
| Reactivity | Strong reducing agent, but less reactive than NaBH₄.[7] | Mild and selective reducing agent.[5] | Efficient reducing agent with comparable or, in some cases, superior performance to NaBH₃CN.[6][8] |
| Optimal pH | pH 6-8 for selective imine reduction.[3] | Can be used under mildly acidic conditions, often with acetic acid as a catalyst.[4] | Effective in the presence of an acid catalyst, such as acetic acid. |
| Toxicity | Highly toxic. [4] Releases toxic hydrogen cyanide (HCN) gas upon contact with acid or moisture.[2][9] | Less toxic than NaBH₃CN.[4] | Non-toxic alternative to NaBH₃CN.[8][10][11] |
| Solvent Compatibility | Soluble in water and polar protic solvents like methanol.[2][7] | Sensitive to water and less compatible with methanol; typically used in aprotic solvents like DCE, DCM, or THF.[12] | Soluble in a range of solvents including methanol, water, and DMSO.[13][14] |
| Yield for Glycan Labeling | High yields are achievable under optimized conditions.[15] | Generally provides high yields, though some studies on oligosaccharide labeling reported lower efficiency under specific, non-optimized conditions.[4][8] | Demonstrates similar or even higher labeling efficiencies compared to NaBH₃CN, especially at lower concentrations.[6][8] |
| Cost | Generally the most cost-effective option. | Intermediate cost. | Higher cost compared to NaBH₃CN. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and optimal results. Below are generalized protocols for APTS reductive amination using each of the three reducing agents. Note that optimization of reagent concentrations, temperature, and incubation time may be necessary for specific applications.
Protocol 1: APTS Labeling using Sodium Cyanoborohydride
This protocol is a widely established method for APTS labeling of N-glycans.[16]
Materials:
-
Dried N-glycan sample
-
APTS solution (e.g., 20 mM in 3:7 v/v acetic acid:DMSO)
-
Sodium cyanoborohydride solution (e.g., 1M in DMSO)
-
Heating block or oven set to 65°C
-
Microcentrifuge tubes
Procedure:
-
Reconstitution: Dissolve the dried glycan sample in the APTS solution.
-
Addition of Reducing Agent: Add the sodium cyanoborohydride solution to the glycan-APTS mixture.
-
Incubation: Seal the tube and incubate at 65°C for 2-3 hours.
-
Cleanup: After incubation, purify the labeled glycans from excess reagents using a suitable method, such as HILIC solid-phase extraction (SPE).
-
Analysis: The purified APTS-labeled glycans are ready for analysis by techniques like CE-LIF or HILIC-UPLC-FLR-MS.
Protocol 2: APTS Labeling using Sodium Triacetoxyborohydride
This protocol utilizes a milder and less toxic reducing agent.
Materials:
-
Dried N-glycan sample
-
APTS
-
Anhydrous aprotic solvent (e.g., 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF))
-
Glacial acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Heating block or oven
Procedure:
-
Imine Formation: Dissolve the dried glycan sample and APTS in the anhydrous solvent. Add a stoichiometric amount of glacial acetic acid to catalyze imine formation. Allow the reaction to proceed at room temperature for approximately 1 hour.
-
Reduction: Add sodium triacetoxyborohydride to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 50-65°C) for 2-4 hours, or until the reaction is complete as monitored by an appropriate method.
-
Quenching and Cleanup: Carefully quench the reaction with a suitable aqueous solution. Purify the labeled glycans using HILIC SPE.
-
Analysis: The purified APTS-labeled glycans can be analyzed.
Protocol 3: APTS Labeling using 2-Picoline Borane
This protocol offers a non-toxic alternative with high efficiency.[10][13]
Materials:
-
Dried N-glycan sample
-
APTS solution (e.g., in DMSO/acetic acid)
-
2-Picoline borane solution (e.g., 1M in DMSO)
-
Heating block or oven set to 50-65°C
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation: Prepare a fresh solution of 2-picoline borane in the chosen solvent.
-
Labeling Reaction: Add the APTS solution to the dried glycan sample, followed by the 2-picoline borane solution.
-
Incubation: Seal the tube and incubate at 50-65°C for 1-2 hours.
-
Cleanup: Purify the APTS-labeled glycans from excess reagents using HILIC SPE.
-
Analysis: The purified samples are ready for downstream analysis.
Visualizing the Workflow and Reaction Mechanism
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow for APTS reductive amination and the chemical pathway involved.
Conclusion
The choice of reducing agent for APTS reductive amination is a critical decision that impacts efficiency, safety, and cost. While sodium cyanoborohydride is a well-established and cost-effective option, its high toxicity is a significant drawback. Sodium triacetoxyborohydride offers a milder and safer alternative with high selectivity, making it suitable for sensitive substrates. 2-Picoline borane emerges as a highly attractive alternative, combining the efficiency of sodium cyanoborohydride with a superior safety profile, positioning it as a strong candidate for modern, high-throughput glycan analysis workflows. The selection of the optimal reducing agent will ultimately depend on the specific requirements of the assay, available resources, and safety considerations within the laboratory.
References
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. US20120244625A1 - Reductive Amination and Analysis of Carbohydrates Using 2-Picoline Borane as Reducing Agent - Google Patents [patents.google.com]
- 7. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 8. ludger.com [ludger.com]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]
- 15. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Fluorescent Labels for N-Glycan Analysis by Electrospray Ionization-Mass Spectrometry (ESI-MS)
For researchers, scientists, and drug development professionals engaged in glycan analysis, the selection of an appropriate fluorescent label is a critical decision that profoundly influences the sensitivity and quality of mass spectrometry data. This guide provides an objective comparison of three commonly used labels—8-aminopyrene-1,3,6-trisulfonic acid (APTS), 2-aminobenzamide (B116534) (2-AB), and procainamide (B1213733)—with a focus on their ionization efficiency in ESI-MS.
The derivatization of N-glycans with a fluorescent tag is a cornerstone of modern glycoanalysis, enabling sensitive detection and quantification. While many labels are suitable for fluorescence-based methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), their performance in ESI-MS can vary dramatically. Enhanced ionization efficiency is paramount for confident structural elucidation and the detection of low-abundance glycan species.
Comparative Analysis of Ionization Efficiency
The choice of labeling reagent significantly impacts the ionization efficiency of glycans in ESI-MS. Procainamide has emerged as a superior label for MS-based applications, demonstrating a substantial increase in signal intensity compared to the more traditional 2-AB label. While APTS is a workhorse for CE with laser-induced fluorescence (LIF) detection, its performance in ESI-MS is less extensively benchmarked against other common labels.
| Label | Primary Analytical Technique(s) | Relative ESI-MS Ionization Efficiency | Key Characteristics |
| APTS | CE-LIF, CE-MS | ~3-fold increase over native glycans[1] | Highly charged, providing excellent separation in CE.[2][3] Data on direct comparison with other labels in ESI-MS is limited. |
| 2-AB | HPLC-FLR, LC-MS | Baseline | A widely used and well-characterized label, but exhibits poor ionization efficiency in ESI-MS.[2][4] |
| Procainamide | HPLC-FLR, LC-MS | 10 to 50-fold increase over 2-AB[5] | Significantly enhances ESI-MS signal, enabling the detection of minor glycan species.[4][6] |
Experimental Workflows and Methodologies
The overall workflow for N-glycan analysis involves enzymatic release of glycans from the glycoprotein (B1211001), fluorescent labeling, purification, and subsequent analysis by LC-MS or CE-MS. The core of this process is the reductive amination reaction, where the primary amine of the label covalently attaches to the reducing end of the glycan.
Experimental Workflow for N-Glycan Labeling and Analysis
Caption: General workflow for fluorescent labeling and ESI-MS analysis of N-glycans.
Detailed Experimental Protocols
N-Glycan Release (General Protocol)
-
Denaturation: Denature the glycoprotein sample (typically 10-100 µg) in a denaturing buffer (e.g., containing SDS and a reducing agent like DTT) by heating at an elevated temperature (e.g., 95°C for 5 minutes).
-
Enzymatic Digestion: After cooling, add a non-ionic surfactant (e.g., NP-40 or Triton X-100) to counteract the SDS, followed by the addition of Peptide-N-Glycosidase F (PNGase F). Incubate the mixture at 37°C for a sufficient period (e.g., overnight) to ensure complete release of N-glycans.
APTS (this compound) Labeling
APTS is primarily utilized for CE-LIF due to the high charge it imparts on the glycans, leading to excellent separation efficiency.
-
Materials:
-
Dried N-glycan sample
-
APTS labeling solution (e.g., 20 mM APTS in 1.2 M citric acid)
-
Reducing agent solution (e.g., 1 M sodium cyanoborohydride in THF)
-
-
Protocol:
-
To the dried glycan sample, add the APTS labeling solution and the reducing agent solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 55°C for 2 hours or 37°C overnight).
-
Purify the APTS-labeled glycans to remove excess dye and reagents, typically using magnetic beads or a suitable SPE cartridge.
-
The purified sample is ready for CE-LIF or CE-MS analysis.
-
2-AB (2-aminobenzamide) Labeling
2-AB is a widely adopted label for HPLC with fluorescence detection, though it provides weaker signals in ESI-MS.
-
Materials:
-
Dried N-glycan sample
-
2-AB labeling solution (e.g., a solution of 2-AB and a reducing agent like sodium cyanoborohydride or 2-picoline borane (B79455) in a mixture of DMSO and glacial acetic acid).
-
-
Protocol:
-
Reconstitute the dried N-glycans in the 2-AB labeling solution.
-
Incubate the mixture at 65°C for 2-3 hours.
-
Purify the labeled glycans using hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) to remove excess label and other reaction components.
-
The purified 2-AB-labeled glycans can be analyzed by HPLC or LC-MS.
-
Procainamide Labeling
Procainamide offers significantly enhanced ESI-MS sensitivity, making it an excellent choice for in-depth glycan characterization.
-
Materials:
-
Dried N-glycan sample
-
Procainamide labeling solution (e.g., procainamide and sodium cyanoborohydride in a mixture of DMSO and glacial acetic acid).
-
-
Protocol:
-
Add the procainamide labeling solution to the dried glycan sample.
-
Incubate the reaction at 65°C for 1 to 4 hours.
-
After incubation, purify the procainamide-labeled glycans using HILIC SPE.
-
The eluted, purified glycans are then ready for analysis by UPLC-FLR/MS.
-
Logical Relationship of Label Choice and Analytical Outcome
The selection of a labeling reagent is a critical decision that dictates the sensitivity and type of data that can be obtained from a glycan analysis experiment. The following diagram illustrates the logical flow from experimental goals to the choice of label.
References
- 1. Analysis of native and APTS-labeled N-glycans by capillary electrophoresis/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ludger.com [ludger.com]
- 5. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 6. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 8-Aminopyrene-1,3,6-Trisulfonic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals handling 8-aminopyrene-1,3,6-trisulfonic acid (APTS), a fluorescent dye, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of APTS, aligning with established safety protocols.
Core Disposal Principle: Industrial Combustion
The primary and recommended method for the disposal of this compound and its containers is through an industrial combustion plant.[1] This method ensures the complete destruction of the chemical, preventing its release into the environment. Under no circumstances should APTS be disposed of down the drain or released into surface and ground water.[1]
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary to ensure the safe handling and disposal of APTS waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid APTS waste, including contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Solutions containing APTS should be collected in a separate, leak-proof container that is compatible with the solvent used. The container must be clearly labeled with the chemical name and concentration.
-
Empty Containers: Handle contaminated packages and containers in the same manner as the substance itself.[1] If decontamination is not feasible, the empty container should be disposed of as hazardous waste.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling APTS waste. In case of dust, use a particulate filter device.[1]
3. Storage of Waste:
-
Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure that the storage area is away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the APTS waste to a certified industrial combustion facility.
-
Provide the disposal contractor with the Safety Data Sheet (SDS) for this compound.
5. Documentation:
-
Maintain accurate records of the amount of APTS waste generated and the date of its transfer to the disposal facility.
Quantitative Data
Currently, publicly available safety data sheets and disposal information for this compound do not specify quantitative limits for disposal methods. The primary directive is complete destruction via industrial combustion.
| Parameter | Value | Source |
| Recommended Disposal Method | Industrial Combustion | [1] |
| Environmental Release | Prohibited (drains, surface/ground water) | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 8-aminopyrene-1,3,6-trisulfonic Acid
Essential Safety and Handling Guide for 8-Aminopyrene-1,3,6-Trisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The following table summarizes the mandatory and recommended personal protective equipment (PPE) for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary if there is a splash hazard. | To protect eyes from dust particles and splashes, preventing serious irritation.[1] |
| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood. A dust mask (e.g., N95) may be required for high-dust conditions or spill cleanup.[3] | To avoid inhalation of dust, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE as detailed in the table above and ensure it is in good condition.
-
Have an emergency plan and access to an eyewash station and safety shower.
-
Confirm the location of the appropriate hazardous waste container.
2. Handling:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.
-
Use the smallest practical quantities for the experiment.
-
Keep containers tightly closed when not in use.[1]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Decontaminate the work area, including benchtops and equipment, using an appropriate cleaning agent.
-
Properly remove and dispose of contaminated PPE in the designated waste stream.
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Do not mix with incompatible waste streams.
2. Disposal Procedure:
-
Dispose of hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Completely emptied packages can be recycled. Handle contaminated packages in the same way as the substance itself.[1]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
